2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5H,3-4H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHHEZXXQRXOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381482 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-71-1 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological activity of 1,4-benzodioxane derivatives
An In-Depth Technical Guide to the Biological Activity of 1,4-Benzodioxane Derivatives
Executive Summary
The 1,4-benzodioxane moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry, consistently appearing in a vast array of biologically active compounds.[1][2] Its structural rigidity, combined with the potential for diverse substitutions on both the aromatic and dioxane rings, allows for fine-tuned interactions with a multitude of biological targets. This guide provides a comprehensive analysis of the key biological activities associated with 1,4-benzodioxane derivatives, moving beyond a simple catalog of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental rationale for their evaluation. We will delve into their well-established roles as modulators of adrenergic and serotonergic receptors, their multifaceted applications in oncology through the inhibition of critical enzymes and signaling pathways, and their emerging potential as antibacterial and anti-inflammatory agents. This document is designed to serve as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of novel therapeutics based on this versatile chemical framework.
The 1,4-Benzodioxane Scaffold: A Cornerstone of Modern Drug Discovery
The 1,4-benzodioxane structure, a fusion of a benzene ring and a 1,4-dioxane ring, is a deceptively simple yet remarkably effective template for engaging with biological receptors and enzymes.[1][3] Its widespread use in medicinal chemistry is a testament to its versatility.[2] The scaffold is present in numerous marketed drugs, such as the antihypertensive agent Doxazosin, which underscores its clinical relevance.[4]
Two primary structural features are critical to the biological activity of its derivatives:
-
Substitution at the Dioxane Ring: Modifications, particularly at the C2 position, often introduce a chiral center. This chirality is frequently decisive for biological activity, leading to high eudismic ratios where one enantiomer is significantly more potent than the other.[1]
-
Decoration of the Benzene Ring: Substitutions on the aromatic portion of the scaffold are primarily involved in modulating receptor subtype selectivity and pharmacokinetic properties.[1]
This guide will systematically explore the major therapeutic areas where this scaffold has made a significant impact.
Modulation of Adrenergic and Serotonergic Systems
The earliest and most extensive applications of 1,4-benzodioxane derivatives have been in targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes, which are central to cardiovascular and neurological functions.
α-Adrenergic Receptor Antagonism
Derivatives of 1,4-benzodioxane are renowned for their potent α-adrenergic receptor (α-AR) blocking activity.[5][6] This has been particularly exploited in the development of treatments for hypertension and benign prostatic hyperplasia (BPH).[4]
The mechanism involves competitive binding to α1-adrenoceptors, preventing the endogenous catecholamines (norepinephrine and epinephrine) from binding and activating the receptor. This leads to smooth muscle relaxation in blood vessels (vasodilation) and the prostate. The search for subtype-selective antagonists (α1A, α1B, α1D) is a key goal to minimize side effects. Many derivatives feature a piperazine moiety, which has proven to be a critical pharmacophore for high-affinity binding.[7]
Caption: Competitive antagonism at the α1-adrenoceptor.
Table 1: Binding Affinities of Representative 1,4-Benzodioxane Derivatives at α1-AR Subtypes
| Compound Reference | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Source |
| WB 4101 (analogue) | 0.2 | 1.5 | 0.8 | [8] |
| Compound 13 (dioxane) | >10000 | 2510 | 126 | [8][9] |
| Compound 14 (dioxane) | 1230 | 1000 | 39 | [8][9] |
Note: Compounds 13 and 14 are 1,4-dioxane analogues, demonstrating how scaffold modification impacts selectivity.[8]
Experimental Protocol: Radioligand Binding Assay for α₁-Adrenoceptors
This protocol provides a self-validating system for determining the binding affinity of test compounds.
Objective: To determine the inhibitory constant (Ki) of a 1,4-benzodioxane derivative at a specific human α₁-AR subtype (e.g., α₁A) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human α₁A-AR subtype.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Prazosin (a known high-affinity α₁-AR antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test Compounds: 1,4-benzodioxane derivatives at various concentrations.
-
Scintillation fluid and vials; glass fiber filters; cell harvester.
Methodology:
-
Membrane Preparation:
-
Causality: Intact cells are not used; crude membrane preparations isolate the receptors of interest, removing cytosolic components that could interfere with the assay.
-
Harvest cultured HEK293-α₁A cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for: Total Binding (TB), Non-Specific Binding (NSB), and Test Compound displacement.
-
To all tubes, add 50 µg of membrane protein.
-
Add Assay Buffer to TB tubes.
-
Add 10 µM Phentolamine to NSB tubes. Causality: Phentolamine is used at a high concentration to saturate all specific binding sites, ensuring that any remaining radioligand binding is non-specific (e.g., to the filter or lipids).
-
Add varying concentrations of the test 1,4-benzodioxane derivative (e.g., 10⁻¹¹ to 10⁻⁵ M) to the displacement tubes.
-
Add [³H]-Prazosin to all tubes at a final concentration near its Kd value (e.g., 0.2 nM).
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Causality: Rapid filtration is crucial to separate bound from free radioligand before significant dissociation can occur.
-
Wash filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-Prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
5-HT₁ₐ Receptor Activity
The 1,4-benzodioxane scaffold is also integral to ligands targeting the serotonin 1A (5-HT₁ₐ) receptor, a key player in the etiology of anxiety and depression.[10] Derivatives can be designed to act as full agonists, partial agonists, or antagonists, providing a rich chemical space for developing novel CNS therapies.[8][11] For example, the compound MKC-242 was identified as a potent and selective agonist, acting as a full agonist at presynaptic 5-HT₁ₐ receptors and a partial agonist at postsynaptic ones.[11] Interestingly, some compounds exhibit a dual profile, such as 5-HT₁ₐ agonism combined with D₂ receptor antagonism, which has been proposed for treating schizophrenia.[10]
Anticancer Activity: A Multifaceted Approach
A rapidly growing field of research is the application of 1,4-benzodioxane derivatives as anticancer agents.[4] Unlike traditional cytotoxics, these compounds often target specific enzymes or signaling pathways that are dysregulated in cancer cells, offering the potential for more targeted and less toxic therapies.
Key Molecular Targets and Mechanisms
-
Kinase Inhibition: Many derivatives function by inhibiting protein kinases crucial for cancer cell survival and proliferation.
-
Focal Adhesion Kinase (FAK): FAK is overexpressed in many tumors and plays a role in cell motility and survival. 1,3,4-Thiadiazole derivatives containing the 1,4-benzodioxane moiety have been identified as potent FAK inhibitors.[1][10]
-
mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth. A series of 1,4-benzodioxane-hydrazone derivatives were found to inhibit mTOR kinase, leading to apoptosis and S-phase cell cycle arrest in melanoma cell lines.[12]
-
-
Enzyme Inhibition:
-
Methionine Aminopeptidase 2 (MetAP2): This enzyme is essential for the growth of new blood vessels (angiogenesis) that tumors require. 1,3,4-Oxadiazole derivatives bearing a 1,4-benzodioxane substituent have been shown to strongly inhibit MetAP2.[13]
-
Monoamine Oxidase B (MAO-B): While traditionally a target for neurodegenerative diseases, MAO-B inhibitors are gaining attention in oncology. 1,4-Benzodioxan-substituted chalcones have been developed as highly potent and selective MAO-B inhibitors.[14][15]
-
-
Induction of Apoptosis: Several hybrid compounds, such as those combining 1,4-benzodioxane with imidazolium salts, have demonstrated potent cytotoxicity against human tumor cell lines by inducing G0/G1 cell cycle arrest and apoptosis.[16]
Caption: A generalized workflow for anticancer screening.
Table 2: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives
| Compound Class | Target Cell Line | Activity (GI₅₀ / IC₅₀) | Proposed Mechanism | Source |
| Hydrazone (7e) | Melanoma (MDA-MB-435) | 0.20 µM (GI₅₀) | mTOR Inhibition, Apoptosis | [12] |
| Imidazolium Salt (25) | SMMC-7721 (Liver) | 1.06 µM (IC₅₀) | G0/G1 Arrest, Apoptosis | [16] |
| Diacylhydrazine (10) | MCF-7 (Breast) | Potent (not quantified) | MetAP2 Inhibition | [17] |
| 1,3,4-Oxadiazole (35) | HEPG2 (Liver) | 1.27 µM (IC₅₀) | Telomerase Inhibition | [10] |
| Chalcone (22) | - | 0.026 µM (IC₅₀) | MAO-B Inhibition | [14] |
Experimental Protocol: MTT Assay for General Cytotoxicity Screening
This colorimetric assay is a robust, high-throughput method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a 1,4-benzodioxane derivative against a cancer cell line (e.g., MCF-7).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MCF-7 breast cancer cell line.
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates; multichannel pipette; plate reader (570 nm).
Methodology:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Self-Validation: Include wells for a "time zero" (T₀) plate, a no-drug control (vehicle), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Immediately after incubation, perform an MTT assay on the T₀ plate to establish the baseline cell count.
-
Prepare serial dilutions of the 1,4-benzodioxane derivative in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Add 100 µL of the diluted drug solutions to the appropriate wells of the main experimental plate. Add vehicle control to the control wells.
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals. Visually inspect for the formation of purple precipitate.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage growth for each drug concentration using the formula: [(T - T₀) / (C - T₀)] x 100, where T is the absorbance of the treated well, T₀ is the absorbance at time zero, and C is the absorbance of the control (vehicle) well.
-
Plot percentage growth versus log drug concentration and use non-linear regression to calculate the GI₅₀ value.
-
Emerging Biological Activities
While the focus has been on GPCRs and cancer, the 1,4-benzodioxane scaffold is proving effective against other therapeutic targets.
-
Antibacterial Agents: In an era of growing antibiotic resistance, new mechanisms are urgently needed. Benzodioxane derivatives have been developed as inhibitors of novel bacterial targets like the MmpL3 protein in Mycobacterium tuberculosis and the cell division protein FtsZ, showing promising activity against drug-resistant strains.[10][18]
-
Anti-inflammatory Activity: Certain derivatives have been shown to possess anti-inflammatory properties.[4] For instance, phenylpiperazine derivatives of 1,4-benzodioxane were found to be selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[10]
The Decisive Role of Structure and Stereochemistry
The biological activity of 1,4-benzodioxane derivatives is exquisitely sensitive to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore paramount in optimizing lead compounds.
A fascinating and critical observation is that of reversed enantioselectivity . For a series of 1,4-dioxane derivatives, it was found that the (S)-enantiomer was potent for the 5-HT₁ₐ receptor, while the (R)-enantiomer was the eutomer (more potent form) for the α₁D-AR subtype.[19][20][21] This highlights that different receptor binding sites can have opposing stereochemical requirements for the same basic scaffold. Furthermore, this observation was cleverly linked to anticancer activity; the (R)-enantiomer, being more potent at the α₁D-AR, also exhibited the highest cytotoxic potency in prostate cancer cells, confirming that its anticancer effect was α₁D-AR-dependent.[20][21]
Caption: Key structure-activity relationship principles.
Conclusion and Future Perspectives
The 1,4-benzodioxane scaffold is an enduring and versatile platform in medicinal chemistry.[1][3] Its derivatives have yielded clinical candidates and valuable tool compounds across a wide spectrum of biological targets, from GPCRs to enzymes implicated in cancer and infectious diseases. The profound influence of stereochemistry on the activity of these compounds underscores the necessity of asymmetric synthesis and chiral separations in their development.
Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., 5-HT₁ₐ and SERT for depression) to achieve synergistic therapeutic effects.
-
Enhanced Subtype Selectivity: Leveraging computational docking and sophisticated SAR to design derivatives with exquisite selectivity for specific receptor subtypes (e.g., α₁D-AR) to maximize efficacy and minimize off-target side effects.
-
Covalent Inhibitors: Exploring the incorporation of reactive moieties to achieve irreversible binding to specific targets, a strategy that can lead to prolonged duration of action.
The continued exploration of the chemical space around the 1,4-benzodioxane core, guided by a deep understanding of its biological interactions, promises to deliver the next generation of innovative medicines.
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Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - MDPI. MDPI. [Link]
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(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. ResearchGate. [Link]
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Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. [Link]
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1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed. PubMed. [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. MDPI. [Link]
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An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Scaffold
The 2,3-dihydro-1,4-benzodioxine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique conformational properties and ability to engage with a variety of biological targets have led to its incorporation into drugs for conditions ranging from hypertension to cancer.[2][3] This guide delves into a specific, yet underexplored, facet of this scaffold: the 2,3-dihydro-1,4-benzodioxine-6-carbothioamide and its analogs. By replacing the more common carboxamide with a carbothioamide group, we open a new chapter in the chemical and therapeutic potential of this remarkable heterocyclic system. This document serves as a comprehensive resource, navigating the synthesis, biological significance, and future trajectory of these promising molecules.
I. The Core Moiety: Understanding 2,3-Dihydro-1,4-benzodioxine
The 2,3-dihydro-1,4-benzodioxine core is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This structure is not merely a passive linker but an active participant in molecular interactions. The two oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, and the overall conformation of the ring system can influence the spatial orientation of substituents, thereby dictating binding affinity and selectivity for biological targets.[4]
II. The Thioamide Functional Group: A Bioisosteric Advantage
The strategic replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide introduces subtle yet profound changes in the molecule's physicochemical properties.[5] Thioamides are known to be more resistant to enzymatic hydrolysis, potentially leading to improved metabolic stability and bioavailability.[6] They also exhibit altered hydrogen bonding capabilities, being stronger hydrogen bond donors and weaker acceptors than their amide counterparts.[4] This can lead to unique binding interactions with protein targets, sometimes resulting in a significant increase in potency.[5]
III. Synthesis of this compound and Its Analogs: A Proposed Pathway
While a direct, documented synthesis of this compound is not extensively reported, a robust synthetic strategy can be devised based on established chemical transformations. The most logical approach involves the thionation of the corresponding, and more readily accessible, 2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde
This initial step involves a nucleophilic substitution reaction to form the benzodioxine ring.
-
Reactants: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, and a suitable base (e.g., potassium carbonate).
-
Procedure: A mixture of 3,4-dihydroxybenzaldehyde and potassium carbonate in a polar aprotic solvent like DMF is heated. 1,2-dibromoethane is then added dropwise, and the reaction is refluxed until completion (monitored by TLC).[7]
-
Work-up: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
The aldehyde is then oxidized to the corresponding carboxylic acid.
-
Reactant: 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde.
-
Oxidizing Agent: A common and effective oxidizing agent is potassium permanganate (KMnO₄) in an aqueous solution.[7]
-
Procedure: The aldehyde is suspended in water, and an aqueous solution of KMnO₄ is added portion-wise while monitoring the temperature. The reaction is stirred until the purple color of the permanganate disappears.
-
Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.
Step 3: Amidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
The carboxylic acid is converted to the primary amide.
-
Reactants: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, a chlorinating agent (e.g., thionyl chloride, SOCl₂), and an ammonia source.
-
Procedure: The carboxylic acid is first converted to the more reactive acid chloride by refluxing with thionyl chloride. After removing the excess SOCl₂, the crude acid chloride is dissolved in an appropriate solvent and treated with concentrated aqueous ammonia or bubbled with ammonia gas.
-
Work-up: The resulting amide precipitates and can be collected by filtration, washed with water, and recrystallized.
Step 4: Thionation to this compound
This is the crucial step where the amide is converted to the desired thioamide.
-
Reactant: 2,3-Dihydro-1,4-benzodioxine-6-carboxamide.
-
Thionating Agent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation.[1][8]
-
Procedure: The amide and Lawesson's reagent (typically 0.5-1.0 equivalents) are dissolved in an anhydrous, high-boiling solvent such as toluene or xylene. The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC.[1]
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to separate the thioamide from the phosphorus-containing byproducts.
IV. Structural Analogs and Derivatives: Expanding the Chemical Space
The synthetic pathway outlined above is amenable to the generation of a diverse library of structural analogs and derivatives.
A. Modifications of the Carbothioamide Group
-
N-Substituted Thioamides: By using primary or secondary amines in the amidation step (Step 3), a wide range of N-substituted carboxamides can be prepared. Subsequent thionation will yield the corresponding N-substituted carbothioamides. This allows for the exploration of structure-activity relationships (SAR) related to the steric and electronic properties of the substituent on the nitrogen atom.
B. Modifications of the Benzodioxine Ring
-
Substituents on the Aromatic Ring: Starting with substituted 3,4-dihydroxybenzaldehydes in Step 1 allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy) onto the aromatic portion of the benzodioxine scaffold. This can influence the molecule's lipophilicity, electronic distribution, and potential for additional interactions with the biological target.
Workflow for Analog Synthesis
Caption: Workflow for the synthesis of a library of carbothioamide analogs.
V. Biological Activities and Therapeutic Potential: A Landscape of Opportunities
The 2,3-dihydro-1,4-benzodioxine scaffold is associated with a broad spectrum of biological activities, and the introduction of a carbothioamide moiety is expected to modulate and potentially enhance these properties.
A. Anticancer Activity
Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair that is a validated target in cancer therapy.[2] The corresponding carboxamide has shown inhibitory activity, and it is plausible that the carbothioamide analog could exhibit enhanced or altered activity due to different binding interactions within the PARP1 active site. Furthermore, thioamide-containing compounds have demonstrated anticancer properties through various mechanisms.[9]
B. Enzyme Inhibition
Beyond PARP1, this class of compounds has shown potential as inhibitors of other enzymes. For example, derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[10] The thioamide group, with its distinct electronic and steric properties, could lead to derivatives with improved inhibitory potency and selectivity.
C. Antimicrobial and Anti-inflammatory Properties
The benzodioxine scaffold is present in compounds with known antimicrobial and anti-inflammatory activities.[3] The thioamide functional group is also a key component of several antimicrobial agents.[6] Therefore, this compound and its analogs represent a promising area for the discovery of new anti-infective and anti-inflammatory drugs.
Table 1: Potential Biological Activities and Targets
| Biological Activity | Potential Target(s) | Rationale |
| Anticancer | PARP1, Tubulin, Kinases | Benzodioxine scaffold is a known PARP1 inhibitor; thioamides can enhance potency and target interaction.[2][9] |
| Antidiabetic | α-Glucosidase | Benzodioxine derivatives have shown α-glucosidase inhibitory activity.[10] |
| Antimicrobial | Bacterial enzymes, Cell wall synthesis | Both the benzodioxine scaffold and the thioamide group are present in known antimicrobial compounds.[3][6] |
| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases (LOX) | Benzodioxine derivatives exhibit anti-inflammatory properties.[3] |
VI. Structure-Activity Relationship (SAR) Insights and Future Directions
A systematic exploration of the SAR is crucial for optimizing the therapeutic potential of this compound class.
Key SAR Exploration Points:
-
Thioamide vs. Amide: A direct comparison of the biological activity of the carbothioamide derivatives with their carboxamide counterparts will be the first and most critical step in understanding the contribution of the sulfur atom.
-
N-Substitution on the Thioamide: The size, lipophilicity, and electronic nature of substituents on the thioamide nitrogen should be varied to probe the binding pocket of the target protein.
-
Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring of the benzodioxine moiety will influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compounds and can also provide additional points of interaction with the target.
Future Research Trajectory:
-
Broad Biological Screening: A library of this compound analogs should be screened against a wide range of biological targets to uncover novel activities.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify the specific molecular targets and pathways involved.
-
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds and guide the design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties.
VII. Conclusion: A Scaffold with Untapped Potential
The this compound core represents a fertile ground for the discovery of new therapeutic agents. By combining the privileged benzodioxine scaffold with the bioisosterically advantageous thioamide group, researchers have the opportunity to develop novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The synthetic strategies and biological rationale presented in this guide provide a solid foundation for initiating and advancing research in this exciting and underexplored area of medicinal chemistry. The journey from this foundational knowledge to clinically successful drugs will require rigorous experimentation and a deep understanding of the intricate interplay between chemical structure and biological function.
References
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Gundla, R., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 24(15), 2743.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
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- Stanovnik, B., & Tisler, M. (1964). Contribution to the structure of heterocyclic compounds with thioamide groups. Pyrimidinethiols and related compounds. Arzneimittel-Forschung, 14, 1004-1012.
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- Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of the Serbian Chemical Society, 80(11), 1349-1361.
- Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2345-2351.
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A Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Introduction
The confluence of a privileged heterocyclic scaffold with a versatile functional group frequently yields molecules of significant interest to the medicinal chemistry community. This guide focuses on such a molecule: 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. The 2,3-dihydro-1,4-benzodioxine moiety is a core component in numerous biologically active compounds, including approved drugs, recognized for its favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2]
The thioamide functional group, the sulfur analog of an amide, serves as a critical bioisostere in drug design.[3][4] Replacing an amide's oxygen with a larger, more polarizable sulfur atom alters electronic properties, hydrogen bonding capabilities, metabolic stability, and cell permeability.[3][5] This substitution can enhance proteolytic resistance, improve pharmacokinetic profiles, or introduce novel interactions with a target protein.[5][6] Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7]
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We will delve into its molecular characteristics, a robust synthetic protocol, detailed spectroscopic characterization, and the potential applications that render it a valuable scaffold for drug discovery and development professionals.
Section 1: Molecular Profile and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the thiocarbonyl group into the benzodioxine scaffold is expected to increase its lipophilicity and alter its hydrogen bond donor/acceptor profile compared to its amide counterpart, which can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 337508-71-1 | [8][9] |
| Molecular Formula | C₉H₉NO₂S | [8] |
| Molecular Weight | 195.24 g/mol | [8] |
| Appearance | Powder | [8] |
| InChI Key | IVHHEZXXQRXOCK-UHFFFAOYSA-N | [8] |
| Predicted ¹³C NMR | Thiocarbonyl (C=S) resonance at ~200-210 ppm | [10] |
| Predicted UV Absorption | ~265 nm | [10] |
| Predicted IR Absorption | C=S stretch at ~1120 cm⁻¹ | [10] |
Section 2: Synthesis and Purification
The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. The strategy involves the formation of the corresponding carboxamide, followed by thionation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Rationale: This protocol employs a mixed-anhydride method for amide formation, which is a mild and efficient way to activate the carboxylic acid, minimizing side reactions.[11] The subsequent thionation with Lawesson's reagent is a standard and high-yielding method for converting amides to thioamides.
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (Intermediate)
-
Dissolve 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, prepare a solution of aqueous ammonium hydroxide (2.0 eq). Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude carboxamide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Final Product)
-
Suspend the 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the conversion of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure thioamide.
Section 3: Spectroscopic Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The substitution of oxygen for sulfur induces distinct and predictable shifts in NMR, IR, and UV-Vis spectra.[10]
Caption: Workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzodioxine ring, two multiplets corresponding to the ethylenedioxy protons (-O-CH₂-CH₂-O-), and a broad signal for the two thioamide (-CSNH₂) protons. The aromatic protons adjacent to the carbothioamide group will likely appear more downfield due to its electron-withdrawing nature.
-
¹³C NMR: The most diagnostic signal is the thiocarbonyl carbon, which is expected to resonate significantly downfield in the range of 200-210 ppm.[10] Other expected signals include those for the aromatic carbons and the two carbons of the dioxine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary thioamide.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching.
-
~1400-1550 cm⁻¹: A characteristic thioamide band with contributions from C-N stretching and N-H bending.[12]
-
~1120 cm⁻¹: A band with significant C=S stretching character.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula. The analysis is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to C₉H₁₀NO₂S⁺.
UV-Visible Spectroscopy
The thioamide functional group possesses characteristic electronic transitions. The UV-Vis spectrum, typically recorded in methanol or ethanol, is expected to display two key absorption bands:
-
A high-intensity band corresponding to a π → π* transition.
-
A lower-intensity band at a longer wavelength (~265 nm) corresponding to the n → π* transition of the C=S group.[10][13]
Section 4: Potential Applications and Biological Context
The structural combination of the 1,4-benzodioxane scaffold and a thioamide group suggests significant potential in drug discovery. Benzodioxane derivatives are known to possess anti-inflammatory and anticancer activities.[1] Thioamides are widely recognized for their therapeutic potential, being investigated as anticancer, antimicrobial, and antiviral agents.[3]
Caption: The principle of thioamide bioisosterism in drug design.
The title compound can be considered a lead structure for developing inhibitors of various enzymes. For instance, related benzodioxine carboxamides have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical target in cancer therapy.[11] Furthermore, sulfonamide derivatives of the benzodioxine core have shown antibacterial and enzyme inhibitory activities.[2][14] The thioamide moiety itself can act as a hydrogen sulfide (H₂S) donor, a property that is being explored for anti-inflammatory and cytoprotective applications.[6]
Therefore, this compound represents a valuable starting point for screening campaigns and structure-activity relationship (SAR) studies targeting, but not limited to:
-
Oncologic targets (e.g., kinases, PARP).
-
Infectious diseases (e.g., bacterial or viral enzymes).
-
Inflammatory pathways.
Conclusion
This compound is a molecule with compelling features for modern drug discovery. Its synthesis is straightforward, and its physicochemical and spectroscopic properties are well-defined by the unique combination of its benzodioxane and thioamide components. The established biological relevance of both moieties provides a strong rationale for its exploration as a scaffold for developing novel therapeutic agents. This guide provides the foundational chemical and analytical framework necessary for researchers to synthesize, characterize, and further investigate this promising compound.
References
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- Pinto, D. C. G. A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry - PMC version.
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- BenchChem. (2025). Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery. BenchChem.
- International Association for the Study of Pain (IASP). (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Pain Research Forum.
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Sharma, P., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][3][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters - PMC version.
- Abbasi, M. A., et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Letters in Drug Design & Discovery - PMC version.
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A Spectroscopic Investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The synthesis and interpretation of this data are presented to facilitate the unambiguous identification and characterization of this compound, a crucial step in pharmaceutical research and quality control.
Introduction
2,3-Dihydro-1,4-benzodioxine and its derivatives are a class of compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a carbothioamide functional group at the 6-position of the benzodioxine scaffold can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, potentially leading to novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. This guide will detail the expected spectroscopic signatures of this compound, providing a foundational reference for its analysis.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering system for the this compound core structure will be utilized.
Caption: IUPAC Numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the labile protons of the thioamide group may exchange with deuterons in protic solvents.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, including those of the aromatic system.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, dioxine, and thioamide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 | ~ 7.3 - 7.5 | d | J ≈ 2.0 | This proton is ortho to the carbothioamide group and will appear as a doublet due to coupling with H-7. |
| H-7 | ~ 7.2 - 7.4 | dd | J ≈ 8.5, 2.0 | This proton is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets. |
| H-8 | ~ 6.8 - 7.0 | d | J ≈ 8.5 | This proton is ortho to the dioxine ring oxygen and coupled to H-7. |
| -OCH₂CH₂O- (H-2, H-3) | ~ 4.2 - 4.4 | s (br) | - | These four protons of the ethylenedioxy bridge are chemically equivalent and are expected to appear as a broad singlet. |
| -CSNH₂ | ~ 9.0 - 10.0 | s (br) | - | The chemical shift of the thioamide protons is highly dependent on solvent and concentration. These protons are typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=S | ~ 195 - 205 | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |
| C-4a, C-8a | ~ 142 - 145 | These are the quaternary carbons of the benzene ring attached to the oxygen atoms of the dioxine ring. |
| C-6 | ~ 130 - 135 | The carbon atom bearing the carbothioamide group. |
| C-7 | ~ 120 - 125 | Aromatic CH carbon. |
| C-5 | ~ 118 - 122 | Aromatic CH carbon. |
| C-8 | ~ 115 - 118 | Aromatic CH carbon. |
| -OCH₂CH₂O- (C-2, C-3) | ~ 63 - 65 | The two equivalent methylene carbons of the dioxine ring. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-O, and C=S bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Acquire and average multiple scans to improve the signal-to-noise ratio.
IR Spectral Analysis
The key diagnostic absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3300 - 3100 | N-H stretching | Medium-Strong | The primary thioamide will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2] |
| 3100 - 3000 | Aromatic C-H stretching | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2950 - 2850 | Aliphatic C-H stretching | Medium | Arises from the C-H bonds of the methylene groups in the dioxine ring. |
| ~ 1620 | N-H bending | Medium | This band is characteristic of the scissoring vibration of the primary amine in the thioamide group. |
| 1600 - 1450 | Aromatic C=C stretching | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |
| ~ 1400 | "Thioamide B band" (C-N stretching) | Strong | This is a very characteristic and strong band for thioamides.[3] |
| 1300 - 1200 | Asymmetric C-O-C stretching | Strong | Characteristic of the aryl-alkyl ether linkages in the dioxine ring. |
| 1100 - 1000 | Symmetric C-O-C stretching | Strong | Another strong band for the ether groups. |
| ~ 700 | "Thioamide F band" (C=S stretching) | Medium | This band is often assigned to the C=S stretching vibration.[3] |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Mass Spectral Analysis (Predicted EI Fragmentation)
The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
-
Molecular Ion ([M]⁺˙, m/z 195): The molecular ion peak should be clearly visible, confirming the molecular weight of the compound.
-
Fragment at m/z 179: Loss of the amino radical (•NH₂) from the molecular ion.
-
Fragment at m/z 135: This significant fragment corresponds to the loss of the carbothioamide radical (•CSNH₂) to form the stable 2,3-dihydro-1,4-benzodioxinyl cation. A similar fragmentation pattern is observed in related benzodioxane derivatives.[4]
-
Fragment at m/z 121: Subsequent loss of a methylene group (CH₂) from the m/z 135 fragment.
-
Fragment at m/z 93: Loss of carbon monoxide (CO) from the m/z 121 fragment.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the structural elucidation of this compound. The predicted spectral data and fragmentation patterns detailed in this guide serve as a robust reference for the identification and characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and purity assessment, which are critical aspects of modern drug discovery and development.
References
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
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Gans, O. (1965). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 43(10), 2752-2758. [Link]
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ResearchGate. (2025). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate. [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][3]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Benzodioxine Compounds
Preamble: The Benzodioxane Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-benzodioxane moiety is a heterocyclic motif of significant interest in drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its rigid structure, combined with the hydrogen bond accepting capacity of its two ether oxygens, allows for specific and high-affinity interactions with numerous receptors and enzymes.[3] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, including α-adrenergic receptor antagonism, anti-inflammatory effects via COX-2 inhibition, and modulation of serotonergic and nicotinic acetylcholine receptors.[1][2][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically investigating the mechanism of action (MoA) of novel benzodioxine compounds. Moving beyond a simple checklist of assays, we will explore the causal logic behind experimental choices, emphasizing a self-validating, iterative approach that builds a robust and coherent mechanistic narrative. We will use Doxazosin , a well-characterized α1-adrenoceptor antagonist, as a running case study to illustrate the practical application of these principles.[7][8][9]
Chapter 1: The Investigative Workflow - From Hit to Hypothesis
A successful MoA study is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. The goal is to move from an initial observation (e.g., a compound shows activity in a phenotypic screen) to a detailed understanding of its molecular target, signaling pathway, and physiological consequences.
Our investigation is structured into four key stages:
-
Target Identification and Validation: What is the molecular target of the compound?
-
Target Interaction Characterization: How does the compound bind to its target?
-
Functional Consequence Analysis: What are the cellular effects of this interaction?
-
Systemic & Safety Profiling: How is the compound metabolized, and what are its off-target and safety liabilities?
Caption: A high-level workflow for mechanism of action (MoA) elucidation.
Chapter 2: Target Identification & Validation
The first critical step is to identify the specific molecular partner(s) of your benzodioxine compound. The choice of methodology depends on whether you have an existing hypothesis.
Hypothesis-Driven Approach: Target Panel Screening
If the structure of your compound is similar to known ligands, a logical first step is to screen it against a panel of relevant targets. For many benzodioxine derivatives, this would include a G-protein coupled receptor (GPCR) panel, particularly adrenergic and serotonergic receptors.[2]
-
Rationale: This is a cost-effective and rapid method to test a specific hypothesis. For instance, given Doxazosin's structural similarity to other quinazoline derivatives, screening it against a panel of adrenoceptors would be a primary strategy.[8]
-
Data Output: The primary output is binding affinity (Ki) or percent inhibition at a fixed concentration for each target in the panel. A "hit" is a target that shows significant binding.
Unbiased Approach: Affinity-Based Methods
If you have no prior knowledge of the target, unbiased methods are required.
-
Affinity Chromatography: Your compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured. These proteins are then eluted and identified using mass spectrometry.
-
Rationale: This method directly identifies binding partners from a complex biological mixture without preconceived notions. It is technically demanding but powerful for discovering novel targets.
Case Study: Doxazosin
Doxazosin was identified as a selective antagonist of the alpha-1 (postjunctional) subtype of adrenergic receptors.[10] This was determined through competitive binding assays against known adrenergic ligands, demonstrating its high affinity for α1-receptors.[8]
Chapter 3: Characterizing the Target Interaction: Binding Assays
Once a primary target is identified, the next step is to quantify the interaction. Radioligand binding assays have historically been the gold standard for their sensitivity and quantitative nature.[11][12]
Key Parameters to Determine
-
Affinity (Kd or Ki): The concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.
-
Receptor Density (Bmax): The total number of receptors in the preparation.
-
Kinetics (kon and koff): The rates of association and dissociation of the ligand with the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., a novel benzodioxine) for the α1-adrenergic receptor.
-
Principle: The test compound competes with a known radiolabeled ligand (e.g., [³H]-Prazosin) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
-
Causality: We use a competitive assay because our compound of interest is unlabeled. This indirect measurement is a robust and widely accepted method for determining the affinity of novel molecules.[11]
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture cells expressing the human α1A-adrenergic receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test benzodioxine compound.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of radioligand (e.g., [³H]-Prazosin at a concentration near its Kd).
-
50 µL of test compound dilution or vehicle (for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled competitor (e.g., 10 µM Phentolamine) instead of the test compound.
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The time should be optimized based on the kinetics of the radioligand.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | Target Receptor | Ki (nM) | Reference Compound |
| Doxazosin | α1A-Adrenoceptor | 0.5 - 1.5 | Prazosin |
| WB-4101 | α1A-Adrenoceptor | 0.2 - 0.8 | Prazosin |
| Compound X | 5-HT1A Receptor | 5.3 | 8-OH-DPAT |
| Compound Y | COX-2 | 120 (IC50) | Celecoxib |
| Caption: Example table of binding affinities for various benzodioxine-related compounds.[1][6][13] |
Chapter 4: Elucidating Functional Consequences
Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Functional assays are essential to determine the compound's effect on cellular signaling.[14]
Signaling Pathways of α1-Adrenoceptors
α1-adrenoceptors, the primary target of Doxazosin, are Gq-coupled GPCRs.[15] Their activation initiates a well-defined signaling cascade.
-
Mechanism: Upon agonist binding, the receptor activates the Gq protein. The Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15][16] This increase in intracellular Ca²⁺ is a hallmark of Gq activation and leads to downstream effects like smooth muscle contraction.[9]
Caption: Simplified Gq signaling pathway for α1-adrenoceptors.
Experimental Protocol: Intracellular Calcium Flux Assay
This assay measures the ability of a compound to either stimulate Ca²⁺ release (agonist activity) or block an agonist-induced release (antagonist activity).
-
Principle: Cells expressing the target receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). When intracellular Ca²⁺ levels rise, the dye's fluorescence intensity increases, which can be measured in real-time.
-
Causality: Measuring a downstream event like calcium flux provides direct evidence of a compound's functional impact on the signaling pathway, distinguishing it from a simple binder.[14][17]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells expressing the α1A-adrenoceptor into a black, clear-bottom 96-well plate.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and an agent like probenecid (to prevent dye leakage).
-
Incubate for 60 minutes at 37°C, allowing the cells to take up the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of your test benzodioxine compound in a separate 96-well "compound plate".
-
Also prepare a solution of a known agonist (e.g., Phenylephrine) at a concentration that gives a sub-maximal response (EC₈₀).
-
-
Measurement (Antagonist Mode):
-
Place both the cell plate and compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the test compounds (or vehicle) from the compound plate to the cell plate. Record fluorescence for 1-2 minutes.
-
Next, the instrument adds the agonist (Phenylephrine) to all wells.
-
Record the resulting fluorescence peak for another 1-2 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
To test for antagonist activity, determine the percent inhibition of the agonist response by your test compound.
-
Plot percent inhibition vs. log concentration of the test compound and fit to a dose-response curve to calculate the IC50.
-
Chapter 5: Systemic & Safety Profiling
A complete MoA profile requires understanding how the compound behaves in a more complex biological system, including its metabolic fate and potential safety liabilities. This is mandated by regulatory agencies like the FDA.[18][19][20]
In Vitro Metabolism (ADME)
-
Objective: To identify the major metabolic pathways and the enzymes responsible (e.g., Cytochrome P450s), and to characterize any major metabolites.[19][21] Metabolites may be active, inactive, or toxic, so their identification is crucial.[18]
-
Rationale: Early in vitro metabolism studies using human liver microsomes or hepatocytes can predict in vivo clearance, identify potential drug-drug interactions (DDIs), and highlight differences between humans and animal species used for toxicology studies.[18][21]
Key Techniques:
-
Metabolic Stability Assay: The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time by LC-MS/MS. This helps predict hepatic clearance.
-
Metabolite Identification: Following incubation, the sample is analyzed by high-resolution mass spectrometry.[22][23][24] Software tools help identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation).[24][25]
Caption: Workflow for in vitro metabolite identification using LC-MS/MS.
Cardiovascular Safety Pharmacology
-
Objective: To assess the potential for a drug to cause adverse cardiovascular effects, particularly cardiac arrhythmias.[26][27]
-
Rationale: Drug-induced prolongation of the QT interval on an electrocardiogram (ECG) is a major safety concern as it can lead to potentially fatal arrhythmias.[26] Regulatory agencies mandate cardiovascular safety assessment for most new drugs.[27][28]
Key Assays:
-
hERG Channel Assay: An in vitro patch-clamp assay to determine if the compound blocks the hERG potassium channel, a primary cause of QT prolongation.
-
In Vivo ECG Monitoring: In non-rodent species (e.g., dogs, non-human primates), ECGs are recorded following drug administration to directly measure effects on heart rate, blood pressure, and cardiac intervals (PR, QRS, QT).[28][29]
| Parameter | Method | Primary Endpoint | Significance |
| Metabolic Stability | LC-MS/MS with HLMs | Half-life (t½), Intrinsic Clearance | Predicts in vivo clearance |
| CYP Inhibition | Fluorometric or LC-MS assays | IC50 for major CYP isozymes | Predicts drug-drug interaction risk |
| hERG Blockade | Patch-clamp electrophysiology | IC50 for hERG current | Risk for QT prolongation |
| Cardiovascular Safety | In vivo telemetry (e.g., Dog) | Changes in BP, HR, ECG intervals | Overall cardiovascular safety profile |
| Caption: Key parameters in systemic and safety profiling. |
Conclusion
Elucidating the mechanism of action for a novel benzodioxine compound is a multi-faceted endeavor that forms the scientific bedrock of any drug development program. It requires a logical, iterative progression from target identification through to functional characterization and safety assessment. By integrating binding assays, functional cellular studies, and systemic profiling, researchers can build a comprehensive and compelling narrative that not only explains a compound's therapeutic effects but also anticipates its potential liabilities. The methodologies and principles outlined in this guide provide a robust framework for navigating this complex but critical process, ultimately enabling the translation of promising molecules into safe and effective medicines.
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Title: A Strategic Guide to the In Vitro Evaluation of Novel Benzodioxane Derivatives: From Hit Identification to Preclinical Candidate Selection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzodioxane Scaffold - A Privileged Structure in Modern Drug Discovery
The 1,4-benzodioxane moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Its rigid, yet conformationally adaptable structure is found in numerous clinically successful drugs, including the antihypertensive agent Doxazosin.[1] The versatility of this scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, acting as α-adrenergic receptor antagonists, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][2][3][4][5]
This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of novel benzodioxane derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to build a robust data package. Our objective is to empower research teams to efficiently identify promising lead compounds, elucidate their mechanisms of action, and proactively mitigate potential liabilities, thereby streamlining the path to in vivo testing and clinical development.
Chapter 1: The Initial Campaign - High-Throughput Primary Screening to Uncover Biological Activity
The first critical step is to cast a wide yet strategic net to determine the primary biological activity of newly synthesized benzodioxane derivatives. The choice between a phenotypic or target-based approach is dictated by the program's initial hypothesis.
Phenotypic Screening: An Unbiased View of Cellular Impact
Phenotypic screens measure the overall effect of a compound on a cell or organism, making no prior assumptions about the molecular target. This is a powerful strategy for discovering first-in-class mechanisms.
A fundamental starting point is to assess a compound's effect on cell viability. This dual-purpose assay identifies compounds with potential anticancer activity while simultaneously flagging those with undesirable toxicity against normal cells. The MTT assay is a robust, colorimetric method for this purpose.[6]
Scientific Rationale: The assay quantifies metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan is directly proportional to the number of living cells, providing a clear measure of cytotoxicity or anti-proliferative effects.[7]
Experimental Protocol: MTT Cell Viability Assay [7]
-
Cell Plating: Seed cells (e.g., HeLa for cancer, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzodioxane derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Example Cytotoxicity Data for Novel Benzodioxane Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| BZD-001 | HeLa (Cervical Cancer) | 5.2 |
| BZD-001 | HEK293 (Normal Kidney) | > 100 |
| BZD-002 | HeLa (Cervical Cancer) | 78.4 |
| BZD-002 | HEK293 (Normal Kidney) | > 100 |
| Doxorubicin | HeLa (Cervical Cancer) | 0.8 |
This data suggests BZD-001 has selective cytotoxic activity against the cancer cell line, making it a candidate for further investigation.
Given that many benzodioxane derivatives exhibit antibacterial properties, screening against a panel of clinically relevant bacteria is a valuable endeavor.[2][8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add to the wells containing the compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Target-Based Screening: A Hypothesis-Driven Approach
If derivatives were designed to interact with a specific molecular target class, such as GPCRs or enzymes, a target-based screen is the most direct path forward.
Benzodioxanes are well-known α-adrenergic receptor antagonists.[3][11] A radioligand binding assay is the classic method to quantify the affinity of a compound for a specific receptor.
Scientific Rationale: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of radioactivity remaining bound to the receptor preparation is inversely proportional to the affinity of the test compound.
Experimental Protocol: α₁-Adrenergic Receptor Competitive Binding Assay [3][11]
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human α₁-adrenergic receptor (e.g., HEK293-α₁AR).
-
Assay Setup: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a radioligand (e.g., ³H-Prazosin), and varying concentrations of the benzodioxane test compound.
-
Incubation: Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Chapter 2: Mechanism of Action (MoA) and Selectivity Profiling
With a primary biological activity confirmed, the next phase focuses on understanding how the compound works and its specificity.
Characterizing GPCR Ligands
A compound that binds to a receptor is not necessarily an antagonist; it could be an agonist or a partial agonist. Functional assays are required to determine the compound's effect on receptor signaling.[12][13]
Scientific Rationale: Upon activation by an agonist, GPCRs like the α₁-adrenergic receptor couple to Gq proteins, which activate phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺). Measuring this calcium flux is a direct readout of receptor activation.[14] An antagonist will block this response.
Experimental Protocol: Intracellular Calcium Flux Assay
-
Cell Preparation: Plate HEK293-α₁AR cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: To test for antagonist activity, pre-incubate the cells with the benzodioxane derivatives for 15-30 minutes.
-
Agonist Stimulation: Add a known α₁-agonist (e.g., Phenylephrine) at its EC₈₀ concentration.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reads (e.g., FLIPR or FlexStation).
-
Analysis: Agonists will induce a fluorescence spike. Antagonists will blunt or eliminate the spike caused by the agonist.
Diagram 1: GPCR Ligand Characterization Workflow
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The Synthesis of 2,3-Dihydro-1,4-Benzodioxine: A Technical Guide for the Modern Chemist
The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxane, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents, making it an attractive framework for the design of targeted therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing this important scaffold, focusing on the underlying principles that guide experimental design and optimization.
I. Foundational Strategies: The Williamson Ether Synthesis and Its Variants
The most traditional and widely employed method for the synthesis of the 2,3-dihydro-1,4-benzodioxine core is the intramolecular double Williamson ether synthesis.[3] This approach involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dielectrophile, typically a 1,2-dihaloethane, in the presence of a base.
The Classical Approach: Mechanism and Experimental Causality
The reaction proceeds via a sequential bimolecular nucleophilic substitution (SN2) mechanism.[3] The first step involves the deprotonation of one of the phenolic hydroxyl groups of the catechol by a base to form a phenoxide ion. This potent nucleophile then attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing a halide ion to form a 2-(2-haloethoxy)phenol intermediate. Subsequent intramolecular cyclization, involving deprotonation of the second phenolic hydroxyl and nucleophilic attack on the remaining electrophilic carbon, yields the 2,3-dihydro-1,4-benzodioxine ring.
Figure 1: General mechanism of the Williamson ether synthesis for 2,3-dihydro-1,4-benzodioxine.
The choice of base and solvent is critical for the success of this reaction and is dictated by the acidity of the catechol and the reactivity of the electrophile.
-
Choice of Base: For simple catechols, relatively weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH).[4][5] The use of K₂CO₃ provides a sufficiently basic environment to deprotonate the acidic phenolic protons without promoting side reactions such as the hydrolysis of the dihaloethane. Stronger bases can lead to the formation of elimination byproducts from the dihaloethane.[6]
-
Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed.[3][7][8] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide nucleophile, thereby accelerating the SN2 reaction.[8] Protic solvents, on the other hand, can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]
Enhancing Efficiency: Phase-Transfer Catalysis
A significant improvement to the classical Williamson synthesis is the use of phase-transfer catalysis (PTC).[9][10] This technique is particularly valuable in industrial settings as it allows for the use of inexpensive inorganic bases like NaOH in a biphasic system (e.g., aqueous/organic), obviating the need for anhydrous and often expensive polar aprotic solvents.
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the dihaloethane resides. The large, lipophilic cation of the catalyst forms an ion pair with the phenoxide, rendering it soluble in the organic phase and highly nucleophilic.
Figure 2: Workflow of phase-transfer catalysis in the synthesis of 2,3-dihydro-1,4-benzodioxine.
II. Modern Synthetic Approaches
While the Williamson ether synthesis remains a workhorse, several modern methods offer alternative and often more versatile routes to the 2,3-dihydro-1,4-benzodioxine scaffold.
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions have emerged as powerful tools for the construction of this heterocyclic system, often providing access to more complex and substituted derivatives.[11][12][13] One notable approach involves the palladium-catalyzed condensation of catechols with propargylic carbonates.[12] The reaction is proposed to proceed through the formation of a (σ-allenyl)palladium complex, which then undergoes intramolecular attack by the phenoxide to form the benzodioxine ring. This method allows for the synthesis of 2-alkylidene-2,3-dihydro-1,4-benzodioxines with good regio- and stereoselectivity.
The Epoxide Route
The reaction of catechols with epoxides, such as epichlorohydrin, provides a direct route to 2-hydroxymethyl-substituted 2,3-dihydro-1,4-benzodioxines.[14] The reaction is typically carried out in the presence of a base, which first deprotonates the catechol. The resulting phenoxide then attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. A subsequent intramolecular SN2 reaction, where the second phenoxide displaces the chloride, closes the ring. The use of a phase-transfer catalyst can also enhance the efficiency of this reaction.[14]
Figure 3: Synthesis of a 2-substituted 2,3-dihydro-1,4-benzodioxine via the epoxide route.
III. Green Chemistry Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign syntheses of the 2,3-dihydro-1,4-benzodioxine scaffold.[15]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to the Williamson ether synthesis, significantly reducing reaction times from hours to minutes.[11][16] The rapid heating of the polar reactants and solvents under microwave conditions accelerates the rate of reaction, often leading to higher yields and cleaner product formation.
Ultrasound-Assisted Synthesis
Sonication, the application of ultrasound to a reaction mixture, has also been shown to promote the synthesis of 1,4-benzodioxane derivatives.[10][17] The acoustic cavitation generated by ultrasound enhances mass transfer and increases the reactivity of the reagents, leading to shorter reaction times and improved yields.
IV. Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and available starting materials. The following table provides a qualitative comparison of the key synthetic methods.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Classical Williamson | Catechol, 1,2-Dihaloethane, Base (e.g., K₂CO₃) | DMF or Acetone, Heat | Well-established, reliable for simple scaffolds. | Requires anhydrous conditions, long reaction times. |
| Phase-Transfer Catalysis | Catechol, 1,2-Dihaloethane, NaOH, PTC (e.g., TBAB) | Biphasic (aq/org), Heat | Uses inexpensive base, no need for anhydrous solvents. | Requires a catalyst, may need optimization. |
| Palladium-Catalyzed | Catechol, Propargylic Carbonate, Pd Catalyst | Organic solvent, Heat | Access to complex derivatives, high regio- and stereoselectivity.[12] | Expensive catalyst, sensitive to air and moisture. |
| Epoxide Route | Catechol, Epichlorohydrin, Base | Organic solvent, Heat | Direct route to 2-hydroxymethyl derivatives. | Limited to specific substitution patterns. |
| Microwave-Assisted | Williamson reagents | Microwave irradiation | Drastically reduced reaction times, often higher yields.[11] | Requires specialized equipment, scalability can be a challenge. |
| Ultrasound-Assisted | Williamson reagents | Sonication | Shorter reaction times, improved yields.[10] | Requires specialized equipment. |
V. Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde via Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol is adapted from a reported synthesis.[3]
Materials:
-
3,4-Dihydroxybenzaldehyde
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a round-bottom flask, add 3,4-dihydroxybenzaldehyde (e.g., 55.2 g).
-
Add an aqueous solution of NaOH (e.g., 90 g NaOH in 420 mL water) and stir to dissolve.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (e.g., 5 g).
-
Slowly add 1,2-dibromoethane (e.g., 350 g) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.
Protocol 2: Synthesis of a Substituted 2,3-Dihydro-1,4-benzodioxine via the Epoxide Route
This generalized protocol is based on the reaction of catechols with epichlorohydrin.[14]
Materials:
-
A substituted catechol
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the substituted catechol, potassium carbonate (e.g., 2-3 equivalents), and DMF.
-
Stir the mixture at room temperature for a short period to allow for the initial deprotonation.
-
Add epichlorohydrin (e.g., 1.1-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-hydroxymethyl-substituted 2,3-dihydro-1,4-benzodioxine.
VI. Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold remains a cornerstone in medicinal chemistry. While the classical Williamson ether synthesis is a robust and reliable method for its construction, modern advancements, including phase-transfer catalysis, palladium-catalyzed reactions, and green chemistry approaches, have significantly expanded the synthetic chemist's toolbox. A thorough understanding of the mechanisms and the rationale behind the choice of reagents and conditions, as outlined in this guide, is paramount for the efficient and successful synthesis of novel benzodioxane-based molecules for drug discovery and development.
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Cai, S. (n.d.). Can anyone help me with a Williamson ether synthesis? ResearchGate. Retrieved from [Link]
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- Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals.
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- Shinde, P.V., et al. (2011). An Organocatalyzed and Ultrasound Accelerated Expeditious Synthetic Route to 1,5-Benzodiazepines under Solvent-Free Conditions. Bulletin of the Korean Chemical Society.
- Singh, R., et al. (2022). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
- Sławiński, J., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
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- Verma, M., & Chauhan, S. (2020). Ultrasound for Drug Synthesis: A Green Approach. MDPI.
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- Wikipedia. (n.d.). Williamson ether synthesis.
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- Bisyarina, M. et al. (2021). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity.
- Duan, H. (2023).
- Chegg. (2019). Solved Experiment s: williamson Ether Synthesis: The.
- Idris, N. et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
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An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology drug discovery, the family of Aurora kinases has emerged as a critical target. These serine/threonine kinases play a pivotal role in the regulation of mitosis, and their overexpression is a frequent hallmark of human tumors. This guide provides a comprehensive technical overview of GSK1070916, a novel and potent ATP-competitive inhibitor with high selectivity for Aurora B and Aurora C kinases. Developed for its potential as an anti-tumor agent, GSK1070916 has demonstrated significant activity across a broad range of cancer cell lines and in vivo xenograft models. This document will delve into the chemical properties, mechanism of action, biological effects, and the experimental protocols utilized to characterize this promising therapeutic candidate.
Core Properties of GSK1070916
GSK1070916, also known as GSK-1070916A, is a 7-azaindole-based compound designed for high-affinity binding to the ATP pocket of Aurora B and Aurora C kinases.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 942918-07-2 | [2] |
| Molecular Formula | C24H27N5O3S | Not explicitly found in search results |
| Molecular Weight | 465.57 g/mol | Not explicitly found in search results |
| Synonyms | GSK-1070916A | [3] |
| Mechanism | ATP-competitive inhibitor of Aurora B and Aurora C kinases | [1][3] |
Mechanism of Action: Targeting Mitotic Progression
GSK1070916 exerts its anti-tumor effects by potently and selectively inhibiting Aurora B and Aurora C kinases.[3][4] This inhibition is ATP-competitive, meaning GSK1070916 vies with ATP for binding to the kinase's active site.[1] A distinguishing feature of GSK1070916 is its remarkably slow dissociation half-life from Aurora B, exceeding 480 minutes, which contributes to its sustained cellular activity.[1][5]
The primary target, Aurora B kinase, is a crucial component of the chromosomal passenger complex. This complex is essential for proper chromosome alignment and segregation during mitosis. By inhibiting Aurora B, GSK1070916 disrupts a key downstream phosphorylation event: the phosphorylation of histone H3 at serine 10.[1][4] This inhibition leads to a failure of cytokinesis, resulting in cells that become polyploid and ultimately undergo apoptosis.[2][4]
The selectivity of GSK1070916 is a key attribute. It is over 250-fold more selective for Aurora B and C over the closely related Aurora A kinase.[1][3] This selectivity is significant because it minimizes off-target effects and is consistent with a mechanism tied to the disruption of cell division, as evidenced by the dramatically reduced potency in non-dividing primary human vein endothelial cells.[2][4]
Caption: A typical experimental workflow for characterizing an anti-cancer compound like GSK1070916.
Conclusion and Future Directions
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with compelling preclinical anti-tumor activity. Its well-defined mechanism of action, centered on the disruption of mitosis, and its broad efficacy in cellular and xenograft models have positioned it as a significant compound in the field of oncology research. The progression of GSK1070916 to human clinical trials underscores its potential as a therapeutic agent for a wide range of human cancers. [1]Further research will likely focus on combination therapies and the identification of predictive biomarkers to optimize its clinical application.
References
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1543-1552. [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Copeland, R. A., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Pharmacology, 77(9), 1549-1557. [Link]
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Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Abstract
This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzodioxane scaffold is a key pharmacophore in a variety of biologically active molecules, and the carbothioamide functional group serves as a versatile precursor for further synthetic elaborations.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology accompanied by expert insights into the causality of experimental choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway.
Introduction: Significance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3] Derivatives have shown promise as anti-inflammatory, anticancer, and antihypertensive agents.[1][2] The specific target of this protocol, this compound, incorporates a thioamide group, which is a bioisostere of the corresponding amide and can offer unique pharmacological properties and serve as a key intermediate for the synthesis of thiazoles, and other sulfur-containing heterocycles. This protocol outlines a reliable synthetic route starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence starting from 3,4-dihydroxybenzaldehyde. The pathway involves the formation of the benzodioxane ring, oxidation of the aldehyde to a carboxylic acid, subsequent amidation, and a final thionation step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde
Principle: This step involves a Williamson ether synthesis to form the dioxane ring. 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under basic conditions. A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide is utilized to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate and yield.[4]
Experimental Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,4-dihydroxybenzaldehyde (55.2 g, 0.4 mol) and a solution of sodium hydroxide (90 g, 2.25 mol) in water (420 mL).
-
Stir the mixture until the aldehyde has completely dissolved.
-
Add tetrabutylammonium bromide (5 g, 0.015 mol) to the reaction mixture.
-
From the dropping funnel, add 1,2-dibromoethane (350 g, 1.86 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. The mixture will separate into two layers.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with water (2 x 200 mL) and then with saturated sodium chloride solution (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde as an off-white powder.[4]
| Parameter | Value |
| Starting Material | 3,4-dihydroxybenzaldehyde |
| Key Reagents | 1,2-dibromoethane, NaOH, Tetrabutylammonium bromide |
| Solvent | Water, Dichloromethane |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
| Expected Yield | ~40-50% |
Part 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Principle: This step involves the oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO4). The reaction is performed in an aqueous medium.[4]
Experimental Protocol:
-
In a 1 L beaker, suspend the 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde (25 g, 0.152 mol) in 500 mL of water.
-
Heat the suspension to 70-80 °C with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (30 g, 0.19 mol) in 500 mL of water.
-
Add the potassium permanganate solution dropwise to the heated aldehyde suspension over a period of 40 minutes.
-
After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Make the filtrate alkaline by adding a 10% aqueous solution of potassium hydroxide.
-
Wash the filter cake with water until the washings are neutral.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until a large amount of white solid precipitates.
-
Collect the white solid by filtration, wash with cold water until the washings are neutral, and dry to obtain 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.[4]
| Parameter | Value |
| Starting Material | 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde |
| Key Reagents | Potassium permanganate, Potassium hydroxide, Hydrochloric acid |
| Solvent | Water |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux |
| Expected Yield | ~90% |
Part 3: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
Principle: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with an excess of ammonium hydroxide to form the primary amide. This is a standard and efficient method for amide formation from a carboxylic acid.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (18 g, 0.1 mol) in thionyl chloride (50 mL, 0.68 mol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous dichloromethane (100 mL) and cool in an ice bath.
-
Slowly add this solution to a stirred, ice-cold solution of concentrated ammonium hydroxide (150 mL).
-
Stir the resulting mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,3-Dihydro-1,4-benzodioxine-6-carboxamide.
| Parameter | Value |
| Starting Material | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid |
| Key Reagents | Thionyl chloride, Ammonium hydroxide, DMF |
| Solvent | Dichloromethane |
| Reaction Time | 3 hours (total) |
| Reaction Temperature | Reflux, then 0 °C to RT |
| Expected Yield | >85% |
Part 4: Synthesis of this compound
Principle: The final step is the thionation of the primary amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent efficiently replaces the carbonyl oxygen with sulfur.[5][6][7] The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[8]
Caption: Experimental workflow for the thionation of the amide.
Experimental Protocol:
-
In a 500 mL round-bottom flask, dissolve Lawesson's reagent (e.g., ~0.5-0.6 equivalents) in anhydrous tetrahydrofuran (THF) (250 mL). Ensure the reagent is fully dissolved, which may require a significant volume of solvent.[8]
-
In a separate flask, dissolve 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (e.g., 1 equivalent) in anhydrous THF (100 mL).
-
Add the amide solution to the solution of Lawesson's reagent at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours; monitor the progress by TLC.[8]
-
Once the reaction is complete, evaporate the THF under reduced pressure.
-
It is critical to perform a thorough aqueous work-up to remove the phosphorus byproducts.[8][9] Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash extensively with water (3 x 150 mL) and then with saturated sodium chloride solution (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate) to afford the pure this compound.[8]
| Parameter | Value |
| Starting Material | 2,3-Dihydro-1,4-benzodioxine-6-carboxamide |
| Key Reagents | Lawesson's Reagent |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 0.5 - 12 hours (TLC monitored) |
| Reaction Temperature | Room Temperature |
| Expected Yield | ~80-90% |
Characterization and Quality Control
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch and appearance of C=S vibrations).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point Analysis: To determine the melting point of the final product as an indicator of purity.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care.
-
Thionyl chloride is corrosive and reacts violently with water.
-
Lawesson's reagent and its byproducts have an unpleasant odor. Handle in a fume hood and quench all waste appropriately.
References
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
-
Synthesis of 2,3-dihydrobenzo[b][4][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. URL: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. URL: [Link]
-
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. URL: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. URL: [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. URL: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. URL: [Link]
-
Chemistry and pharmacology of benzodioxanes. TSI Journals. URL: [Link]
- Process for preparation of 1,4-benzodioxane derivative. Google Patents.
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. URL: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. URL: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. URL: [Link]
-
The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. MDPI. URL: [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide for Protein Kinase Inhibitory Activity
Abstract
This document provides a comprehensive guide for the utilization of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. We detail a robust, fluorescence-based assay protocol leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. This application note is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. The protocols and methodologies described herein are designed to ensure scientific integrity, providing a self-validating system for hit identification and confirmation.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of drug targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate the activity of a specific biological target.[1]
The compound this compound is a compelling candidate for screening against kinase targets. Its molecular structure incorporates two key pharmacophores:
-
2,3-Dihydro-1,4-benzodioxine: This scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Derivatives of this core have been shown to possess a wide range of therapeutic properties, including anti-inflammatory and anticancer activities, often through the modulation of enzyme function.
-
Thioamide Group: The thioamide functional group is a bioisostere of the more common amide group.[2][3] Its unique electronic and steric properties, such as being a stronger hydrogen bond donor and weaker acceptor than an amide, can lead to altered binding affinities and improved pharmacokinetic profiles.[2][4] Thioamide-containing molecules have demonstrated a diverse array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[4][5]
Given the established roles of both the benzodioxine core and the thioamide group in biologically active enzyme inhibitors, we hypothesize that this compound has the potential to act as a protein kinase inhibitor. This application note outlines a detailed protocol for screening this compound using the robust and sensitive LanthaScreen® TR-FRET kinase activity assay.
Assay Principle: LanthaScreen® TR-FRET Kinase Assay
The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogeneous, fluorescence-based method for measuring kinase activity.[2][6] It is highly amenable to HTS due to its sensitivity, low susceptibility to compound interference, and simple "mix-and-read" format.[6]
The assay principle is as follows:
-
Kinase Reaction: The kinase of interest phosphorylates a fluorescein-labeled substrate in the presence of ATP.
-
Detection: A terbium-labeled antibody, specific for the phosphorylated form of the substrate, is added to the reaction. The reaction is stopped by the addition of EDTA, which chelates the Mg2+ cofactor required for kinase activity.[7]
-
FRET Signal: If the substrate has been phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength (520 nm).
-
Inhibition: In the presence of an inhibitor, such as a potential hit compound, the kinase's activity is reduced, leading to less phosphorylated substrate. Consequently, less antibody binds, the FRET signal is diminished, and the emission at 520 nm decreases.
The TR-FRET signal is typically measured as a ratio of the acceptor emission (520 nm) to the donor emission (490 nm), which normalizes for variations in reagent concentrations and liquid handling.[8]
Figure 1: Principle of the TR-FRET Kinase Inhibition Assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Kinase of interest | Thermo Fisher, etc. | Enzyme target |
| Fluorescein-labeled kinase substrate | Thermo Fisher | Substrate for phosphorylation |
| ATP | Sigma-Aldrich | Phosphate donor |
| LanthaScreen® Tb-labeled p-Ab | Thermo Fisher | Binds phosphorylated substrate |
| TR-FRET Dilution Buffer | Thermo Fisher | Assay buffer |
| EDTA | Sigma-Aldrich | Stops kinase reaction |
| Staurosporine | Sigma-Aldrich | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Solvent for test compound |
| This compound | Enamine | Test compound |
| 384-well, low-volume, black plates | Corning, Greiner | Assay plates |
| TR-FRET compatible plate reader | BMG LABTECH, etc. | Instrument for signal detection |
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the TR-FRET Dilution Buffer as per the manufacturer's instructions. This will be the base for all subsequent dilutions.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Create a serial dilution of the test compound in 100% DMSO in a 384-well source plate. This will be used to achieve the final desired concentrations in the assay.
-
Kinase Solution (2X): Dilute the kinase to a 2X final concentration in Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC50 value.
-
Substrate/ATP Solution (2X): Prepare a solution containing the fluorescein-labeled substrate and ATP at 2X their final concentrations in Assay Buffer. The ATP concentration should ideally be at its Km value for the kinase to facilitate the identification of ATP-competitive inhibitors.
-
Antibody/EDTA Solution (2X): Prepare a solution containing the terbium-labeled antibody and EDTA at 2X their final concentrations in Assay Buffer.
HTS Assay Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 10 µL.
-
Compound Dispensing: Dispense 100 nL of the serially diluted test compound from the compound dilution plate into the wells of the 384-well assay plate. For controls, dispense 100 nL of DMSO.
-
Positive and Negative Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO only.
-
Positive Control (100% Inhibition): Wells containing a known potent inhibitor (e.g., Staurosporine) at a concentration that fully inhibits the kinase.
-
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.
-
Initiation of Kinase Reaction: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Protect the plate from light.
-
Reaction Termination and Detection: Add 10 µL of the 2X Antibody/EDTA Solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Protect from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm and 520 nm following excitation at 340 nm.
Figure 2: High-Throughput Screening Workflow.
Data Analysis and Interpretation
Primary Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the TR-FRET ratio: Ratio = (Emission at 520 nm) / (Emission at 490 nm)
-
Calculate Percent Inhibition: Use the control wells to determine the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)) Where:
-
Ratio_compound is the ratio from a well with the test compound.
-
Ratio_pos_ctrl is the average ratio from the positive control wells.
-
Ratio_neg_ctrl is the average ratio from the negative control wells.
-
-
Dose-Response Curves: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][4][9] It measures the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| Where:
-
SD is the standard deviation.
-
Mean is the average TR-FRET ratio.
-
-
Interpretation:
The Z'-factor should be calculated for each screening plate to ensure data quality and consistency.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High variability in control wells. | Check liquid handling for accuracy and precision. Ensure complete mixing of reagents. |
| Insufficient separation between positive and negative controls. | Optimize enzyme and substrate concentrations. Increase incubation times. | |
| High background fluorescence | Autofluorescent compounds. | Use time-resolved fluorescence to minimize interference from short-lived fluorescence.[6] Perform a counterscreen to identify fluorescent compounds. |
| Contaminated reagents or plates. | Use fresh, high-quality reagents and plates. | |
| Inconsistent IC50 values | Compound instability or precipitation. | Check compound solubility in the assay buffer. Reduce the final DMSO concentration if possible. |
| Inaccurate compound concentrations. | Verify the accuracy of the serial dilutions. | |
| False Positives | Compound aggregation leading to non-specific inhibition. | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). |
| Interference with the TR-FRET signal (quenching or autofluorescence). | Perform orthogonal assays using a different detection technology (e.g., luminescence-based ADP detection) to confirm hits. |
Conclusion
The protocol described in this application note provides a robust and reliable method for screening this compound for protein kinase inhibitory activity. By leveraging the sensitivity and convenience of the LanthaScreen® TR-FRET technology, researchers can efficiently identify and characterize potential kinase inhibitors. Adherence to the principles of assay validation, particularly the consistent monitoring of the Z'-factor, is crucial for ensuring the generation of high-quality, actionable data in any HTS campaign. This structured approach, from initial screening to hit confirmation, will accelerate the discovery of novel therapeutic candidates.
References
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. (2022-04-04). [Link]
-
Z-factor. Grokipedia. [Link]
-
On HTS: Z-factor. On HTS. (2023-12-12). [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. NIH. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. (2012-05-01). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note: A Comprehensive Guide to Assay Development for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Abstract
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into agents with a wide spectrum of biological activities. When functionalized with a carbothioamide group—a unique bioisostere of the common amide bond—the resulting molecule, 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, presents a compelling candidate for drug discovery screening. While the specific biological targets of this compound are not yet elucidated, its structural motifs suggest potential therapeutic applications in oncology, infectious disease, and inflammation. This guide provides a strategic framework and detailed, validated protocols for a tiered screening approach to systematically characterize the bioactivity of this compound. We will proceed from broad, phenotype-based primary screens to more specific, target-based secondary and mechanistic assays, providing researchers with a robust roadmap for investigation.
Compound Profile and Rationale for Assay Selection
Chemical Identity
-
Compound Name: this compound
-
CAS Number: 337508-71-1
-
Molecular Formula: C₉H₉NO₂S
-
Structure:
The Scientific Rationale: A Structure-Informed Screening Strategy
The core of our strategy lies in leveraging the known pharmacology of the compound's constituent parts:
-
The 1,4-Benzodioxine Scaffold: This "evergreen" scaffold is present in numerous FDA-approved drugs and clinical candidates. Its rigid, yet non-planar, structure is adept at interacting with a variety of biological receptors and enzymes. Derivatives have demonstrated potent activity as anticancer agents (e.g., tubulin polymerization inhibitors, PARP1 inhibitors), antibacterial compounds, and modulators of adrenergic and serotoninergic receptors.
-
The Carbothioamide Moiety: Replacing an amide's oxygen with sulfur dramatically alters a molecule's electronic and steric properties. The thioamide group is a better hydrogen bond donor, has a higher rotational barrier, and can act as a metal chelator. This functional group is critical to the activity of several bioactive compounds, including the antibacterial agent closthioamide, which inhibits DNA gyrase and topoisomerase IV. Thioamide-containing molecules have also shown promise as anticancer and anti-inflammatory agents.
This structural analysis leads to a logical, multi-pronged screening approach. We hypothesize that this compound may exhibit activity in one or more of the following areas: 1) Antiproliferative/Anticancer, 2) Antibacterial, or 3) Anti-inflammatory . Our proposed workflow, therefore, involves parallel primary screening followed by target deconvolution based on initial results.
Overall Assay Development Workflow
The following diagram outlines the strategic workflow for characterizing the compound's activity, moving from broad screening to specific mechanism-of-action studies.
Caption: A tiered workflow for the bioactivity screening of the target compound.
Phase 1: Primary Screening Protocols
The objective of this phase is to efficiently determine if the compound has significant biological activity in our hypothesized areas. Each protocol is designed to be robust, reproducible, and suitable for medium-to-high throughput screening.
Protocol 2.1: Antiproliferative Activity in Cancer Cell Lines
-
Rationale: The prevalence of the benzodioxine scaffold in anticancer agents, including tubulin modulators and PARP1 inhibitors, makes this a primary area of investigation. A cell viability assay provides a direct measure of the compound's effect on cancer cell proliferation.
-
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture media to achieve final concentrations ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Example Data Presentation:
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| PC-3 | Prostate Cancer | 5.2 |
| A549 | Lung Cancer | 2.8 |
| HEK293 | Normal Kidney | > 50 |
Protocol 2.2: Antibacterial Activity Screening
-
Rationale: Thioamide-containing natural products exhibit potent antibacterial activity, and various benzodioxine derivatives have also been reported as antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
-
Methodology: Broth Microdilution Assay
-
Bacterial Strains: Use reference strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922).
-
Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate, typically ranging from 64 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Example Data Presentation:
| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |
| S. aureus | Positive | 4 |
| E. coli | Negative | > 64 |
| P. aeruginosa | Negative | > 64 |
Phase 2: Secondary & Mechanistic Assays
If a primary screen yields a "hit" (e.g., an IC₅₀ < 10 µM or MIC ≤ 16 µg/mL), the next logical step is to investigate the potential mechanism of action.
If Antiproliferative Activity is Observed...
Protocol 3.1: Tubulin Polymerization Assay
-
Rationale: Noscapine, an anticancer agent, contains a related 1,3-benzodioxole motif and functions by inhibiting tubulin polymerization. This assay directly measures the compound's effect on this critical cellular process.
Caption: Role of tubulin polymerization in cell division and its inhibition.
-
Methodology: Fluorescence-Based Assay
-
Reagents: Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, a fluorescent reporter, and appropriate buffers.
-
Assay Setup: In a 96-well plate, add tubulin polymerization buffer, the fluorescent reporter, and the test compound at various concentrations. Include a negative control (DMSO) and a positive control (e.g., Paclitaxel for promotion or Nocodazole for inhibition).
-
Initiation: Warm the plate to 37°C and add the tubulin protein to each well to initiate polymerization.
-
Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 60 minutes using a plate reader pre-warmed to 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the DMSO control. Calculate the percent inhibition at the plateau phase and determine the IC₅₀.
-
If Antibacterial Activity is Observed...
Protocol 3.2: DNA Gyrase Inhibition Assay
-
Rationale: The thioamide antibiotic closthioamide is a known inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This enzyme is a validated and highly attractive target for antibacterial drug development.
Application of Benzodioxane Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers
The 1,4-benzodioxane scaffold is a versatile and privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] Its unique conformational properties and ability to engage in various molecular interactions have made it a cornerstone for the design of potent and selective enzyme inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of benzodioxane derivatives as enzyme inhibitors, with a particular focus on their role in neurodegenerative and inflammatory diseases. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and present a framework for advancing these promising compounds from in vitro characterization to preclinical evaluation.
The Benzodioxane Scaffold: A Privileged Motif in Enzyme Inhibition
The 1,4-benzodioxane moiety is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This structure is not merely a passive linker but an active pharmacophoric element. Its partially saturated dioxane ring can adopt a half-chair conformation, allowing its substituents to be precisely positioned in three-dimensional space to interact with the active sites of enzymes.[2] This conformational rigidity, combined with the electronic properties of the aromatic ring, enables the design of inhibitors with high affinity and selectivity for their target enzymes.
A prime example of the successful application of the benzodioxane scaffold is in the development of inhibitors for Monoamine Oxidase B (MAO-B) , an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3][4] Elevated MAO-B activity in the brain leads to the depletion of neurotransmitters and an increase in oxidative stress through the production of hydrogen peroxide.[4] Benzodioxane derivatives have emerged as potent, selective, and often reversible inhibitors of MAO-B, offering a promising therapeutic strategy.[5][6]
Beyond MAO-B, the benzodioxane scaffold has been successfully incorporated into inhibitors for a range of other enzymes, including:
-
β-ketoacyl-acyl carrier protein synthase III (FabH): A key enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics.[3]
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for Alzheimer's disease.[7]
-
α-Amylase: A target for the management of type 2 diabetes due to its role in carbohydrate digestion.[8]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, making its inhibitors valuable anti-inflammatory agents.[4]
This guide will primarily focus on the application of benzodioxane derivatives as MAO-B inhibitors, given the wealth of available data, and will also provide insights into their broader applications.
Application Notes: Targeting MAO-B for Neuroprotection
The rationale for targeting MAO-B in neurodegenerative diseases is twofold: to restore neurotransmitter levels and to mitigate oxidative stress.[3] Benzodioxane derivatives have been designed to effectively occupy the active site of MAO-B, preventing the breakdown of monoamine neurotransmitters like dopamine.
Mechanism of Action: Competitive and Reversible Inhibition
Many potent benzodioxane-based MAO-B inhibitors act through a competitive and reversible mechanism.[5][6] This is a critical feature for drug safety and efficacy.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This mode of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
-
Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), allowing for the possibility of the inhibitor dissociating from the enzyme. This is in contrast to irreversible inhibitors, which form a permanent covalent bond with the enzyme. The reversibility of an inhibitor can be a significant advantage, as it may lead to a better safety profile with fewer off-target effects.
The following diagram illustrates the general principle of competitive enzyme inhibition:
Caption: Competitive Inhibition Workflow.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of benzodioxane-based MAO-B inhibitors are highly dependent on the nature and position of substituents on both the benzodioxane core and appended functionalities. For instance, in a series of N-phenyl-2,3-dihydrobenzo[b][5][6]dioxine-6-carboxamide derivatives, it was found that the 1,4-benzodioxan moiety is a crucial pharmacophore for hMAO-B inhibition.[5] The substitution pattern on the N-phenyl ring significantly influences inhibitory activity, with certain halogen substitutions at the meta and para positions leading to nanomolar potency.[5]
The following diagram illustrates a generalized SAR for benzodioxane-based MAO-B inhibitors:
Caption: Generalized Structure-Activity Relationship.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro evaluation of benzodioxane derivatives as enzyme inhibitors. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol describes a high-throughput fluorometric assay to determine the inhibitory activity of benzodioxane derivatives against human MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red or equivalent)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (benzodioxane derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., selegiline or safinamide)[5]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of hMAO-B in assay buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.
-
Prepare a stock solution of the MAO-B substrate in assay buffer.
-
Prepare a detection reagent mix containing HRP and the fluorogenic probe in assay buffer. Protect this solution from light.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): hMAO-B solution and assay buffer.
-
Positive control wells: hMAO-B solution and the positive control inhibitor at various concentrations.
-
Test compound wells: hMAO-B solution and the test compounds at various concentrations.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[5]
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells except the blank wells.
-
Immediately add the detection reagent mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red) at multiple time points (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound and positive control using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)
To understand how a benzodioxane derivative inhibits MAO-B, enzyme kinetic studies are performed. This protocol outlines the steps to generate a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.
Procedure:
-
Perform the hMAO-B inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction rates at several substrate concentrations.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the resulting plots:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Protocol 3: Reversibility Assay (Dialysis Method)
This protocol determines whether the inhibition of MAO-B by a benzodioxane derivative is reversible or irreversible.[5]
Procedure:
-
Incubate hMAO-B with a high concentration of the test compound (e.g., 10x IC₅₀) for a defined period (e.g., 30 minutes). Include a no-inhibitor control and an irreversible inhibitor control (e.g., rasagiline).[5]
-
Place the enzyme-inhibitor mixture in a dialysis bag with an appropriate molecular weight cutoff.
-
Dialyze the mixture against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.
-
After dialysis, measure the remaining MAO-B activity using the assay described in Protocol 1.
-
Compare the activity of the enzyme incubated with the test compound to the no-inhibitor control.
-
Reversible inhibition: Enzyme activity will be significantly restored after dialysis.
-
Irreversible inhibition: Enzyme activity will remain low after dialysis.
-
Protocol 4: Assessment of Anti-Neuroinflammatory Activity in BV2 Microglial Cells
Many neurodegenerative diseases have a significant neuroinflammatory component. This protocol assesses the ability of benzodioxane derivatives to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[6]
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (benzodioxane derivatives)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Treatment:
-
Culture BV2 cells in complete DMEM until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
-
Measurement of Nitric Oxide (NO):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Generate a standard curve using sodium nitrite to quantify the nitrite concentration.
-
-
Measurement of TNF-α and IL-1β:
-
Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Assessment of Cell Viability:
-
After collecting the supernatant, assess the viability of the remaining cells using a suitable cell viability assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compounds.
-
-
Data Analysis:
-
Calculate the percent reduction in NO, TNF-α, and IL-1β production for each compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ values for the inhibition of each inflammatory mediator.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: In Vitro MAO-B Inhibitory Activity of Benzodioxane Derivatives
| Compound | hMAO-B IC₅₀ (µM)[5] | hMAO-A IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) | Inhibition Mechanism | Reversibility |
| 1l | 0.0083 | >40 | >4819 | Competitive | Reversible |
| Safinamide | 0.060 | - | - | Reversible | Reversible |
| Rasagiline | 0.096 | - | - | Irreversible | Irreversible |
| 22 | 0.026 | >40 | >1538 | Competitive | Reversible |
Data presented are examples and should be replaced with experimental results.
Table 2: Anti-Neuroinflammatory Effects of Compound 1l in LPS-Stimulated BV2 Cells
| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Cell Viability (%) |
| 0.1 | Data | Data | Data | Data |
| 1 | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data |
Data presented are examples and should be replaced with experimental results.
Preclinical Development and Future Perspectives
The in vitro data generated from the protocols above provide a strong foundation for the further development of promising benzodioxane derivatives. Compounds with high potency, selectivity, a reversible mechanism of action, and anti-inflammatory properties are excellent candidates for in vivo studies.[5][6]
Preclinical development would typically involve:
-
Pharmacokinetic studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.[9]
-
In vivo efficacy studies: To evaluate the therapeutic effect of the compound in animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's disease models).
-
Safety and toxicology studies: To determine the potential adverse effects of the compound at therapeutic doses.[1]
While several studies suggest that potent benzodioxane derivatives are promising candidates for in vivo investigation, there is a need for more published preclinical data to fully validate their therapeutic potential.[5][6] The successful translation of these compounds from the bench to the clinic will depend on a thorough understanding of their in vivo behavior and safety profile.
Conclusion
Benzodioxane derivatives represent a highly promising class of enzyme inhibitors with significant potential for the treatment of neurodegenerative diseases and other conditions. The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro characterization of these compounds. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can effectively identify and advance lead candidates for further preclinical and clinical development. The versatility of the benzodioxane scaffold ensures that it will remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
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Sun, D., Wang, B., Jiang, Y., Kong, Z., Mu, M., Yang, C., Tan, J., & Hu, Y. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798–805. [Link]
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Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghamdi, S., & Marzouk, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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Wang, Y., Wang, Y., Zhang, Y., Wang, X., Zhang, Y., Wang, Y., ... & Zhang, Y. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Scientific Reports, 15(1), 1-13. [Link]
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Wang, Y., Zhang, Y., Wang, X., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2019). Design, synthesis and molecular docking of 1, 4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors. Bioorganic chemistry, 88, 102958. [Link]
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Codd, E. E., Sista, N. D., Fetterer, D. P., Ceballos, C. G., & Garcia, H. H. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. Journal of investigative medicine, 63(3), 534-540. [Link]
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Sun, D., Wang, B., Jiang, Y., Kong, Z., Mu, M., Yang, C., Tan, J., & Hu, Y. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]
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Hassan, A. S., Srour, A. M., El-Sharkawy, M. A., Abbas, S. E., & El-Kerdawy, M. M. (2016). Synthesis of phenylpiperazine derivatives of 1, 4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry, 24(22), 5626-5632. [Link]
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Roda, G., Bavo, F., Serafini, M., Bolchi, C., Asai, A., Mori, M., ... & Pallavicini, M. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 203-212. [Link]
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Der Pharma Lett. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharma Lett, 16, 13-14. [Link]
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Roda, G., Bavo, F., Bolchi, C., & Pallavicini, M. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849. [Link]
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Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghamdi, S., & Marzouk, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Request PDF. (2025). Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation. [Link]
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Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghamdi, S., & Marzouk, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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MDPI. (n.d.). Special Issue : Preclinical Pharmacokinetics and Bioanalysis. [Link]
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ResearchGate. (n.d.). (a) Catalytic site docking of 4-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S4). (b) Peripheral anionic site docking of 4-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S4). [Link]
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Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: A Novel Chemical Probe for Biological Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, validation, and application of 2,3-dihydro-1,4-benzodioxine-6-carbothioamide as a novel chemical probe. The 1,4-benzodioxane scaffold is a versatile motif found in numerous biologically active compounds, and the carbothioamide functional group is known for its diverse chemical reactivity and biological interactions.[1][2] The combination of these two moieties in this compound presents a unique opportunity for the development of a potent and selective chemical probe for interrogating biological systems. These notes offer detailed protocols for the synthesis of this compound, its validation as a chemical probe, and its application in target identification and cellular imaging studies.
Introduction: The Rationale for a Novel Chemical Probe
The exploration of complex biological processes often relies on the use of small molecules that can selectively modulate the function of specific proteins.[3] These "chemical probes" are essential tools for target discovery and validation.[4] The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a key pharmacophore in a variety of therapeutic agents, including those with anticancer and antibacterial properties.[1][5] Similarly, the carbothioamide functional group is a versatile component of many biologically active molecules, with demonstrated roles in anticancer and antioxidant activity.[6][7]
The novel compound, this compound, is proposed as a chemical probe to leverage the unique properties of both its core scaffold and reactive functional group. The carbothioamide moiety can act as a versatile chemical handle for "clickable" modifications, allowing for the attachment of reporter tags such as fluorophores or biotin for pull-down assays.[8] This guide provides a roadmap for the synthesis and comprehensive validation of this compound, ensuring its utility as a high-quality chemical probe for the scientific community.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3,4-dihydroxybenzaldehyde. The proposed synthetic route is outlined below.
Protocol 2.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde
This protocol is adapted from established methods for the synthesis of the benzodioxane ring.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate, to the solution to deprotonate the hydroxyl groups.
-
Ring Closure: Add 1,2-dibromoethane to the reaction mixture and heat to facilitate the ring-closing reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product can be purified by recrystallization or column chromatography to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.
Protocol 2.2: Oximation of the Aldehyde
-
Reaction: Dissolve the aldehyde from the previous step in ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride and a base, such as sodium hydroxide, and stir at room temperature.
-
Purification: The resulting oxime can be purified by filtration and washing.
Protocol 2.3: Reduction to Amine
-
Reduction: The oxime is reduced to the corresponding amine, 6-(aminomethyl)-2,3-dihydro-1,4-benzodioxine, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).
Protocol 2.4: Conversion to Carbothioamide
-
Reaction with Thiophosgene: The primary amine is carefully reacted with thiophosgene in a chlorinated solvent in the presence of a base to form the isothiocyanate.
-
Hydrolysis: The isothiocyanate is then hydrolyzed under controlled conditions to yield the final product, this compound.
Validation of this compound as a Chemical Probe
A robust chemical probe must be thoroughly validated to ensure that its biological effects are on-target and not due to off-target activities.[10] The following protocols outline a comprehensive validation workflow.
Purity and Characterization
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Mass consistent with the molecular formula |
| Structure | 1H and 13C Nuclear Magnetic Resonance (NMR) | Spectra consistent with the proposed structure |
Target Engagement
Demonstrating that the probe physically interacts with its intended target is crucial.[11]
Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the chemical probe or a vehicle control.
-
Heating: Heat the cell lysates to various temperatures.
-
Protein Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting temperature in the presence of the probe indicates target engagement.
Protocol 3.2.2: Competitive Binding Assay
-
Probe Derivatization: Synthesize a "clickable" version of the probe by incorporating an alkyne or azide handle.
-
Cell Treatment: Treat cells with the clickable probe.
-
Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin).
-
Competitive Displacement: In parallel experiments, pre-incubate cells with increasing concentrations of the non-clickable probe before adding the clickable probe.
-
Analysis: A decrease in the signal from the reporter tag indicates that the non-clickable probe is competing for binding to the target.
Caption: Workflow for a competitive binding assay.
Application of the Chemical Probe in Biological Systems
Once validated, this compound can be used to investigate biological questions.
Target Identification
If the target of the probe is unknown, the following protocol can be used for its identification.[12]
Protocol 4.1.1: Affinity-Based Protein Profiling
-
Probe Immobilization: Covalently attach the clickable probe to a solid support (e.g., agarose beads) via click chemistry.
-
Lysate Incubation: Incubate the probe-conjugated beads with cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins by mass spectrometry.
Caption: Workflow for affinity-based target identification.
Cellular Imaging
A fluorescently labeled version of the probe can be used to visualize its subcellular localization.[13][14]
Protocol 4.2.1: Live-Cell Imaging
-
Probe Derivatization: Synthesize a fluorescent version of the probe by reacting the clickable probe with a fluorescent azide or alkyne.
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy.
-
Probe Incubation: Treat the cells with the fluorescent probe and incubate.
-
Imaging: Wash the cells and image using a confocal microscope. Co-localization with organelle-specific dyes can reveal the subcellular distribution of the probe.[8]
Data Interpretation and Best Practices
-
Negative Controls: Always include a structurally similar but biologically inactive analog of the probe as a negative control to ensure that the observed phenotype is due to on-target activity.[4]
-
Dose-Response: Perform dose-response experiments to determine the optimal concentration of the probe for cellular assays.
-
Orthogonal Validation: Validate key findings using orthogonal approaches, such as genetic knockdown (e.g., siRNA or CRISPR) of the putative target protein.[15]
Conclusion
This compound holds significant promise as a novel chemical probe for the study of biological systems. Its unique chemical architecture offers opportunities for potent and selective target engagement, while the carbothioamide moiety provides a versatile handle for various biochemical and imaging applications. By following the detailed protocols outlined in these application notes, researchers can effectively synthesize, validate, and utilize this compound to advance our understanding of complex biological processes and accelerate drug discovery efforts.
References
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Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2025). ResearchGate. [Link]
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (n.d.).
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Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (n.d.). PubMed Central. [Link]
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Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2025). ResearchGate. [Link]
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Synthesis of 2,3-dihydrobenzo[b][16][17]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][16][17]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). PMC - NIH. [Link]
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Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). NIH. [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). PMC - PubMed Central. [Link]
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Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. [Link]
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Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. (n.d.). Arabian Journal of Chemistry. [Link]
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Natural Products as Chemical Probes. (n.d.). PMC - PubMed Central - NIH. [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]
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Target Identification Using Chemical Probes. (n.d.). PubMed. [Link]
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Progress and prospects for small-molecule probes of bacterial imaging. (n.d.). PMC - NIH. [Link]
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Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. (n.d.). PMC - NIH. [Link]
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Target validation using in-cell small molecule clickable imaging probes. (2013). RSC Publishing. [Link]
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Application Notes and Protocols for Cell-Based Evaluation of Benzodioxane Compound Cytotoxicity
Introduction: The Therapeutic Potential and Toxicological Considerations of Benzodioxane Compounds
The 1,4-benzodioxane scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anticancer agents, among other therapeutic applications.[1] The primary objective in the development of novel benzodioxane-based therapeutics is to design molecules that selectively target diseased cells while minimizing damage to healthy tissues.[2] Therefore, a thorough evaluation of their cytotoxic profile is a critical step in the drug discovery and development pipeline.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of novel benzodioxane compounds. The protocols detailed herein are designed to not only quantify cell death but also to provide insights into the potential mechanisms of action, such as the induction of apoptosis or necrosis.
Strategic Workflow for Cytotoxicity Assessment of Benzodioxane Compounds
A tiered approach is recommended for the cytotoxic evaluation of novel benzodioxane compounds. This workflow begins with broad assessments of cell viability and progresses to more specific assays to elucidate the mode of cell death.
Figure 1: A tiered workflow for the cytotoxic evaluation of benzodioxane compounds.
Part 1: Initial Assessment of Cell Viability - Metabolic Assays
Metabolic assays are often the first step in cytotoxicity screening as they provide a quantitative measure of cell viability based on the metabolic activity of the cell population.[4][5]
MTT/XTT Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[6] The XTT assay is a similar method that produces a soluble formazan product, simplifying the procedure.[5]
Protocol: MTT Assay for Benzodioxane Compounds
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzodioxane compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the benzodioxane compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[4]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 2: Assessing Membrane Integrity - LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[8]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.
-
-
Preparation of Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells to which a lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of the incubation period.
-
Background control: Wells with culture medium but no cells.
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains a substrate (lactate) and a tetrazolium salt.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Part 3: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of a cytotoxic compound. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.[12]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Figure 2: Potential apoptotic pathway induced by benzodioxane compounds.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the benzodioxane compound at the desired concentrations (including a vehicle control) for the appropriate duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE.[13]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Interpretation and Presentation
For a clear comparison of the cytotoxic effects of different benzodioxane compounds, the data should be summarized in a structured table.
| Assay | Principle | Information Gained | Advantages | Limitations |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase function.[7] | Overall cell viability and proliferation.[4] | High-throughput, cost-effective, and sensitive. | Can be affected by compounds that alter cellular metabolism without causing cell death. |
| LDH Release | Quantifies the release of lactate dehydrogenase from cells with damaged membranes.[8] | Cell membrane integrity and necrosis. | Simple, reliable, and can be multiplexed with other assays. | Less sensitive for early apoptosis; LDH in serum can interfere. |
| Annexin V/PI | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Differentiates between apoptotic and necrotic cell death. | Provides detailed mechanistic insights. | Requires flow cytometry; more time-consuming than plate-based assays. |
Conclusion
The systematic application of the cell-based assays described in these notes will enable a comprehensive evaluation of the cytotoxic properties of novel benzodioxane compounds. By moving from broad viability screens to more detailed mechanistic studies, researchers can gain a deeper understanding of the therapeutic potential and toxicological risks associated with these promising molecules. This structured approach is essential for making informed decisions in the drug development process.
References
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Available from: [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Available from: [Link]
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Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. (2018). National Center for Biotechnology Information. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Available from: [Link]
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Highlight report: Cell type selection for toxicity testing. (2018). National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). MDPI. Available from: [Link]
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Real examples of Graphviz. (2021). Medium. Available from: [Link]
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Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. (2018). Heriot-Watt Research Portal. Available from: [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Available from: [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. Available from: [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). MDPI. Available from: [Link]
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Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L. (n.d.). SciSpace. Available from: [Link]
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MTT (Assay protocol). (2023). Protocols.io. Available from: [Link]
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Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. (n.d.). ACS Publications. Available from: [Link]
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Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Available from: [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. Available from: [Link]
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Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Not specified. Available from: [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. Available from: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Available from: [Link]
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Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Available from: [Link]
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(PDF) Using flowViz to Visualize Flow Cytometry Data. (2025). ResearchGate. Available from: [Link]
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Visualization of experimental design & workflows in biological experiments. (n.d.). BioVis. Available from: [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Application Note: Quantitative Bioanalysis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide in Biological Matrices
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide in biological samples, such as human plasma and urine. In the absence of established public-domain methods for this specific analyte, this document synthesizes established principles of bioanalysis for analogous small molecules, particularly thioamides and benzodioxane derivatives.[1][2][3][4] We present a detailed, field-proven protocol based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity for complex biological matrices.[5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. All proposed methodologies are designed to be compliant with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[7][8][9][10]
Introduction: The Analytical Imperative
This compound is a molecule of interest within medicinal chemistry, belonging to a class of benzodioxanes that have shown a wide range of biological activities.[2][3][11][12] The carbothioamide functional group, a bioisostere of the amide bond, can significantly alter a molecule's physicochemical properties, metabolic stability, and target engagement.[4][13] Accurate quantification of this compound in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.
The inherent reactivity and potential for metabolic transformation of the thioamide group, coupled with the complexity of biological matrices, present unique analytical challenges.[1][14] This necessitates the development of a robust and validated bioanalytical method to ensure data integrity.
Physicochemical Properties and Analytical Considerations
Understanding the analyte's properties is critical for method development.
| Property | Value/Consideration | Significance for Method Development |
| Molecular Formula | C₉H₉NO₂S | Determines the exact mass for mass spectrometry detection. |
| Molecular Weight | 195.24 g/mol | Used for calculating concentrations and preparing standard solutions. |
| Key Functional Groups | Thioamide, Benzodioxane[15] | The thioamide is a key chromophore for UV detection and provides a site for selective fragmentation in MS/MS. The benzodioxane moiety influences polarity. |
| Predicted Polarity | Moderately hydrophobic | Guides the selection of appropriate extraction techniques (e.g., SPE, LLE) and chromatographic conditions.[16] |
| UV Absorption (λmax) | Estimated ~265 nm[14][17] | Provides a basis for developing an initial HPLC-UV method, although LC-MS/MS is recommended for higher sensitivity and specificity. |
| Potential Metabolism | Oxidation of sulfur, hydrolysis of thioamide, hydroxylation of the aromatic ring.[2][18] | LC-MS/MS is essential to differentiate the parent drug from potential metabolites.[5] |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of low-concentration analytes in complex biological matrices, LC-MS/MS is the industry-standard technique due to its high sensitivity and selectivity.[5][6][19] The following sections outline a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram:
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Detailed Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
Rationale: SPE is chosen for its ability to provide a cleaner extract compared to simple protein precipitation, thereby minimizing matrix effects and improving the longevity of the analytical column and mass spectrometer.[20] A mixed-mode cation exchange polymer is recommended to leverage the basic properties of the thioamide nitrogen for strong retention and selective elution.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.
Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) to room temperature.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
To 200 µL of supernatant, add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol: LC-MS/MS Analysis
Rationale: A reversed-phase C18 column is selected for the separation of this moderately hydrophobic molecule. A gradient elution with an acidified mobile phase will ensure good peak shape and efficient ionization in positive electrospray mode. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[6][19]
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 3 min | Ensures separation from endogenous components and efficient elution. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL |
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The thioamide group is expected to readily protonate. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity. |
| Source Temp. | 550°C[19] | Optimized for desolvation. |
| IonSpray Voltage | +5500 V[19] | For efficient ion generation. |
| MRM Transitions | To be determined by infusion | Analyte-specific precursor and product ions must be optimized. |
MRM Transition Optimization: A standard solution of this compound should be infused directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and to optimize the collision energy for the most abundant and stable product ions. At least two transitions should be monitored for the analyte (quantifier and qualifier) and one for the internal standard.
Caption: Logical flow of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[7][8][9][21]
Key Validation Parameters:
| Parameter | Acceptance Criteria (based on FDA Guidance)[7][8] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels (L, M, H, LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the biological matrix. |
| Stability | Analyte stability established under various conditions: bench-top, freeze-thaw, and long-term storage. |
Conclusion
This application note provides a robust starting point for the quantitative analysis of this compound in biological samples. The detailed protocols for SPE and LC-MS/MS, grounded in established bioanalytical principles and regulatory guidelines, offer a clear path to developing a sensitive, selective, and reliable method. Adherence to the principles of method validation outlined herein is critical for ensuring the integrity of data generated in support of drug development programs.
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Formulation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide for in vivo administration
Application Notes & Protocols
Topic: Formulation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of this compound, a molecule of interest in medicinal chemistry, for in vivo administration.[1][2] The inherent physicochemical properties of thioamide-containing compounds, often characterized by low aqueous solubility, present a significant hurdle for achieving adequate bioavailability in preclinical studies.[3][4] This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing viable parenteral and oral formulations. We emphasize the causality behind methodological choices, providing researchers with the rationale to select and optimize a formulation strategy tailored to their specific experimental needs. Protocols for co-solvent systems and nanosuspensions are provided as primary examples of effective strategies for early-stage in vivo assessment.
Introduction: The Formulation Challenge
This compound belongs to a class of compounds containing the 1,4-benzodioxane scaffold, a privileged motif in medicinal chemistry known for a wide range of biological activities.[2] The inclusion of a carbothioamide group, an isostere of the more common amide bond, introduces unique physicochemical properties.[5] These properties, including altered hydrogen bonding capabilities and increased lipophilicity, can enhance target affinity but frequently result in poor aqueous solubility.[3][6]
Effective in vivo evaluation of such compounds is critically dependent on a formulation that can ensure adequate systemic exposure. Direct administration of a poorly soluble compound as a simple suspension can lead to erratic absorption, low bioavailability, and high inter-subject variability, ultimately confounding the interpretation of efficacy and toxicology data.[7] Therefore, a systematic formulation development process is not merely a technical step but a fundamental component of rigorous pharmacological research.
This guide will navigate the process of transforming a challenging compound from a dry powder into a deliverable and bioavailable formulation suitable for preclinical animal studies.
Pre-formulation Assessment: The Scientific Foundation
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. This data-driven approach informs the selection of the most promising formulation strategy, saving significant time and resources.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [8] |
| Molecular Weight | 195.24 g/mol | [8] |
| Physical Form | Powder | [8] |
| Melting Point | 140.2 °C | [9] |
| pKa (Predicted) | 12.76 ± 0.20 | [9] |
| Storage Temperature | 2-8°C | [9] |
Causality: The high melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility (a "brick-dust" molecule).[10] The predicted pKa indicates the molecule is not ionizable in the physiological pH range, meaning pH modification alone will be an ineffective strategy for solubilization.[11]
Experimental Solubility Screening
The cornerstone of pre-formulation is determining the compound's solubility in a panel of pharmaceutically acceptable excipients. This is a critical experimental step.
Protocol: Equilibrium Solubility Assessment
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each selected vehicle (see table below) in separate glass vials.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A thermomixer or orbital shaker is ideal.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: Express solubility in mg/mL.
Table of Recommended Screening Vehicles:
| Vehicle Class | Specific Examples | Rationale for Inclusion |
| Aqueous Buffers | Purified Water, PBS (pH 7.4) | Baseline aqueous solubility. |
| Co-solvents | DMSO, PEG 400, Propylene Glycol, Ethanol | For developing simple solubilized formulations.[12] |
| Surfactants (0.5% w/v) | Polysorbate 80 (Tween® 80), Kolliphor® RH 40 | Assess potential for micellar solubilization. |
| Lipid Vehicles | Labrasol®, Capryol® 90, Corn Oil | For exploring lipid-based formulations (e.g., SMEDDS). |
Formulation Strategy Selection
The data from the pre-formulation assessment guides the choice of a suitable formulation strategy. The following decision tree illustrates a logical workflow for selecting an appropriate path for early-stage in vivo studies.
Caption: Formulation strategy decision workflow.
For this compound, its predicted lipophilicity and likely low aqueous solubility suggest that Co-solvent Formulations (for low doses) and Nanosuspensions are excellent starting points.
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing two common types of formulations for preclinical research.
Protocol 1: Co-solvent Formulation for Parenteral Administration (IV/IP)
This approach uses a blend of water-miscible organic solvents to dissolve the compound. It is often the fastest method for preparing solutions for initial efficacy and pharmacokinetic screening.
Rationale: Polyethylene glycol 400 (PEG 400) is a low-toxicity polymer that acts as a powerful solubilizer. Polysorbate 80 is a non-ionic surfactant that further aids in solubilization and prevents precipitation upon dilution in aqueous physiological fluids.[13] Saline is used to adjust the final formulation to be isotonic.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
PEG 400
-
Polysorbate 80 (Tween® 80)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm, PTFE or PVDF)
Example Vehicle Composition (Ternary System):
-
10% DMSO
-
40% PEG 400
-
50% Saline (containing 0.5% Tween 80)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of this compound. For a 2 mg/mL final concentration, weigh 2 mg of API per 1 mL of final vehicle.
-
Initial Solubilization: Add the DMSO (10% of the final volume) to the API and vortex until fully dissolved. The thioamide's lipophilic nature makes it amenable to initial dissolution in a strong organic solvent.
-
Addition of Co-solvent: Add the PEG 400 (40% of the final volume) and vortex thoroughly until the solution is homogenous.
-
Aqueous Phase Preparation: In a separate container, prepare the aqueous phase by adding Tween 80 to the saline to a final concentration of 0.5% (e.g., 5 µL of Tween 80 per 1 mL of saline).
-
Final Blending: Slowly add the aqueous phase to the organic phase containing the drug while continuously vortexing. This dropwise addition is crucial to prevent immediate precipitation of the drug.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. This step is mandatory for parenteral administration.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation or immiscibility. For more rigorous studies, confirm the drug concentration via HPLC.
Trustworthiness Check: Before administration, a small aliquot of the final formulation should be diluted 10-fold with PBS (pH 7.4) to simulate physiological dilution. The solution should remain clear for at least 30 minutes. Cloudiness or precipitation indicates a potential for in-vivo precipitation and formulation failure.
Protocol 2: Nanosuspension via Antisolvent Precipitation for Oral Administration
This technique reduces the particle size of the drug to the nanometer range, dramatically increasing the surface area for dissolution according to the Noyes-Whitney equation.[7] This is a robust strategy for significantly improving the oral bioavailability of BCS Class II compounds.[10]
Rationale: By dissolving the drug in a water-miscible solvent and rapidly injecting it into an aqueous "antisolvent" containing stabilizers, the drug is forced to precipitate out of solution as nanoparticles.[4] Hydroxypropyl methylcellulose (HPMC) and Polysorbate 80 act as steric and electrostatic stabilizers, respectively, adsorbing to the surface of the nanoparticles and preventing them from aggregating or undergoing crystal growth (Ostwald ripening).
Materials:
-
This compound
-
Acetone or N-Methyl-2-pyrrolidone (NMP) (solvent phase)
-
Hydroxypropyl methylcellulose (HPMC, low viscosity grade)
-
Polysorbate 80 (Tween® 80)
-
Purified Water (antisolvent phase)
-
High-speed homogenizer or magnetic stirrer
Workflow Diagram:
Caption: Workflow for nanosuspension preparation.
Step-by-Step Methodology:
-
Prepare Antisolvent Phase: Prepare a 0.5% (w/v) HPMC and 0.2% (w/v) Polysorbate 80 solution in purified water. Stir until fully dissolved. For 10 mL, this would be 50 mg HPMC and 20 mg Polysorbate 80.
-
Prepare Solvent Phase: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., Acetone) to achieve a high concentration (e.g., 20-50 mg/mL).
-
Precipitation: While vigorously stirring the antisolvent phase with a magnetic stirrer at high speed (>1000 rpm), rapidly inject the solvent phase into the center of the vortex using a syringe. A milky-white or opalescent suspension should form immediately. The ratio of antisolvent to solvent should be high, typically >10:1.
-
Solvent Removal: Leave the suspension stirring in a fume hood overnight to allow for the evaporation of the organic solvent.
-
Final Volume Adjustment: Adjust to the final target volume with purified water if necessary.
Quality Control:
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size would be < 400 nm with a PDI < 0.3 for a homogenous suspension.
-
Visual Inspection: The suspension should be uniform with no visible aggregates or sedimentation.
-
Drug Content: Dissolve an aliquot of the nanosuspension in a suitable organic solvent and measure the concentration via HPLC to confirm the final dose.
References
-
Title: 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 Source: PubChem URL: [Link]
-
Title: 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | C8H9NO4S | CID 2769942 Source: PubChem URL: [Link]
-
Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: PMC - NIH URL: [Link]
-
Title: Metabolism of Thioamides by Ralstonia pickettii TA Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]
-
Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: International Journal of Organic Chemistry URL: [Link]
-
Title: Contemporary Applications of Thioamides and Methods for Their Synthesis Source: PubMed URL: [Link]
-
Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC URL: [Link]
-
Title: Chemistry and Pharmacology of Benzodioxanes Source: TSI Journals URL: [Link]
-
Title: Unlocking the potential of the thioamide group in drug design and development Source: Taylor & Francis Online URL: [Link]
-
Title: Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) Source: Cheméo URL: [Link]
-
Title: Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL: [Link]
- Title: Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound Source: Google Patents URL
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
-
Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
-
Title: Excipients: Enhancing the New, Poorly Soluble APIs Source: Drug Development & Delivery URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC URL: [Link]
-
Title: Excipients for Parenterals Source: CordenPharma URL: [Link]
-
Title: The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability Source: PMC URL: [Link]
-
Title: Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study Source: ResearchGate URL: [Link]
-
Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: ResearchGate URL: [Link]
-
Title: Formulation of poorly water-soluble drugs for oral administration Source: Future4200 URL: [Link]
Sources
- 1. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
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- 9. This compound | 337508-71-1 [chemicalbook.com]
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- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Welcome to the dedicated technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. We will explore the primary synthetic routes, provide detailed troubleshooting for common experimental issues, and offer validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and reliable routes for synthesizing the target thioamide. The choice largely depends on the availability of the starting precursor:
-
Thionation of the Corresponding Amide: This is a classic and robust method involving the conversion of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide with a thionating agent. Lawesson's reagent is the most common and efficient reagent for this transformation.[1][2][3]
-
Thiolysis of the Corresponding Nitrile: This route starts from 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile and utilizes a source of hydrogen sulfide to convert the nitrile group into a primary thioamide.[4][5] This method avoids the need to first synthesize the amide.
Q2: Which synthetic route is generally preferred?
Neither route is definitively superior; the preference depends on laboratory-specific factors.
-
The amide thionation route using Lawesson's reagent is often high-yielding and straightforward for the final step.[1] However, it requires the synthesis of the amide precursor, and purification can sometimes be complicated by phosphorus-containing byproducts.[1][6]
-
The nitrile thiolysis route is more atom-economical as it directly converts the nitrile. Modern methods have improved safety by avoiding the direct handling of gaseous hydrogen sulfide, instead using reagents like sodium hydrosulfide (NaSH).[5][7] However, non-activated nitriles can be less reactive, sometimes requiring harsher conditions or an excess of reagents.[5]
Q3: How is the key precursor, 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, synthesized?
The most common method is via a Williamson ether synthesis. This involves the reaction of 3,4-dihydroxybenzonitrile with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[8][9]
Q4: What are the critical safety precautions for this synthesis?
-
Thionating Reagents: Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). They release hydrogen sulfide upon contact with water or acid, which is a toxic and flammable gas with a strong, unpleasant odor.
-
Hydrogen Sulfide Sources: If using NaSH or generating H₂S, always work in a well-ventilated fume hood. H₂S is highly toxic.
-
Solvents: Use anhydrous solvents, especially for reactions involving Lawesson's reagent, to prevent reagent quenching and side reactions.
-
Odor: Thioamides and sulfur-containing byproducts have strong, persistent, and unpleasant odors. All glassware should be quenched and cleaned with bleach solution in a fume hood to neutralize the smell.
Synthetic Workflow Overview
The following diagram illustrates the two primary pathways to the target compound.
Caption: Primary synthetic routes to the target thioamide.
Troubleshooting Guide
This section addresses specific problems that may arise during synthesis.
Route 1: Thionation of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Decomposed Lawesson's Reagent (LR): LR is sensitive to moisture and can degrade over time. | 1. Use freshly purchased LR or recrystallize old reagent. Ensure it is handled under an inert atmosphere. |
| (TLC shows only starting material) | 2. Insufficient Temperature: The reaction is often run at elevated temperatures (e.g., refluxing THF or Toluene).[1] | 2. Gradually increase the reaction temperature. If using THF, consider switching to a higher-boiling solvent like Toluene or Dioxane. |
| 3. Poor Solubility: The starting amide may not be fully dissolved in the chosen solvent. | 3. Choose a solvent in which the amide has better solubility at the reaction temperature. | |
| Reaction Stalls | 1. Insufficient LR: The stoichiometry is critical. Typically 0.5 to 1.0 equivalents of LR are used. | 1. Add an additional portion (e.g., 0.2 eq) of LR to the reaction mixture and continue monitoring by TLC. |
| (TLC shows both starting material and product) | 2. Reaction Time: Some less reactive amides require longer reaction times. | 2. Extend the reaction time, monitoring every few hours until the starting material is consumed. |
| Formation of Nitrile Byproduct | 1. Overheating/Dehydration: Primary amides can dehydrate to form nitriles at high temperatures, a known side reaction.[6] | 1. Run the reaction at the lowest effective temperature. Consider using milder conditions if possible. |
| Difficult Purification | 1. Phosphorus Byproducts: The phosphorus-containing byproducts from LR can have similar polarity to the thioamide product, making chromatographic separation difficult.[1][6] | 1. During workup, perform an aqueous wash (e.g., saturated NaHCO₃) to help hydrolyze some byproducts. A common strategy is to filter the crude reaction mixture through a short plug of silica gel before full column chromatography.[1] |
| 2. Incorrect Column Conditions: The chosen eluent system may not be optimal. | 2. Use a gradient elution. A common solvent system is Hexane/Ethyl Acetate or Dichloromethane/Methanol. Test different solvent systems using TLC. |
Route 2: Thiolysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective H₂S Source: The quality of the sodium hydrosulfide (NaSH) can vary. It is hygroscopic. | 1. Use fresh, high-purity NaSH. Consider methods that generate H₂S in situ if direct addition fails. |
| (TLC shows only starting material) | 2. Catalyst/Additive Issue: For aromatic nitriles, additives like MgCl₂ or an amine base are often required to facilitate the reaction.[7] | 2. Ensure the correct stoichiometry of additives is used. For example, a combination of NaSH and diethylamine hydrochloride can be effective.[5] |
| 3. Solvent Choice: The reaction is sensitive to the solvent. Polar aprotic solvents like DMF are common.[7] | 3. Ensure the DMF is anhydrous. Alternatively, a mixture of dioxane and water has been reported to be effective.[5] | |
| Formation of Side Products | 1. Hydrolysis of Nitrile/Thioamide: If water is present under basic conditions, the nitrile or the product thioamide can hydrolyze back to the amide or carboxylate. | 1. Use anhydrous solvents and reagents where possible. Carefully control the pH during workup. |
| Product is Water Soluble | 1. Polar Nature of Thioamide: Some low-molecular-weight thioamides have partial water solubility, leading to loss during aqueous workup. | 1. If some aqueous solubility is suspected, perform an exhaustive extraction of the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3-5 times).[5] |
Key Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (Precursor for Route 1)
This protocol assumes the nitrile precursor is available and proceeds via acid-catalyzed hydrolysis.
-
To a solution of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) in ethanol (5 mL per mmol of nitrile), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the amide. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Lawesson's Reagent (Route 1)
-
Suspend 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in anhydrous toluene or THF (10 mL per mmol of amide) in a round-bottom flask under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.6 eq) to the suspension in one portion.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC (typically complete within 2-6 hours).
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.[1]
-
Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude thioamide by silica gel column chromatography (e.g., gradient elution with Hexane/Ethyl Acetate) to afford the pure product.[1]
Protocol 3: Synthesis of this compound via Nitrile Thiolysis (Route 2)
This protocol is adapted from a general procedure for aromatic nitriles.[7]
-
To a flask charged with 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq), add magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq).
-
Add anhydrous DMF (5 mL per mmol of nitrile) to the flask.
-
Add sodium hydrosulfide hydrate (NaSH·xH₂O, ~2.0 eq) to the mixture and stir at room temperature.
-
Gently heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC. The reaction is typically complete in 3-5 hours.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography to yield the target thioamide.
Mechanistic Insight: The Role of Lawesson's Reagent
Understanding the mechanism provides insight into optimizing reaction conditions. Lawesson's reagent (LR) exists in equilibrium with a more reactive ylide species. This ylide reacts with the amide's carbonyl group to form a key four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which forms the highly stable P=O bond in the byproduct and the desired C=S bond of the thioamide.[1][2]
Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.
References
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
- Gareau, Y., & L'Heureux, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Synthetic Communications, 24(1), 15-20.
- Rassu, G., et al. (2000). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2000(5), 641-644.
-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
- Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. CoLab.
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online, (2006). Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI, (2021). Available at: [Link]
-
The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. MDPI. Available at: [Link]
- Avoiding common pitfalls in thioamide synthesis. Benchchem.
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents, CN105801556A.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. NIH National Library of Medicine, (2018). Available at: [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI, (2024). Available at: [Link]
-
Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate, (2008). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide in Aqueous Solutions
Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility issues encountered during experiments with this compound. This document will delve into the physicochemical properties of this compound, explain the underlying causes of its limited aqueous solubility, and provide detailed, step-by-step protocols for several effective solubilization strategies.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is an aromatic compound containing a benzodioxane ring system and a thioamide functional group. Its structure inherently contributes to its poor solubility in aqueous solutions. The benzodioxane moiety is largely nonpolar, and while the thioamide group can participate in hydrogen bonding, its overall contribution is often insufficient to overcome the hydrophobicity of the aromatic core. Benzodioxane derivatives are generally known to be practically insoluble in water but soluble in organic solvents.
Key Physicochemical Properties:
-
Structure: Aromatic, heterocyclic compound.
-
Functional Groups: Benzodioxane, thioamide.
-
Polarity: Predominantly nonpolar, leading to hydrophobic character.
-
Melting Point: Approximately 140.2 °C[1]. A relatively high melting point can indicate strong crystal lattice energy, which can also contribute to poor solubility.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound and provides systematic approaches to overcome them.
FAQ 1: Why is my compound not dissolving in aqueous buffer?
Answer: The molecular structure of this compound, with its hydrophobic benzodioxane core, leads to low affinity for water. For a substance to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the forces holding the solute molecules together in their solid state (crystal lattice energy) and the forces between the solvent molecules. For hydrophobic compounds in water, this energy balance is unfavorable.
FAQ 2: I have tried vortexing and heating, but the solubility is still poor. What should I do next?
Answer: While mechanical agitation and gentle heating can increase the rate of dissolution, they may not significantly increase the equilibrium solubility of a poorly soluble compound. The following sections provide a range of effective techniques to enhance the aqueous solubility of this compound. It is recommended to start with simpler methods like pH adjustment or the use of cosolvents before moving to more complex formulation strategies.
Solubilization Strategies and Experimental Protocols
Here, we present a series of proven methods to improve the aqueous solubility of this compound. For each technique, we explain the underlying mechanism and provide a detailed protocol.
pH Adjustment
Mechanism: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] As a weak acid (due to the thioamide group), this compound can be deprotonated at a pH above its pKa to form a more soluble anionic species. Given the estimated pKa of around 12-13 for the thioamide proton, significant ionization will only occur at very high pH values.
Experimental Protocol:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10-50 mM).
-
Prepare a series of aqueous buffers with pH values ranging from 7.0 to 12.0 (e.g., phosphate buffers, carbonate-bicarbonate buffers).
-
Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1-5%) to minimize its effect on the experiment.
-
Equilibrate the samples by gentle agitation at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate any undissolved compound by centrifugation or filtration (using a filter compatible with your compound and solvents).
-
Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the solubility versus pH to determine the optimal pH for solubilization.
Causality: By increasing the pH, you shift the equilibrium towards the deprotonated, more polar, and thus more water-soluble form of the molecule.
Troubleshooting:
-
Precipitation upon addition to buffer: The initial concentration may be too high. Try a more dilute solution.
-
Compound instability at high pH: Monitor for degradation at higher pH values over time using an appropriate analytical method.
Use of Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for the dissolution of nonpolar solutes by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.
Commonly Used Co-solvents in Research and Pharmaceutical Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol:
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or a suitable buffer).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate.
-
Plot solubility as a function of the co-solvent concentration.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that can better accommodate the hydrophobic benzodioxane moiety of the compound.
Data Presentation:
| Co-solvent System (v/v in water) | Expected Solubility Trend |
| 10% Ethanol | Modest Increase |
| 20% Ethanol | Significant Increase |
| 10% Propylene Glycol | Modest Increase |
| 20% Propylene Glycol | Significant Increase |
| 10% PEG 400 | Significant Increase |
| 20% PEG 400 | High Increase |
Note: This table represents expected trends. Actual solubility values must be determined experimentally.
Troubleshooting:
-
Toxicity/Interference in biological assays: High concentrations of co-solvents can be toxic to cells or interfere with enzyme activity. Always run appropriate vehicle controls in your experiments. The FDA's Inactive Ingredient Database can be a useful resource for acceptable levels of excipients in approved drug products.[3][4][5][6]
Surfactant-Mediated Solubilization (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core of the micelles, effectively being solubilized in the aqueous medium.
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® series)
-
Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often used in in-vitro studies but can denature proteins.
-
Cationic: Cetyltrimethylammonium Bromide (CTAB) - Note: Often cytotoxic.
Experimental Protocol:
-
Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC of the surfactant.
-
Add an excess of the compound to each surfactant solution.
-
Equilibrate the mixtures with agitation at a constant temperature.
-
Separate the undissolved compound.
-
Quantify the dissolved compound in the micellar solution.
-
Plot solubility against surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Causality: The hydrophobic core of the micelle provides a compatible environment for the nonpolar benzodioxane portion of the molecule, while the hydrophilic shell of the micelle allows it to remain dispersed in water.
Visualization:
Caption: Micellar solubilization of a hydrophobic compound.
Cyclodextrin Inclusion Complexation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly water-soluble molecules, or parts of them, that are sterically and chemically compatible with their cavity. This forms an inclusion complex that has a much higher aqueous solubility than the free compound.[1][7]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and commonly used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and often used in parenteral formulations.
Experimental Protocol (Kneading Method):
-
Weigh out the this compound and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to remove the solvent.
-
Grind the dried complex into a fine powder.
-
Determine the solubility of the complex in water or buffer and compare it to the free compound.
Causality: The hydrophobic benzodioxane part of the molecule is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.
Visualization:
Sources
- 1. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. Drugs Inactive Ingredients Database - John Snow Labs [johnsnowlabs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
Optimization of reaction conditions for synthesizing 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide derivatives
Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful execution of your experiments.
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] The conversion of the readily accessible carboxamide to the corresponding carbothioamide introduces a bioisosteric replacement that can significantly alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability, making it a key functional group in drug design.[4] This guide will focus on the critical thionation step, a common challenge in the synthesis of these derivatives.
I. Experimental Workflow & Protocols
The synthesis of this compound is a two-step process starting from the corresponding carboxylic acid. The overall workflow is depicted below:
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (Precursor)
This protocol is adapted from established methods for the synthesis of similar benzodioxane amides.[3]
-
Acid Chloride Formation: To a solution of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 10 mL/g) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~20 eq) in water.
-
Product Isolation: Stir the mixture vigorously for 1 hour. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Protocol 2: Thionation of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
This protocol utilizes Lawesson's reagent for the conversion of the carboxamide to the desired carbothioamide.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in anhydrous toluene (20 mL/g).
-
Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the solution. Note: While stoichiometric calculations suggest 0.5 eq, a slight excess may be necessary for complete conversion.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC (a typical eluent system is ethyl acetate/hexanes). The thioamide product is generally more non-polar than the starting amide.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Purification: The purification of the crude product from the phosphorus-containing byproducts of Lawesson's reagent is a critical step. Two methods are suggested:
-
Aqueous Work-up and Chromatography: Evaporate the toluene under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.[6][7]
-
Chromatography-Free Work-up: After cooling the reaction mixture, add ethylene glycol (5-10 equivalents relative to Lawesson's reagent) and stir at an elevated temperature (e.g., 80-100 °C) for 1-2 hours to decompose the byproducts. After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer can then be washed, dried, and concentrated to yield a purer product, which may be further purified by recrystallization.[8]
-
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing diagnostic approaches and corrective actions.
Problem 1: Low or No Conversion to Thioamide
-
Question: I have been refluxing my reaction for several hours, but TLC analysis shows a significant amount of starting material remaining. What could be the issue?
-
Answer:
-
Reagent Quality: Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or a reagent that has been stored properly in a desiccator.
-
Insufficient Reagent: While the stoichiometry is 0.5 equivalents, empirically, a slight excess (0.55-0.6 eq) can sometimes be necessary to drive the reaction to completion.
-
Reaction Temperature: Ensure that the reaction is being maintained at a consistent reflux temperature. For less reactive amides, a higher boiling point solvent such as xylene might be necessary.
-
Solvent Purity: The presence of water in the solvent can hydrolyze Lawesson's reagent, reducing its efficacy. Always use anhydrous solvents.
-
Alternative Conditions: Consider microwave-assisted synthesis. Microwave irradiation can often reduce reaction times significantly and improve yields.[9]
-
Problem 2: Difficulty in Purifying the Product
-
Question: After the reaction, I am struggling to separate my thioamide from the byproducts of Lawesson's reagent. They have similar polarities on the TLC plate.
-
Answer: This is a very common issue.[7][8]
-
Specialized Work-up: The standard aqueous work-up may not be sufficient. As mentioned in Protocol 2, a post-reaction treatment with ethylene glycol to decompose the byproducts into more polar species that can be removed by extraction is highly recommended.[8]
-
Thorough Aqueous Wash: If using a standard work-up, ensure you are washing the organic layer thoroughly with a base like NaHCO₃ to remove acidic phosphorus byproducts.
-
Chromatography Optimization: If column chromatography is unavoidable, try using a different solvent system or a gradient elution to improve separation. Sometimes, using a less polar solvent system for a longer period can achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method after the initial work-up.
-
Problem 3: Formation of Unidentified Side Products
-
Question: I am observing multiple spots on my TLC plate that are neither starting material nor the expected product. What could these be?
-
Answer:
-
Thermal Decomposition: Prolonged heating can sometimes lead to the decomposition of the starting material or the product. Try to minimize the reaction time by closely monitoring the reaction.
-
Reaction with Solvent: While toluene is generally inert, ensure that your solvent is of high purity.
-
Side Reactions of Lawesson's Reagent: Although less common with amides, Lawesson's reagent can sometimes induce other reactions. Characterize the side products by LC-MS or NMR if they are present in significant amounts to understand their origin.
-
Starting Material Purity: Ensure the purity of your starting 2,3-dihydro-1,4-benzodioxine-6-carboxamide. Impurities in the starting material will likely be carried through the reaction.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the thionation reaction with Lawesson's reagent?
A1: Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide and a phosphorus-containing byproduct.[5]
Figure 2: Simplified mechanism of thionation with Lawesson's Reagent. -
Q2: Can I use other thionating agents besides Lawesson's reagent?
A2: Yes, other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used. However, P₄S₁₀ typically requires higher temperatures and can be less selective, leading to more side products.[5] Lawesson's reagent is generally considered milder and more efficient for the thionation of amides.
-
Q3: How can I confirm the formation of the thioamide?
A3: Spectroscopic methods are essential for characterization:
-
Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the amide C=O stretch (typically around 1650 cm⁻¹) and the appearance of a C=S stretch. The C=S stretch is often weaker and can be found in the range of 1250-1020 cm⁻¹.[4][10]
-
¹³C NMR Spectroscopy: The carbon of the thiocarbonyl group (C=S) is significantly deshielded compared to the carbonyl carbon (C=O) and will appear much further downfield, typically in the range of 200-210 ppm.[4]
-
¹H NMR Spectroscopy: The protons on the nitrogen of the thioamide may show a downfield shift compared to the amide.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the thioamide.
-
-
Q4: What are the optimal reaction conditions for this synthesis?
A4: The optimal conditions can vary depending on the specific derivative being synthesized. However, a good starting point is to use 0.55 equivalents of Lawesson's reagent in refluxing toluene for 2-4 hours. For optimization, a systematic variation of parameters is recommended, as outlined in the table below.
IV. Optimization Data
The following table provides a hypothetical framework for optimizing the thionation reaction based on common variables and expected outcomes.
| Entry | Equivalents of Lawesson's Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 0.5 | Toluene | 110 | 4 | 75 | 90 |
| 2 | 0.6 | Toluene | 110 | 2 | 85 | 92 |
| 3 | 0.5 | Dioxane | 100 | 6 | 70 | 88 |
| 4 | 0.6 | THF | 66 | 12 | 65 | 95 |
| 5 | 0.6 | Toluene (Microwave) | 130 | 0.5 | 90 | 93 |
This data is illustrative and should be used as a guide for experimental design.
V. References
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available from: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available from: [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanide with Lawesson's reagent. Taylor & Francis Online. Available from: [Link]
-
Chemistry and pharmacology of benzodioxanes. TSI Journals. Available from: [Link]
-
Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]
-
Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. Available from: [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Available from: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Center for Biotechnology Information. Available from: [Link]
-
Infrared Spectra of Thioamides and Selenoamides. SciSpace. Available from: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information. Available from: [Link]
-
Introduction to IR Spectroscopy - Amides. YouTube. Available from: [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide for Experimental Use
Welcome to the Technical Support Center for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in experimental settings. As a molecule combining the versatile 1,4-benzodioxane scaffold with a reactive carbothioamide group, understanding its stability profile is critical for obtaining reliable and reproducible results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key structural features: the thioamide group and the benzodioxine ring system. The thioamide moiety is susceptible to hydrolysis, particularly under basic conditions, and oxidation.[2][3] The benzodioxine ring, while generally stable, can be prone to oxidative degradation under certain conditions.
Q2: How should I handle and store the solid compound?
A2: To ensure maximum stability in its solid form, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture, which can promote degradation over time.
Q3: What are the recommended solvents for dissolving this compound?
A3: The choice of solvent is crucial for maintaining the stability of the compound in solution. It is best to avoid highly nucleophilic solvents, such as methanol, which could potentially react with the electrophilic carbon of the thioamide group.[4] Dichloromethane and acetonitrile are generally considered more suitable options for dissolving thioamides.[4] For biological assays requiring aqueous buffers, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, with a focus on stability-related problems.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Question: I am observing variable or diminished biological activity of my compound in cell-based or enzymatic assays. Could this be a stability issue?
-
Answer: Yes, this is a common problem when working with thioamide-containing compounds. The observed inconsistency is likely due to the degradation of this compound in the assay medium.
-
Plausible Cause 1: Hydrolysis. Thioamides are more susceptible to hydrolysis than their amide counterparts, especially in basic aqueous solutions.[2][4] If your assay buffer has a pH above 7, the carbothioamide group can hydrolyze to the corresponding amide, which may have a different biological activity.
-
Plausible Cause 2: Oxidation. The sulfur atom in the thioamide is electron-rich and can be oxidized, especially in the presence of reactive oxygen species (ROS) that may be generated in cell cultures or certain buffer components.[3][8] Oxidation can lead to the formation of the corresponding S-oxide, which will alter the compound's properties and activity.
-
-
Solutions and Mitigation Strategies:
-
pH Control: Whenever possible, perform assays at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. If the experimental conditions require a basic pH, minimize the incubation time of the compound in the buffer.
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, especially in aqueous or protic solvents.
-
Inert Atmosphere: For sensitive assays, consider deoxygenating the assay buffer and performing the experiment under an inert atmosphere (e.g., in a nitrogen-filled glove box) to prevent oxidation.
-
Control Experiments: Include a control where the compound is pre-incubated in the assay buffer for the duration of the experiment, and then analyze the mixture by HPLC to assess the extent of degradation.
-
Issue 2: Appearance of unknown peaks in HPLC or NMR analysis of the compound after a reaction or purification.
-
Question: After my reaction work-up or purification, I see new, unexpected peaks in my analytical data. What could be the source of these impurities?
-
Answer: The appearance of new peaks often indicates degradation of the target compound. The nature of the impurity can provide clues about the degradation pathway.
-
Plausible Cause 1: Acid- or Base-Mediated Degradation during Work-up. Exposure to strong acids or bases during aqueous work-up can lead to hydrolysis of the thioamide.
-
Plausible Cause 2: Thermal Degradation. Thioamides can be less thermally stable than amides.[3] Prolonged heating during reaction or purification (e.g., distillation or high-temperature chromatography) can cause decomposition.
-
Plausible Cause 3: Oxidative Degradation during Purification. Exposure to air during column chromatography on silica gel can sometimes lead to oxidation of sensitive compounds.
-
-
Solutions and Mitigation Strategies:
-
Mild Work-up Conditions: Use mild acidic and basic conditions during extraction and washing steps. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
-
Temperature Control: Avoid excessive heating. If purification by chromatography is necessary, consider performing it at room temperature or even in a cold room for particularly sensitive compounds.
-
Inert Atmosphere for Chromatography: If oxidation is suspected, chromatography can be performed under a positive pressure of nitrogen or argon to minimize contact with air.
-
Analytical Monitoring: Use HPLC or LC-MS to monitor the purity of the fractions during chromatography to identify any on-column degradation.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Biological Assays
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For immediate use, dilute the stock solution in the pre-warmed assay buffer to the final working concentration. Ensure rapid and thorough mixing.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol can be used to intentionally degrade the compound to identify its potential degradation products by HPLC or LC-MS.
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a transparent vial to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic solutions. Analyze all samples, along with a control sample of the undegraded compound, by HPLC or LC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Condition | Recommendation | Rationale |
| Solid Storage | Cool, dark, dry, inert atmosphere | Minimizes hydrolysis and oxidation. |
| Stock Solution Solvent | Anhydrous DMSO | Good solubility and relatively inert. |
| Working Solvents (Organic) | Dichloromethane, Acetonitrile | Less nucleophilic than protic solvents.[4] |
| Aqueous Solutions | Prepare fresh, use immediately | Prone to hydrolysis, especially at basic pH. |
| Light Exposure | Protect from light (amber vials) | Potential for photodegradation. |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Biological Data
Caption: Troubleshooting workflow for addressing inconsistent biological assay results.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Avoiding common pitfalls in thioamide synthesis. BenchChem.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(5), 1085.
-
Kim, J. S., Lee, H. J., Park, H. J., & Lee, K. (2018). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(11), 2949.
- Guntreddi, T., Vanjari, R., & Singh, K. N. (2018). Synthesis of Thioamides via Decarboxylative/Oxidative Cross‐Coupling Reaction by Visible‐Light Photocatalysis. Asian Journal of Organic Chemistry, 7(11), 2269-2272.
- BenchChem Technical Support Team. (2025, December). side products in thioamide synthesis and how to avoid them. BenchChem.
- Mitchell, A. J., & Miller, S. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
- Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45-86.
- Szostak, M., & Shi, S. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
- Regnier, T., Vendeville, C., Bonnet, V., Carato, P., & Husson, J. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914.
- BenchChem Technical Support Team. (2025, December).
- VanVeller, B., & Raines, R. T. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(4), 856-860.
- Blazheevskiy, A. Y., & Shpygun, O. A. (2019). Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. Analytical and Bioanalytical Electrochemistry, 11(6), 768-782.
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- Iovine, V., Orofino, F., Nocito, G., Sabatino, M., Di Matteo, M., Alcaro, S., ... & Aliberti, A. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
- Lee, J., Lim, S., Kim, J., & Lee, J. (2021). Figure 1. Identification of the Oxidative Cleavage Products (A)... [Image]. In Mechanistic Investigation on Oxidative Degradation of ROS-Responsive Thioacetal/Thioketal Moieties and Their Implications.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7436-7439.
- BOC Sciences. (n.d.).
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- Araújo, M. E. M., Campelo, M., Iley, J., & Norberto, F. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 494-497.
- VanVeller, B., & Raines, R. T. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(4), 856-860.
- Zacharie, B., Peloquin, P., & Penney, C. (1998). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry, 41(5), 657-664.
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Technical Support Center: Strategies to Reduce Off-Target Effects of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Welcome to the technical support center for managing and mitigating off-target effects of novel small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are characterizing compounds such as 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. Given that this specific molecule is not extensively characterized in public literature, we will use it as a case study to walk through a systematic, industry-standard workflow for identifying, validating, and minimizing off-target interactions. This approach is applicable to any novel chemical entity in your pipeline.
Part 1: Foundational FAQs - Understanding the Challenge
Q1: What are off-target effects and why are they a critical concern for a novel compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[1][2] For a new chemical entity like this compound, these effects are a major concern for several reasons:
-
Toxicity: Off-target interactions are a primary cause of preclinical and clinical toxicity, leading to a high attrition rate for drug candidates.[3]
-
Reduced Efficacy: Binding to off-targets can reduce the free concentration of the compound available to engage with the intended target, thereby lowering its therapeutic efficacy.
The 1,4-benzodioxine scaffold, the core of your compound, is known to be a "privileged structure," meaning it can bind to a variety of biological targets.[4] Derivatives have shown activity as PARP inhibitors, lipid peroxidation inhibitors, and monoamine oxidase B inhibitors, underscoring the need for a thorough off-target assessment.[5][6][7]
Q2: What is the overall strategy to proactively identify and mitigate off-target effects?
A2: A proactive, multi-pronged strategy is essential. It begins with computational prediction, moves to broad experimental screening, is confirmed in a cellular context, and finally informs chemical modifications to improve selectivity. This iterative process is designed to de-risk your compound early in the discovery pipeline.
Below is a high-level workflow that we will explore in detail throughout this guide.
Caption: Simplified workflow for a CETSA-MS experiment.
-
Protocol Overview: Proteome-Wide CETSA
-
Treatment: Culture two populations of cells. Treat one with your compound (e.g., 10 µM this compound) and the other with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., from 40°C to 64°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the precipitated fraction via centrifugation.
-
Sample Prep & MS: Prepare the soluble fractions for proteomic analysis (digestion, TMT labeling) and analyze via LC-MS/MS.
-
Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates direct target engagement. [8][9] 2. Genetic Target Validation using CRISPR-Cas9
-
CRISPR-Cas9 gene editing is the gold standard for validating that the biological effect of your compound is mediated through its intended target. [10][11]The logic is simple: if you remove the target protein, a truly on-target compound should no longer produce its effect.
-
Protocol Overview: CRISPR Knockout Validation
-
Design & Transfect: Design a guide RNA (sgRNA) specific to the gene of your putative primary target. Transfect cells with Cas9 nuclease and the sgRNA to create a knockout (KO) cell line.
-
Validate KO: Confirm the absence of the target protein in the KO cell line via Western Blot or other methods.
-
Phenotypic Assay: Treat both the wild-type (WT) and KO cell lines with your compound.
-
Analyze Results:
-
If the compound's effect (e.g., decreased cell viability) is observed in WT cells but is abolished in KO cells, this provides strong evidence for on-target activity.
-
If the compound's effect persists in the KO cells, it is likely mediated by an off-target.
-
-
This approach can systematically validate your on-target and help differentiate it from off-target driven phenotypes. [12][13]
Phase 4: Strategies to Reduce Off-Target Effects
Q6: My validation experiments confirmed that my compound has undesirable off-target activity. How can I modify its chemical structure to improve selectivity?
A6: This is a central challenge in medicinal chemistry, addressed through Structure-Activity Relationship (SAR) studies. [14]The goal is to make chemical modifications to your lead compound to enhance binding to your desired target while simultaneously reducing affinity for known off-targets.
The Iterative SAR Cycle:
-
Analyze Initial Data: Use the data from your kinase panels and cellular assays. If you have crystal structures or reliable homology models of your on- and off-targets, analyze how your compound might be binding differently.
-
Hypothesize Modifications: Based on this analysis, hypothesize which parts of the this compound molecule are key for on-target binding versus off-target binding. For example:
-
Is the carbothioamide group essential? Could it be replaced with a carboxamide, as seen in other active benzodioxane derivatives? [5][15] * Can substituents be added to the benzodioxine ring to create favorable interactions in the on-target's binding pocket or create steric clashes in the off-target's pocket?
-
-
Synthesize Analogs: Create a small library of new compounds based on these hypotheses.
-
Test and Iterate: Screen these new analogs through the same biochemical and cellular assays. Analyze the results to see if selectivity has improved. This new data feeds back into step 1, creating an iterative cycle of design and testing. [16]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
References
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Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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CRISPR Medicine. (n.d.). News: Deep learning predicts CRISPR off-target effects. Retrieved from [Link]
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Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Retrieved from [Link]
- Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
- Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 154(2), 442-451.
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Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
- National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Nature Communications. (2022). In silico off-target profiling for enhanced drug safety assessment.
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ResearchGate. (2024). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. Retrieved from [Link]
- Springer Nature Experiments. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(5), 4567.
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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National Institutes of Health. (2019). Synthesis of 2,3-dihydrobenzo[b]d[17][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[17][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 9(46), 26848-26861.
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MDPI. (n.d.). Innovative Strategies in Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. Retrieved from [Link]
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- PubMed. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914.
- PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry, 285, 116987.
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Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide Analogs
Introduction: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents.[1] Your current lead, 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide (referred to herein as 'Parent Compound'), has demonstrated promising in vitro activity. However, early preclinical data indicate poor oral bioavailability, a common and significant hurdle in drug development. This guide is designed to serve as a technical resource for your research team, providing troubleshooting advice and strategic direction to systematically modify the parent compound and improve its pharmacokinetic profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial in vivo screens of the Parent Compound show very low oral bioavailability (<5%). What are the likely structural culprits?
A1: Low oral bioavailability is typically a multifactorial issue stemming from poor absorption, extensive first-pass metabolism, or both.[2][3][4] An analysis of the Parent Compound's structure points to several potential liabilities:
-
Physicochemical Properties: The molecule possesses a moderately lipophilic benzodioxine core and a polar carbothioamide group. This balance is critical; an unfavorable hydrophilic-lipophilic balance (HLB) can lead to poor membrane permeability or low aqueous solubility.[5][6] The thioamide group, while being a key pharmacophore, can also contribute to poor solubility and may be prone to metabolic instability.[7]
-
Metabolic Instability:
-
First-Pass Metabolism: The liver is the primary site of drug metabolism.[2][8] The aromatic ring of the benzodioxine is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway.[9][10]
-
Thioamide Biotransformation: Thioamides can undergo enzymatic transformation, which can lead to rapid clearance.[7]
-
A logical first step is to experimentally determine the compound's key physicochemical properties (LogD, aqueous solubility) and its stability in liver microsomes. This data will provide a baseline and guide your modification strategy.
Q2: How can I systematically approach modifying the lipophilicity to find the optimal LogD for absorption?
A2: The relationship between lipophilicity (commonly measured as LogP or LogD at pH 7.4) and absorption is often parabolic.[11] A drug needs sufficient lipophilicity to cross cell membranes but also adequate aqueous solubility to dissolve in the gastrointestinal fluids.[5][6][12] The goal is to find the "sweet spot," typically a LogD value between 1 and 3 for passive absorption.
Recommended Strategy: Aromatic Substitution
A proven method is to introduce small, well-characterized substituents onto the aromatic ring of the benzodioxine scaffold. This allows for fine-tuning of lipophilicity.
-
To Increase Lipophilicity: Add small, lipophilic groups such as methyl (-CH₃) or chloro (-Cl) at the C7 or C8 positions.
-
To Decrease Lipophilicity: Introduce small, polar groups. However, a more effective strategy to reduce lipophilicity while potentially improving other properties is to add a fluorine (-F) atom. Fluorine can also block sites of metabolism (see Q4).
This iterative process of design, synthesis, and testing is crucial for optimizing the compound's properties.
Caption: Iterative cycle for lead optimization.
Q3: The Parent Compound has poor aqueous solubility (<10 µg/mL). What are reliable strategies to improve this?
A3: Poor aqueous solubility is a major cause of low bioavailability.[13][14] For a drug to be absorbed, it must first dissolve.[13]
Strategy 1: Structural Modification (Salt Formation)
The most reliable chemical modification to improve solubility is the introduction of an ionizable group, which allows for the formation of a more soluble salt.[13][15]
-
Actionable Advice: Introduce a basic nitrogen atom, such as a dimethylaminomethyl group or a piperazinyl moiety, onto the benzodioxine ring. This can be achieved through a Mannich reaction or other established synthetic routes. The resulting amine can then be protonated at physiological pH or formulated as a hydrochloride salt, significantly increasing aqueous solubility.
Strategy 2: Formulation Approaches
If extensive structural modifications are undesirable due to their potential impact on pharmacology, formulation strategies can be employed.[15][16][17]
-
Consider:
-
Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[17]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can create a more soluble amorphous form.[14][17]
-
Cyclodextrins: These can form inclusion complexes with the drug, shielding the lipophilic parts and increasing solubility.[16]
-
Q4: I suspect high first-pass metabolism is the primary issue. How can I confirm this and design more stable analogs?
A4: High first-pass metabolism means the drug is extensively broken down by the liver before it can reach systemic circulation.[2][8]
Step 1: Confirmation with In Vitro Assays
An in vitro metabolic stability assay using human liver microsomes is the industry standard.[18][19] This assay measures the rate at which your compound is metabolized by CYP enzymes.[10] A short half-life (t½) in this assay is a strong indicator of rapid metabolic clearance.
Step 2: Identifying and Blocking Metabolic Hotspots
-
Aromatic Hydroxylation: The electron-rich aromatic ring of the benzodioxine is a likely site for CYP-mediated oxidation.
-
Thioamide Metabolism: The carbothioamide group can also be a site of metabolic attack.[7]
Blocking Strategies:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of metabolism (the "kinetic isotope effect"). This is a subtle change that is unlikely to affect pharmacology.
-
Fluorine Substitution: Placing a fluorine atom at a suspected site of hydroxylation can effectively block metabolism at that position due to the strength of the C-F bond.
Caption: Blocking a metabolic hotspot to increase stability.
Q5: Is a prodrug strategy a viable option for this scaffold?
A5: Yes, a prodrug strategy is an excellent and widely used approach to overcome bioavailability issues.[17][20][21] A prodrug is a bioreversible derivative of the active drug that is designed to improve properties like solubility or permeability and is converted to the active form in the body.[22]
A Logical Prodrug Design for the Thioamide Group:
The thioamide group can be masked to improve its properties during absorption.[7][23]
-
Proposed Prodrug: An S-acylthioimidate. This can be synthesized by reacting the carbothioamide with an acyl chloride (e.g., pivaloyl chloride).
-
Mechanism of Action: The resulting prodrug is more lipophilic and less polar, potentially improving membrane permeability. Once absorbed, it is designed to be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the active Parent Compound at the site of action. This approach has been used to enhance the stability and bioavailability of similar functional groups.[24]
Experimental Protocols & Data
Data Summary: Hypothetical Analog Comparison
The table below illustrates how systematic modifications can impact key drug-like properties. The goal is to achieve a balanced profile.
| Compound ID | Modification | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Microsomal t½ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
| Parent | None | 2.1 | 8 | 15 | 3.5 |
| Analog 1 | 7-Chloro | 2.6 | 4 | 18 | 5.0 |
| Analog 2 | 7-Fluoro | 2.2 | 7 | 45 | 4.1 |
| Analog 3 | 8-(Dimethylaminomethyl) | 1.5 | >200 (as HCl salt) | 12 | 1.8 |
This is example data and should be determined experimentally.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This is the gold-standard method for LogP/D determination.[25][26]
-
Preparation: Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.
-
Dissolution: Accurately weigh and dissolve a sample of the test compound in the n-octanol phase to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add an equal volume of the aqueous buffer to the octanol solution in a glass vial.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay predicts the rate of phase I metabolism.[18][19][27]
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), buffer solution (pH 7.4), and test compound.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and buffer to 37°C.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the mixture. Pre-incubate for 5 minutes. Start the reaction by adding NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.[19][27]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line can be used to calculate the half-life (t½) of the compound.
Protocol 3: Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting human intestinal drug absorption.[28][29][30][31]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a multi-well plate for 21 days until they form a differentiated, polarized monolayer with functional tight junctions.[28][29]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup: The inserts separate the system into an apical (AP) compartment (representing the gut lumen) and a basolateral (BL) compartment (representing the blood side).
-
Transport Study (AP to BL): Add the test compound to the AP side. At various time points, take samples from the BL side to determine the amount of compound that has crossed the monolayer.
-
Transport Study (BL to AP): In a separate set of wells, add the compound to the BL side and sample from the AP side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
References
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Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]
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Brem Method. (2024). MCAT Biochemistry: The 13 Metabolic Pathways Explained. [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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Yasmeen, T., & Tadi, P. (2023). First-Pass Effect. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Vig, BS., et al. (2017). Strategies to improve oral drug bioavailability. Current Drug Discovery Technologies. [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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Wikipedia. (n.d.). Metabolic pathway. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]
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ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. [Link]
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ResearchGate. (2005). Caco-2 cell permeability assays to measure drug absorption. [Link]
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Wicińska, A. M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences. [Link]
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Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. [Link]
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Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]
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JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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ResearchGate. (2011). Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species. [Link]
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Universidade Fernando Pessoa. (n.d.). A general overview of the major metabolic pathways. [Link]
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Ovid. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]
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Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
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ResearchGate. (2020). Strategies to improve oral bioavailability. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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Cancers. (2023). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. [Link]
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ResearchGate. (2001). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. [Link]
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BMRB. (n.d.). List of Metabolic Pathways. [Link]
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MDPI. (2018). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
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MDPI. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. [Link]
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ResearchGate. (2012). Formulation strategies for improving drug solubility using solid dispersions. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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ResearchGate. (2021). The correlation of the Log P values obtained by the shake flask method.... [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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ACS Publications. (2023). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. [Link]
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Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. [Link]
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Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]
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Addressing challenges in the purification of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide (CAS 337508-71-1). Drawing from established chemical principles and field-proven insights, this document offers troubleshooting strategies and detailed protocols to achieve high purity for this valuable synthetic intermediate.
Part 1: Foundational Knowledge & FAQs
Context: Synthesis and Common Impurities
This compound is a key heterocyclic building block. Its synthesis typically involves the thionation of the corresponding amide, 2,3-dihydro-1,4-benzodioxine-6-carboxamide.[1][2] This conversion is most commonly achieved using phosphorus-based thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1] While effective, this synthetic route is the primary source of purification challenges.
Understanding the reaction pathway allows us to anticipate the most likely impurities:
-
Phosphorus-Containing Byproducts: Thionating agents like Lawesson's reagent decompose into various phosphorus-sulfur species that can be difficult to separate from the desired product due to similar polarities.[3]
-
Unreacted Starting Material: Incomplete thionation reactions will leave residual 2,3-dihydro-1,4-benzodioxine-6-carboxamide in the crude product.[3]
-
Hydrolysis Products: Thioamides can be sensitive to harsh acidic or basic conditions during aqueous workup, potentially hydrolyzing back to the corresponding amide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound? A1: The main difficulties stem from byproducts generated during synthesis. Purification is often complicated by phosphorus-containing impurities from thionating agents like Lawesson's reagent, which are notoriously difficult to remove via standard chromatography.[4] Additionally, separating the unreacted starting amide from the thioamide product can be challenging due to their structural similarity.
Q2: My final yield is consistently low after purification. What are the likely causes? A2: Low yields can result from several factors. Product loss during a challenging aqueous workup is common.[4] Furthermore, if the polarity of the thioamide and a major impurity are very close, aggressive column chromatography with broad cuts may be necessary, leading to a sacrifice in yield for the sake of purity. Finally, the stability of the thionating reagent itself can be a concern; for instance, Lawesson's reagent can decompose at temperatures above 110 °C, leading to an incomplete reaction and lower crude yield to begin with.[4]
Q3: I've isolated my product, but it appears oily and won't crystallize. What should I do? A3: An oily product or failure to crystallize is almost always due to the presence of impurities. Residual solvents or, more commonly, phosphorus byproducts can act as "eutectic" impurities, depressing the melting point and preventing the formation of a stable crystal lattice. Before attempting recrystallization, it is critical to ensure the crude product is as clean as possible. We recommend performing the specialized workup described in Section 2.2, followed by trituration or flash chromatography.
Q4: Can the thioamide group degrade during purification? A4: Yes. The thioamide functional group can be sensitive to certain conditions. Strong acidic conditions, sometimes used during solid-phase peptide synthesis (SPPS) cleavage, can lead to degradation.[4][5] Similarly, strongly basic conditions during workup could promote hydrolysis back to the amide.[3] It is generally advisable to maintain a near-neutral pH during aqueous extractions and to use caution with harsh reagents.
Part 2: Systematic Troubleshooting Guide
Effectively purifying this compound requires a logical approach. The first step is to diagnose the nature of the impurity before selecting a purification strategy.
Diagnostic Workflow for Impure Samples
The following workflow provides a systematic approach to purifying the crude product.
Caption: Diagnostic workflow for purification.
Issue: Contamination with Phosphorus Byproducts
Causality: Lawesson's reagent and P₄S₁₀ generate various phosphorus-sulfur ring systems and phosphonate byproducts. These are often greasy, non-polar to moderately-polar solids that cause streaking on TLC plates and can co-elute with the desired product.
Solution: Targeted Workup Protocol A specialized workup is highly effective at removing the bulk of these impurities before chromatography.[3]
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a non-polar solvent like toluene or THF was used, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of the reaction solvent.
-
Add ethylene glycol (10% v/v of the reaction solvent) and a small amount of water (1% v/v).
-
Stir the mixture vigorously at room temperature for 1-2 hours. This treatment helps to decompose the phosphorus byproducts into more polar phosphonates.
-
Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane). The polar phosphonates will preferentially partition into the aqueous layer.
Issue: Presence of Unreacted Starting Amide
Causality: The thionation reaction did not proceed to completion. The starting amide (2,3-dihydro-1,4-benzodioxine-6-carboxamide) is structurally very similar to the thioamide product but is significantly more polar due to the nature of the C=O bond versus the C=S bond.
Solution: Chromatographic Separation This polarity difference is best exploited by silica gel flash column chromatography.
-
TLC Analysis: The amide will have a lower Rf value (it will travel less far up the plate) than the thioamide product.
-
Solvent System: A gradient elution is often most effective. Start with a less polar solvent system to elute any non-polar impurities and the product, then gradually increase the polarity to elute the more polar starting amide. See Table 2 in Section 3.2 for recommended solvent systems.
Issue: Oily Product or Failure to Crystallize
Causality: The presence of impurities disrupts the crystal lattice formation. Even small amounts (<5%) of residual solvent or byproducts can prevent solidification.
Solutions:
-
Trituration: This is a simple and effective technique to induce crystallization and remove soluble impurities.
-
Place the oily product in a flask.
-
Add a small amount of a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).
-
Stir or sonicate the mixture. The desired product should solidify, while the impurities remain dissolved in the solvent.
-
Collect the solid product by filtration.
-
-
Solvent Screening for Recrystallization: If trituration fails, a systematic recrystallization is necessary. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Issue: Poor Separation via Column Chromatography
Causality: The polarity of the product and a key impurity are too similar for effective separation using a standard isocratic (single solvent system) elution.
Solution: Optimization of Chromatographic Conditions Use the following decision tree to systematically optimize the separation.
Caption: Decision tree for chromatography optimization.
Part 3: Detailed Purification Protocols
Protocol: Optimized Recrystallization
This protocol should only be used after a preliminary purification (e.g., specialized workup or rapid filtration through a silica plug) has removed the bulk of greasy impurities.[6]
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude solid into several test tubes.
-
Add a different solvent to each tube dropwise, testing for solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Table 1: Suggested Solvents for Screening
Solvent Polarity Comments Ethanol Polar Protic Often a good choice for moderately polar compounds. Isopropanol Polar Protic Similar to ethanol, may offer different solubility. Ethyl Acetate Polar Aprotic Good starting point; can be paired with hexane. Toluene Non-polar May work if the compound is less polar than expected. | Acetone | Polar Aprotic | High solvency; often needs a co-solvent like water or hexane. |
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keep the solution on a hot plate to maintain the temperature near the solvent's boiling point.[6]
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[6]
-
Dry the crystals under vacuum.
Protocol: High-Resolution Flash Column Chromatography
Flash chromatography is the most reliable method for purifying this compound, especially when dealing with multiple impurities.[7][8]
1. Preparation:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. This prevents solvent-related band broadening at the start of the column.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is compact and level.
2. Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
3. Solvent System Selection:
-
The goal is to find a solvent system that gives the product an Rf value of approximately 0.3-0.4 on a TLC plate. This generally provides the best separation in a column.
-
Table 2: Recommended Solvent Systems for Chromatography
System Ratio (v/v) Polarity Use Case Hexane / Ethyl Acetate 9:1 to 1:1 Low to Medium Excellent general-purpose system for separating the product from non-polar impurities and the more polar starting amide. Dichloromethane (DCM) 100% Medium Can be effective if the product is sparingly soluble in hexane. | DCM / Methanol | 99:1 to 95:5 | Medium to High | Use a small percentage of methanol for compounds that are not moving in pure DCM or Hex/EtOAc. Be cautious, as high percentages can dissolve silica. |
4. Post-Chromatography:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure.
-
The resulting solid should be of high purity. Confirm purity using analytical methods like ¹H NMR, LC-MS, or melting point.
Part 4: Safety & Handling
It is imperative to handle this compound with appropriate caution. Consult the full Safety Data Sheet (SDS) before use.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[11]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[12]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
Part 5: References
Click to expand
-
BenchChem. (n.d.). Side products in thioamide synthesis and how to avoid them. BenchChem Tech Support. Retrieved from
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
BenchChem. (n.d.). Avoiding common pitfalls in thioamide synthesis. BenchChem Tech Support. Retrieved from
-
Scientific Research Publishing. (2019). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of 2,3-dihydrobenzo[b][3][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]
-
Google Patents. (2003). US6541667B1 - Methods for preparation of thioamides. Retrieved from
-
Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank. Retrieved from [Link]
-
BenchChem. (n.d.). A Comprehensive Technical Guide to Thioamide Synthesis. BenchChem Tech Support. Retrieved from
-
MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
MIT OpenCourseWare. (2013). Recrystallization. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2024). Chromatography. StatPearls. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Retrieved from
-
Khan Academy. (2013). Basics of chromatography. YouTube. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
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Semantic Scholar. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. PubChem. Retrieved from [Link]
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Refinement of experimental protocols for consistent results with 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Welcome to the dedicated technical support guide for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this promising heterocyclic compound. The inherent reactivity of the thioamide functional group, combined with the specifics of the benzodioxane scaffold, presents unique challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated experimental workflows to ensure the consistency and success of your research endeavors.
Section 1: Synthesis & Purification - A Troubleshooting Guide
The synthesis of this compound typically involves the thionation of its corresponding carboxamide precursor. This step is often the most critical and prone to inconsistencies. This section addresses the most common issues encountered during synthesis and purification.
Frequently Asked Questions (Synthesis)
Q1: My thionation reaction of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide using Lawesson's reagent is low-yielding or fails to proceed. What are the likely causes?
A1: A low or zero yield in this thionation reaction is a frequent challenge. The causality can be traced to several key factors:
-
Reagent Quality and Stoichiometry: Lawesson's reagent can degrade upon improper storage. Use a freshly opened bottle or a reagent stored under inert gas in a desiccator. A stoichiometry of at least 0.5 equivalents is typically required, but empirical optimization is often necessary.
-
Temperature and Reaction Time: The thionation of aromatic amides requires thermal energy to overcome the activation barrier. A common pitfall is insufficient heating. The reaction is typically conducted at reflux in a high-boiling-point solvent like toluene or dioxane. Monitor the reaction progress by Thin Layer Chromatography (TLC); prolonged reaction times at high temperatures can lead to degradation.
-
Solvent Choice and Purity: The solvent must be anhydrous. The presence of water can consume the thionating agent and lead to hydrolysis of the product back to the amide. Toluene and dioxane are standard choices due to their high boiling points and ability to be rigorously dried.
Q2: I'm observing a complex mixture of byproducts after my thionation reaction. How can I identify and minimize them?
A2: The primary byproduct issue stems from the thionating agent itself. When using phosphorus-based reagents like Lawesson's or Phosphorus Pentasulfide (P₄S₁₀), phosphorus-containing impurities are the most common contaminants.[1][2]
-
Phosphorus Byproducts: These are often difficult to separate from the desired thioamide by standard silica gel chromatography due to similar polarities.[2]
-
Nitrile Formation: While more common with primary aliphatic amides, dehydration to the corresponding nitrile can occur under harsh conditions.[1]
-
Minimization Strategy: The most effective method to reduce these byproducts is to perform a careful aqueous workup after the reaction is complete. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze and remove many of the phosphorus-containing impurities.[1]
Q3: Purification of the final thioamide is proving difficult, especially removing the phosphorus-containing byproducts. What is the most effective purification strategy?
A3: This is a critical step for obtaining a pure final compound. A multi-step approach is often required.
-
Aqueous Workup: As mentioned, this is your first and most important purification step. After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Washing the organic layer multiple times with brine can further reduce water-soluble impurities.
-
Silica Gel Chromatography: Despite the challenges, column chromatography is usually necessary. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can help resolve the thioamide from residual starting material and less polar byproducts.
-
Recrystallization: If chromatography yields a product that is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexane) can be a highly effective final purification step.
Section 2: Handling, Storage, and Stability
The stability of thioamides is a well-documented concern and is critical for generating reproducible biological data.[3][4]
Frequently Asked Questions (Stability & Handling)
Q1: What are the optimal storage conditions for solid this compound?
A1: While vendor data may indicate storage at room temperature, best practices for long-term stability dictate storing the solid compound in a cool, dark, and dry environment.[5] A desiccator at 4°C is ideal. The thioamide linkage can be susceptible to slow cleavage over time, and these conditions minimize degradation.[4]
Q2: How stable is the compound in common laboratory solvents for preparing stock solutions?
A2: Thioamides are generally stable in aprotic polar solvents like DMSO and DMF, which are common choices for preparing stock solutions for biological assays. However, they are less stable in nucleophilic solvents like methanol, which could potentially react with the electrophilic carbon of the thioamide group.[3] In aqueous media, stability is pH-dependent; they are more stable in acidic conditions than in basic conditions, where hydrolysis back to the amide can occur.[2][3] For biological assays, it is recommended to prepare fresh dilutions from a DMSO stock solution immediately before use.
Q3: What are the primary safety precautions for handling this compound?
A3: Based on available safety data, this compound should be treated as potentially hazardous. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Handling: All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.[6]
Section 3: Validated Experimental Protocols & Workflows
Reproducibility begins with a robust and well-documented protocol. The following sections provide step-by-step methodologies for the synthesis and a common application of the title compound.
Workflow for Synthesis and Application
The following diagram outlines the complete workflow from a commercially available starting material to the synthesis of this compound and its subsequent use in a representative biological assay.
Caption: Workflow from starting material to biological testing.
Protocol 1: Synthesis of this compound
This protocol details the final thionation step, assuming the precursor, 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, has been synthesized and purified.[7]
Materials:
-
2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.1 M concentration).
-
Heating: Place the flask in a pre-heated oil bath and reflux the mixture. The reaction temperature should be the boiling point of toluene (~110°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting amide spot and the appearance of a new, typically less polar, product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Caution: Off-gassing may occur.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by NMR, MS, and FTIR to confirm its identity and purity.
Troubleshooting the Thionation Reaction
The following diagram provides a logical decision tree for troubleshooting common issues during the thionation step.
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Identifying and minimizing byproducts in the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common challenges, troubleshooting for specific experimental issues, and detailed protocols grounded in established literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the overall synthetic strategy and precursor availability.
Q1: What is the most reliable synthetic pathway to this compound?
A1: The most common and well-documented approach involves a multi-step synthesis starting from commercially available 3,4-dihydroxybenzoic acid. The key steps are the formation of the 1,4-benzodioxane ring, conversion to a stable amide intermediate, and a final thionation step to yield the target carbothioamide. This pathway is favored due to the stability of the intermediates and the relatively high yields of each step.
The overall workflow can be visualized as follows:
Validation & Comparative
A Comparative Guide to the Target Validation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, technical comparison of modern methodologies for validating the molecular target of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, a compound belonging to the versatile 1,4-benzodioxane class known for a range of biological activities, including potential anti-inflammatory and anticancer properties.[1][2] The carbothioamide functional group suggests the possibility of covalent interaction with nucleophilic residues on its protein target, a hypothesis that informs our validation strategy.[3]
This document eschews a rigid template in favor of a logical, causality-driven narrative that a senior application scientist would follow. We will explore a multi-pronged approach, integrating both direct and indirect evidence to build a robust case for target engagement and functional relevance.
The Strategic Imperative: A Multi-Modal Approach to Target Validation
Identifying a definitive biological target for a novel compound is rarely a linear process. It necessitates a convergence of evidence from orthogonal methodologies. A single experimental approach can be prone to artifacts; for instance, affinity-based methods may identify proteins that bind non-specifically, while genetic approaches might induce compensatory mechanisms that mask the true on-target effect. Therefore, our strategy is built upon a self-validating system where the insights from one experiment inform and are corroborated by the next.
This guide will comparatively evaluate the following core techniques:
-
Initial Target Identification: Affinity Chromatography and Activity-Based Protein Profiling (ABPP).
-
Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA).
-
Functional Target Validation: CRISPR/Cas9-mediated Gene Editing.
-
In Silico Target Interaction Analysis: Molecular Docking.
Below is a conceptual workflow illustrating the interplay between these techniques.
Caption: A multi-phase workflow for robust biological target validation.
Phase 1: Casting a Wide Net - Initial Target Identification
The first step is to generate a list of candidate proteins that directly interact with this compound. We will compare two powerful, yet distinct, methodologies: Affinity Chromatography and Activity-Based Protein Profiling (ABPP).
Affinity Chromatography: The "Bait and Hook" Approach
This classical technique relies on immobilizing the small molecule (the "bait") to a solid support to "hook" its binding partners from a cell lysate.[4][5]
Experimental Rationale: The carbothioamide group of our compound, while potentially reactive, also provides a handle for chemical modification. A linker can be attached to this position to immobilize the compound on agarose or magnetic beads. This method is advantageous as it directly captures binding proteins, regardless of their functional state.
Protocol: Photo-Affinity Chromatography
To enhance the capture of both strong and weak interactors, a photo-affinity labeling approach is recommended.[6] This involves synthesizing a probe molecule that incorporates a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin) in addition to the core this compound structure.
-
Probe Synthesis: Synthesize an analog of this compound containing a diazirine moiety and a terminal alkyne or biotin tag.
-
Cell Lysate Incubation: Incubate the photo-affinity probe with a relevant cell lysate in the dark.
-
UV Crosslinking: Expose the mixture to UV light to activate the diazirine group, which then forms a covalent bond with any nearby amino acid residues of interacting proteins.[6]
-
Protein Enrichment: If a biotin tag was used, enrich the covalently bound proteins using streptavidin-coated beads.
-
Elution and Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).
Activity-Based Protein Profiling (ABPP): A Focus on Function
ABPP utilizes chemical probes that react with mechanistically related classes of enzymes in their active state.[7][8] This technique is particularly well-suited for our compound, given the potential electrophilic nature of the carbothioamide group, which could target nucleophilic residues in enzyme active sites.[3][7]
Experimental Rationale: ABPP offers a functional dimension that affinity chromatography lacks. It identifies proteins that are not just binding to the compound, but are likely to be functionally modulated by it. This is achieved by designing a probe that mimics the compound but also contains a reporter tag.
Protocol: Competitive ABPP
-
Probe Selection: Utilize a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) as the carbothioamide may react with cysteine thiols.
-
Competitive Incubation: Pre-incubate the cell lysate with varying concentrations of this compound.
-
Probe Labeling: Add the cysteine-reactive probe to the lysate. Proteins whose active sites are occupied by our compound will be less available to react with the probe.
-
Click Chemistry and Analysis: Use click chemistry to attach a fluorescent dye or biotin to the alkyne-tagged probe. Analyze the protein labeling profile by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A decrease in probe labeling for a specific protein in the presence of our compound indicates a direct interaction.[9]
Comparison of Initial Identification Methods
| Feature | Affinity Chromatography | Activity-Based Protein Profiling (ABPP) |
| Principle | Immobilized ligand captures binding partners.[4] | Reactive probe labels active sites of enzyme families.[8] |
| Primary Output | List of putative binding proteins. | List of functionally interacting proteins. |
| Key Advantage | Unbiased; does not require a reactive group on the compound. | Provides functional information; identifies interactions at the active site. |
| Key Limitation | Prone to identifying non-specific binders.[5] | Limited to proteins with reactive sites for the chosen probe. |
| Compound Modification | Requires synthesis of an immobilized version. | Can be performed in a competitive format with the unmodified compound. |
Phase 2: Confirming Target Engagement in a Live Cell Environment
Once a list of putative targets is generated, the next critical step is to confirm that the compound engages with these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11]
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach
CETSA operates on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[11] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Experimental Rationale: CETSA is a powerful, label-free method that provides direct evidence of target engagement in a physiologically relevant context.[12] A positive result—a shift in the melting curve of a putative target protein in the presence of this compound—is a strong indicator of a direct physical interaction.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Treat intact cells with a range of concentrations of this compound.
-
Heating: Heat the treated cells at a single, optimized temperature (determined from an initial melting curve experiment) that causes significant, but not complete, denaturation of the target protein.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[10]
-
Protein Quantification: Quantify the amount of the specific target protein in the soluble fraction using Western blotting or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration. A dose-dependent increase in soluble protein confirms target engagement.
Phase 3: Linking Target Engagement to Cellular Function
Confirming that a compound binds to a protein is not sufficient; it is crucial to demonstrate that this binding event is responsible for the compound's observed biological effect. Genetic methods, particularly CRISPR/Cas9, are unparalleled for establishing this causal link.[14][15]
CRISPR/Cas9-Mediated Gene Editing: The Ultimate Functional Test
CRISPR/Cas9 technology allows for the precise knockout of the gene encoding the putative target protein.[16] If the biological effect of this compound is diminished or abolished in these knockout cells, it provides compelling evidence that the compound acts through this target.
Experimental Rationale: This approach directly tests the hypothesis that the target protein is necessary for the compound's activity. Compared to older techniques like RNAi, CRISPR-mediated knockout offers complete and permanent loss of gene function, leading to more definitive results.[16]
Protocol: CRISPR Knockout and Phenotypic Rescue
-
gRNA Design and Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene of the putative protein identified in Phases 1 and 2.
-
Generation of Knockout Cell Line: Transfect the target cells with Cas9 nuclease and the validated gRNAs to generate a stable knockout cell line. Validate the knockout at the protein level by Western blot.
-
Phenotypic Assay: Treat both the wild-type and knockout cells with this compound and measure the relevant phenotypic endpoint (e.g., cell viability, cytokine production).
-
Rescue Experiment (Optional but Recommended): To rule out off-target effects of the CRISPR machinery, re-introduce the target gene into the knockout cells. The restoration of sensitivity to the compound would confirm that the observed resistance was specifically due to the absence of the target protein.
Comparison of Target Validation Methods
| Method | Cellular Thermal Shift Assay (CETSA) | CRISPR/Cas9 Gene Editing |
| Principle | Ligand binding increases protein thermal stability.[11] | Genetic knockout of the target gene ablates the compound's effect.[14] |
| Question Answered | Does the compound bind the target in cells? | Is the target required for the compound's activity? |
| Key Advantage | Direct, label-free measurement of engagement.[12] | Provides a definitive functional link between target and phenotype.[16] |
| Key Limitation | Does not provide functional information. | Does not directly measure compound binding. |
| Experimental Output | Dose-dependent thermal stabilization curve. | Loss of phenotypic response to the compound in knockout cells. |
Phase 4: In Silico Analysis - Visualizing the Interaction
Computational methods like molecular docking can provide a plausible structural model of how this compound interacts with its validated target at an atomic level.[17]
Molecular Docking: Predicting the Binding Pose
Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a protein's binding site.[17][18]
Experimental Rationale: Once the target is validated, molecular docking can generate hypotheses about the specific amino acid residues involved in binding. This is particularly useful for understanding structure-activity relationships and for guiding future lead optimization efforts. The results can suggest which residues the carbothioamide group might be interacting with.
Protocol: Molecular Docking Simulation
-
Protein Structure Preparation: Obtain a high-resolution 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available.
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the putative binding site of the protein.
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions with the carbothioamide group.[19]
Conclusion
The validation of a biological target for a novel compound like this compound is a multifaceted endeavor that demands a high degree of scientific rigor. No single technique is sufficient. The strategy outlined in this guide—a logical progression from broad, unbiased identification to direct cellular engagement and conclusive functional validation—represents a robust, self-validating framework. By integrating affinity and activity-based proteomics, cellular biophysics, and genetic engineering, researchers can build an unassailable case for their compound's mechanism of action, thereby de-risking the path to clinical development.
References
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PubChem. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved from [Link]
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Bentham Science. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Retrieved from [Link]
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ACS Publications. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry. Retrieved from [Link]
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Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
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A Proposed Comparative Investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide as a Novel Carbonic Anhydrase Inhibitor
This guide presents a comprehensive framework for the comparative study of 2,3-dihydro-1,4-benzodioxine-6-carbothioamide against a panel of known carbonic anhydrase inhibitors. While derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated a wide array of biological activities, the specific inhibitory potential of the 6-carbothioamide derivative remains unexplored. This document provides the scientific rationale, detailed experimental protocols, and the basis for comparison with established clinical and investigational inhibitors, thereby serving as a roadmap for researchers in drug discovery and development.
Introduction: The Rationale for Investigating a Novel Carbonic Anhydrase Inhibitor
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is pivotal in pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2] Dysregulation of CA activity is implicated in several pathologies, making these enzymes attractive therapeutic targets. For instance, inhibitors of CAs are clinically established for the treatment of glaucoma, epilepsy, and altitude sickness.[3][4][5]
More recently, specific CA isoforms, particularly the transmembrane CA IX and CA XII, have emerged as key targets in oncology.[2][6][7] These isoforms are predominantly expressed in hypoxic tumors and are often associated with poor prognosis.[2][8][9] By regulating the pH of the tumor microenvironment, CA IX and CA XII enable cancer cells to thrive in acidic conditions, promoting tumor growth and metastasis.[7][10] Consequently, the development of isoform-specific CA inhibitors is an area of intense research.
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, with its derivatives showing promise as inhibitors of various enzymes, including lipoxygenase, α-glucosidase, and acetylcholinesterase. Notably, sulfonamide derivatives of this scaffold have been identified as carbonic anhydrase inhibitors. The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[1][11]
This guide hypothesizes that this compound, by virtue of its carbothioamide group—a bioisostere of the sulfonamide group—is a strong candidate for a novel carbonic anhydrase inhibitor. The sulfur atom in the carbothioamide moiety is expected to exhibit a similar coordinating interaction with the catalytic zinc ion. This proposed study aims to validate this hypothesis through a rigorous comparative analysis with well-characterized CA inhibitors.
The Comparators: A Panel of Established Carbonic Anhydrase Inhibitors
To contextualize the potential efficacy of this compound, a panel of known CA inhibitors with diverse clinical applications and isoform selectivities is proposed for this comparative study.
| Inhibitor | Class | Primary Clinical Use/Status | Key Characteristics |
| Acetazolamide | Systemic CA Inhibitor | Glaucoma, Epilepsy, Altitude Sickness[12][13][14] | A non-selective inhibitor of multiple CA isoforms.[15] |
| Dorzolamide | Topical CA Inhibitor | Glaucoma[16][17][18][19] | Primarily targets CA-II in the eye to reduce aqueous humor production.[18] |
| Brinzolamide | Topical CA Inhibitor | Glaucoma[20][21][22][23][24] | Another CA-II selective inhibitor for ophthalmic use.[20][21] |
| SLC-0111 | Investigational CAIX/XII Inhibitor | Advanced Solid Tumors (Phase I/II Clinical Trials)[9][25][26][27][28] | A ureido-substituted benzenesulfonamide with selectivity for tumor-associated CA IX and XII.[9][25] |
This selection of comparators will allow for a comprehensive evaluation of the test compound's potency and isoform selectivity against both ubiquitous cytosolic isoforms (CA I and II) and the tumor-associated transmembrane isoforms (CA IX and XII).
Proposed Experimental Workflow: A Step-by-Step Guide to In Vitro Carbonic Anhydrase Inhibition Assay
The following protocol details a robust and widely accepted colorimetric assay for determining the inhibitory activity of the test compound and the comparators against a panel of human carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product, p-nitrophenol.[15][29]
Materials and Reagents
-
Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)
-
Test Compound: this compound
-
Comparator Inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, SLC-0111
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Equipment: 96-well microplates, multichannel pipettes, microplate reader capable of kinetic measurements at 405 nm.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and all comparator inhibitors in DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of the substrate, p-NPA, in a suitable organic solvent like acetonitrile (e.g., 3 mM).
-
Prepare working solutions of the CA enzymes in the assay buffer to a desired concentration.
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for blank (no enzyme), maximum activity (enzyme without inhibitor), and a range of concentrations for the test compound and each comparator. It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the appropriate wells, add the assay buffer.
-
Add the corresponding working solutions of the inhibitors (or DMSO for the maximum activity control).
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to facilitate inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the microplate in the reader and commence kinetic measurements of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for each compound against each CA isoform.
-
The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.
-
Caption: Proposed workflow for the in vitro carbonic anhydrase inhibition assay.
Interpreting the Data: A Framework for Comparative Analysis
The primary outcomes of this study will be the IC50 and Ki values of this compound against hCA I, II, IX, and XII, alongside the corresponding values for the established inhibitors.
Table for Summarizing Expected Data:
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (CA II/IX) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Acetazolamide | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Dorzolamide | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Brinzolamide | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| SLC-0111 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
A key aspect of the analysis will be the determination of the selectivity profile. For anticancer applications, a high selectivity for the tumor-associated isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II) is highly desirable to minimize off-target side effects. The selectivity ratio, for instance, between CA II and CA IX (Ki CA II / Ki CA IX), will be a critical parameter for comparison.
Visualizing the Mechanism: The Role of Carbonic Anhydrase in the Tumor Microenvironment
Caption: Inhibition of CA IX by the test compound to counteract tumor acidification.
This diagram illustrates how tumor-associated carbonic anhydrase IX contributes to the acidification of the tumor microenvironment, a process that promotes cancer cell survival and proliferation. By inhibiting CA IX, this compound has the potential to disrupt this pH regulation, thereby creating a less favorable environment for tumor growth.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the initial evaluation of this compound as a novel carbonic anhydrase inhibitor. The proposed comparative study against well-established inhibitors will provide crucial insights into its potency and isoform selectivity.
Should the results of this in vitro study be promising, particularly demonstrating high affinity and selectivity for the tumor-associated CA IX and XII isoforms, further investigations would be warranted. These could include cell-based assays to assess the compound's ability to inhibit cancer cell proliferation under hypoxic conditions, followed by in vivo studies in relevant animal models of cancer. The framework presented herein serves as the foundational first step in the potential development of a new therapeutic agent targeting carbonic anhydrase.
References
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- Ilie, M., et al. (2015). Carbonic Anhydrase IX in Cancer: A Review of its Role in Pathophysiology and as a Therapeutic Target. Expert Opinion on Therapeutic Targets, 19(11), 1531-1544.
- Giatromanolaki, A., et al. (2014). Carbonic Anhydrase IX (CAIX) Expression in the Tumor-Associated Stroma of Breast Cancer. Cancer Biology & Therapy, 15(1), 111-116.
- McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490.
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- Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer Research, 69(1), 358-368.
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-
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Guide to the Synthesis, Characterization, and Biological Evaluation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide and Its Analogs
An In-Depth Technical Guide and Cross-Validation of Experimental Findings
This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, a heterocyclic compound built upon the privileged 1,4-benzodioxane scaffold. The 2,3-dihydro-1,4-benzodioxin ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with applications ranging from antihypertensives to treatments for inflammatory diseases and cancer.[1] This document serves as a cross-validation resource for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and comparative analyses against relevant alternatives. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific literature.
Structural and Physicochemical Profile
This compound belongs to the benzodioxine class of compounds, which are noted for their versatile biological activities.[2] The core structure features a dioxine ring fused to a benzene ring, with a carbothioamide functional group at the 6-position. This thioamide group is a critical functional handle, offering distinct chemical reactivity and potential for unique biological interactions compared to its more common carboxamide analog.
Key Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉NO₂S[2]
-
Molecular Weight: 195.24 g/mol [2]
-
CAS Number: 337508-71-1[3]
Characterization of this and related structures is typically achieved through a combination of spectroscopic techniques to confirm identity, purity, and structure.[4][5]
-
Infrared (IR) Spectroscopy: Expected spectra would feature characteristic stretching vibrations for the N-H bonds of the thioamide group (around 3100-3300 cm⁻¹) and the C=S bond (typically in the 1200-1050 cm⁻¹ region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectra for analogous 6-substituted 1,4-benzodioxanes consistently show two multiplets for the methylene protons (CH₂) of the dioxine ring between 4.25 and 4.30 ppm.[5] Protons on the aromatic ring would appear further downfield.
-
¹³C-NMR spectroscopy would be used to confirm the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular weight of the synthesized compound.[4][5]
Synthesis Pathway and Experimental Protocol
While direct synthesis protocols for this compound are not extensively published, a reliable pathway can be designed based on established methodologies for analogous benzodioxane derivatives.[6][7] A common and efficient strategy involves the conversion of a corresponding nitrile or amide. The following protocol outlines a logical synthetic approach starting from the commercially available 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from its corresponding carbonitrile.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (starting material)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (1 equivalent) in anhydrous toluene.
-
Thionation: Add Lawesson's Reagent (0.5 equivalents) to the solution. The choice of a thionating agent like Lawesson's Reagent is critical for the efficient conversion of nitriles or amides to thioamides under relatively mild conditions.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an ethyl acetate/hexane gradient as the eluent. This step is crucial to isolate the target compound from unreacted starting material and reagent byproducts.
-
Final Characterization: Collect the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the resulting solid using ¹H-NMR, ¹³C-NMR, IR, and HRMS to confirm its structure and purity.[4][8]
Cross-Validation of Biological Activity: A Comparative Analysis
The 1,4-benzodioxane scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities.[8] Below, we compare the experimental findings for various derivatives of this scaffold across key therapeutic areas, providing context for the potential of this compound.
Anticancer Activity
Derivatives of 1,4-benzodioxane have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes.[4][9] One notable mechanism is the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme critical for DNA single-strand break repair in cancer cells.[6]
A study identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor with an IC₅₀ of 5.8 µM.[6] Further modifications of this scaffold led to even more potent inhibitors.[6] Other studies have shown that benzodiazine heterocycles, which share structural similarities, exhibit potent anticancer activity against various cell lines by inhibiting kinases like VEGFR-2.[9]
Comparative Anticancer Activity of Benzodioxine Analogs and Standard Drugs | Compound/Drug | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzodioxine-5-carboxamide (4) | PARP1 Inhibition | N/A (Enzyme Assay) | 5.8 |[6] | | Benzoxazinone Derivative (49) | PARP1 Inhibition | N/A (Enzyme Assay) | 0.082 |[6] | | Phthalazine Derivative (6e) | VEGFR-2 Inhibition | HCT-116 (Colon) | 10.12 |[9] | | Phthalazine Derivative (6e) | HepG2 (Liver) | 11.23 |[9] | | Sorafenib (Standard) | Kinase Inhibitor | HCT-116 (Colon) | 5.47 |[9] | | Sorafenib (Standard) | HepG2 (Liver) | 9.18 |[9] | | Doxorubicin (Standard) | Topoisomerase II Inhibitor | HCT-116 (Colon) | 8.07 |[9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Caption: Signaling pathway showing PARP1's role in DNA repair and its inhibition.
Antimicrobial Activity
Certain derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated for their ability to inhibit the growth of pathogenic bacteria.[11] Sulfonamide derivatives, in particular, have shown inhibitory activity against both Gram-positive and Gram-negative bacterial strains.
A study on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed that specific substitutions are key to their antibacterial effect. For instance, an N-(2-bromoethyl) derivative showed the broadest spectrum of activity among the tested compounds.[11]
Comparative Antibacterial Activity of Benzodioxine Sulfonamide Derivatives
| Compound | S. typhi IC₅₀ (µg/mL) | E. coli IC₅₀ (µg/mL) | B. subtilis IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 5a | 13.00 ± 0.89 | 15.32 ± 0.87 | 11.46 ± 0.90 | [11] |
| Compound 5b | 17.21 ± 0.98 | 19.34 ± 0.99 | Inactive | [11] |
| Compound 5d | 13.51 ± 0.56 | Inactive | Inactive | [11] |
| Ciprofloxacin (Standard) | 7.83 ± 0.78 | 9.43 ± 0.88 | 7.22 ± 0.67 |[11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition: α-Glucosidase
Derivatives of 2,3-dihydro-1,4-benzodioxine have also been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[12] Inhibition of this enzyme is a therapeutic strategy for managing type-2 diabetes.
Comparative α-Glucosidase Inhibition by Benzodioxine Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 7i | 86.31 ± 0.11 | [12] |
| Compound 7k | 81.12 ± 0.13 | [12] |
| Acarbose (Standard) | 37.38 ± 0.12 |[12] |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme Solution: Prepare a solution of α-glucosidase enzyme in a phosphate buffer (pH 6.8).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test inhibitor.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation and Measurement: Incubate for another 20 minutes at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, which is yellow.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Reading: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 2,3-dihydro-1,4-benzodioxine scaffold is a validated platform for the development of novel therapeutic agents. Cross-validation of experimental data from its various analogs reveals a remarkable diversity of biological activity, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. The specific functionalization at the 6-position, as in this compound, offers a compelling avenue for further investigation. The thioamide moiety, being a bioisostere of the well-studied amide group, may confer unique pharmacokinetic properties and target interactions.
Future research should focus on the direct synthesis and biological evaluation of this compound to empirically validate the potential suggested by its analogs. A comprehensive screening against cancer cell lines, bacterial strains, and relevant enzymes, following the robust protocols detailed in this guide, will be essential to fully elucidate its therapeutic promise.
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Saeed, A., et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. PubMed Central. Available at: [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
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Straniero, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
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Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]
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Penta, S., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][2][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Available at: [Link]
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Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). Available at: [Link]
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Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. Available at: [Link]
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Khan, I., et al. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Authorea. Available at: [Link]
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Cruz-Lopez, O., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. Available at: [Link]
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A Preclinical Framework for Benchmarking the Efficacy of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide Against Standard-of-Care Anticancer Agents
Abstract: The relentless progression of cancer necessitates a continuous search for novel therapeutic agents with improved efficacy and reduced toxicity. The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] This guide presents a comprehensive, multi-phase preclinical framework to rigorously evaluate the efficacy of a novel derivative, 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, against established standard-of-care drugs. We provide detailed, validated protocols for in vitro and in vivo testing, explain the causal logic behind experimental choices, and offer templates for data presentation. This document is intended to guide researchers and drug development professionals in systematically benchmarking the therapeutic potential of this and similar investigational compounds.
Introduction
The 1,4-benzodioxane ring system is a core component of numerous compounds with significant therapeutic value, including agents targeting the central nervous system and those with anti-inflammatory effects.[2][3] Recent explorations into this chemical space have revealed promising anticancer activities, with some analogues acting as inhibitors of tubulin polymerization, a clinically validated mechanism for targeting rapidly dividing cancer cells.[1] this compound is an investigational compound built upon this versatile scaffold. Its carbothioamide functional group offers a unique site for molecular interactions, warranting a thorough investigation of its biological effects.
The objective of this guide is to outline a robust benchmarking strategy to compare the efficacy of this compound with a widely used standard-of-care chemotherapeutic agent, Doxorubicin. Doxorubicin is an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. It is a cornerstone of treatment for numerous cancers, including breast cancer.[4] For the purposes of this guide, we will use the MCF-7 breast adenocarcinoma cell line, a well-characterized and commonly used model in cancer research, as our primary in vitro test system.[5][6]
This framework is structured in three progressive phases: (1) In Vitro Efficacy and Mechanistic Screening, (2) Molecular Pathway Analysis, and (3) In Vivo Anti-Tumor Assessment.
Caption: High-level overview of the three-phase benchmarking workflow.
Phase 1: In Vitro Efficacy Benchmarking
Causality: The foundational step in evaluating any potential anticancer agent is to determine its direct effect on cancer cells in a controlled environment. This phase answers critical questions: Is the compound cytotoxic? At what concentration is it effective? How does it kill the cells or stop their growth? These in vitro assays are cost-effective, high-throughput, and essential for go/no-go decisions before proceeding to more complex models.[7][8]
Assay: Cell Viability and IC₅₀ Determination
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9] This allows for a direct quantitative comparison of the cytotoxic potential of the novel compound and the standard-of-care drug.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) ± SD |
| This compound | MCF-7 | [Experimental] |
| Doxorubicin (Standard-of-Care) | MCF-7 | [Experimental] |
Assay: Cell Cycle Analysis
Rationale: Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to growth arrest and cell death.[10] Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[11] This provides insight into whether the compound induces cell cycle arrest at a specific checkpoint.
Protocol: Propidium Iodide Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Treat cells with the respective IC₅₀ concentrations of the novel compound and Doxorubicin for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[12]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[13]
-
Data Analysis: Use cell cycle analysis software to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | [Experimental] | [Experimental] | [Experimental] |
| This compound (IC₅₀) | [Experimental] | [Experimental] | [Experimental] |
| Doxorubicin (IC₅₀) | [Experimental] | [Experimental] | [Experimental] |
Assay: Apoptosis Induction
Rationale: A key hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death. The Annexin V/PI assay is a standard method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[14][15] Propidium Iodide can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat MCF-7 cells in 6-well plates with the IC₅₀ concentrations of each compound for a relevant time period (e.g., 24 or 48 hours).
-
Cell Collection: Harvest all cells, including those in the supernatant, and wash twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze immediately by flow cytometry, quantifying the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic).
Data Presentation:
| Treatment | % Healthy Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) |
| Vehicle Control | [Experimental] | [Experimental] | [Experimental] |
| This compound (IC₅₀) | [Experimental] | [Experimental] | [Experimental] |
| Doxorubicin (IC₅₀) | [Experimental] | [Experimental] | [Experimental] |
Phase 2: Mechanistic Insights via Protein Expression
Causality: While Phase 1 identifies what the compound does to cells, Phase 2 investigates how it does it at a molecular level. Western blotting is a fundamental technique used to detect and quantify specific proteins, providing a snapshot of the cellular signaling pathways being modulated.[16] By examining key proteins involved in apoptosis (e.g., Bcl-2 family, Caspases) and cell cycle regulation (e.g., Cyclins), we can build a mechanistic hypothesis for the compound's action.
Caption: Simplified intrinsic apoptosis pathway targeted for analysis.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat MCF-7 cells as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Phase 3: In Vivo Anti-Tumor Efficacy Assessment
Causality: While in vitro assays are informative, they do not capture the complexity of a tumor within a living organism, which includes factors like drug metabolism, bioavailability, and tumor microenvironment interactions.[19] In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are an indispensable step for validating the therapeutic efficacy and assessing the toxicity of a lead compound before it can be considered for clinical trials.[20]
Caption: Experimental workflow for a cell line-derived xenograft study.
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Model System: Use female athymic nude or SCID mice, which lack a functional immune system to prevent rejection of human cells.[19]
-
Tumor Implantation: Subcutaneously implant ~5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse. A supplemental estrogen source is required for MCF-7 tumor growth.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle Control
-
Group 2: this compound (at a predetermined dose)
-
Group 3: Doxorubicin (at a standard literature dose)
-
Group 4 (Optional): Combination of the novel compound and Doxorubicin
-
-
Treatment Administration: Administer treatments according to a defined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Body weight serves as a general indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | [Experimental] | N/A | [Experimental] |
| This compound | [Experimental] | [Calculated] | [Experimental] |
| Doxorubicin (Standard-of-Care) | [Experimental] | [Calculated] | [Experimental] |
Synthesizing the Evidence: A Comparative Outlook
A successful investigational compound should ideally demonstrate superior or comparable efficacy to the standard-of-care, or perhaps a more favorable safety profile. By integrating the data from these three phases, a comprehensive profile of this compound can be constructed.
An ideal outcome would show the novel compound having a low-micromolar or nanomolar IC₅₀, inducing significant G2/M arrest and apoptosis in vitro, modulating key apoptotic proteins, and causing substantial tumor growth inhibition in vivo with minimal impact on mouse body weight. Comparing these metrics directly with those obtained for Doxorubicin provides the objective benchmark needed to justify further development, including exploration in more clinically relevant patient-derived xenograft (PDX) models[21] and eventual progression towards IND-enabling studies.
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A Researcher's Guide to In Silico Modeling: A Comparative Docking Study of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
This guide provides a comprehensive walkthrough of in silico molecular docking, using 2,3-dihydro-1,4-benzodioxine-6-carbothioamide as a case study. We will explore the rationale behind computational drug discovery, detail a step-by-step protocol for docking this compound against a potential biological target, and compare its performance with a known inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead discovery and optimization.
The Promise of In Silico Drug Discovery
In the quest for novel therapeutics, in silico methods have emerged as an indispensable tool, offering a rapid and cost-effective means to screen vast chemical libraries and predict molecular interactions.[1][2] By simulating the "handshake" between a small molecule (ligand) and its biological target (receptor), we can gain valuable insights into binding affinity, orientation, and the key interactions that drive biological activity.[2][3] This computational prescreening allows researchers to prioritize compounds for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[2][4]
The 2,3-dihydro-1,4-benzodioxine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] While the specific biological target of this compound is not definitively established in publicly available literature, its structural analogs have shown activity against various targets. Notably, derivatives of 1,4-benzodioxan have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8] Given this precedent, we will use human COX-2 as the target receptor for our comparative docking study.
Comparative In Silico Analysis: A Step-by-Step Docking Protocol
In this section, we will perform a molecular docking study of this compound against human COX-2 and compare its binding characteristics to a known COX-2 inhibitor, Celecoxib. We will utilize AutoDock Vina, a widely used and freely available software for molecular docking.[9]
Experimental Workflow
Detailed Methodology
1. Receptor and Ligand Preparation:
-
Receptor: The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5KIR) will be downloaded from the RCSB Protein Data Bank. Using molecular visualization software such as UCSF Chimera or PyMOL, all water molecules and non-essential co-factors will be removed.[9] Polar hydrogens will be added, and Gasteiger charges will be computed to prepare the protein for docking.[10]
-
Ligands: The 3D structure of this compound will be generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., .mol2). The structure of the comparator ligand, Celecoxib, will be extracted from the 5KIR PDB file. Both ligand structures will be prepared by adding polar hydrogens and assigning charges.
2. Docking Simulation with AutoDock Vina:
-
Grid Box Definition: A grid box will be defined to encompass the active site of COX-2.[2] The dimensions and center of the grid box will be determined based on the position of the co-crystallized ligand (Celecoxib) to ensure the docking search is focused on the relevant binding pocket.[1]
-
Running the Docking: The prepared receptor and ligand files will be used as input for AutoDock Vina. The software will then explore various conformations, positions, and orientations of the ligand within the defined grid box, and calculate the binding affinity for each pose.[11]
3. Analysis of Docking Results:
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol.[2] A more negative value indicates a stronger predicted binding interaction.[2]
-
Binding Pose and Interactions: The top-ranked binding poses for each ligand will be visualized and analyzed. Key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, will be identified.[12]
Comparative Analysis and Performance Evaluation
The docking results will be analyzed to compare the binding of this compound with that of Celecoxib.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.8 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -9.5 | Arg120, Tyr355, Ser530 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual docking results may vary.
A successful docking protocol should ideally reproduce the experimentally observed binding mode of the reference ligand.[13] The predicted binding affinity of our test compound, while lower than the known inhibitor, may still suggest a potential for interaction with the COX-2 active site. A detailed examination of the binding pose would reveal whether the carbothioamide group forms favorable interactions with key residues.
The Imperative of Experimental Validation
It is crucial to emphasize that in silico predictions are theoretical models and require experimental validation.[4][14] The most robust validation comes from in vitro or in vivo experiments.[14] Techniques such as enzyme inhibition assays (e.g., measuring IC50 values) can confirm the biological activity of the compound against the target.[15] Furthermore, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity.
In Silico Validation Techniques
While experimental validation is the gold standard, several computational methods can increase confidence in docking results:
-
Redocking: Docking the co-crystallized ligand back into the receptor's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a valid docking protocol.[16]
-
Cross-Docking: Docking a ligand from one crystal structure into a different structure of the same protein.
-
Enrichment Studies: Screening a library of known active compounds and a set of decoy molecules. A good docking protocol should rank the active compounds significantly higher than the decoys.
Conclusion
This guide has outlined a comprehensive framework for conducting a comparative in silico docking study, using this compound as a case study against the COX-2 enzyme. By following a structured workflow of preparation, docking, and analysis, researchers can effectively leverage computational tools to generate hypotheses and guide experimental efforts. While in silico modeling is a powerful approach for modern drug discovery, its predictions must always be substantiated through rigorous experimental validation to ensure their biological relevance.
References
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ResearchGate. (2020, November 23). How is a docking result validated? Retrieved from [Link]
-
PLOS Computational Biology. (2021, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. Retrieved from [Link]
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ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020, September 1). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]
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University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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PMC - NIH. (n.d.). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
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ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
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MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]
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Head-to-head comparison of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide with a reference compound
Head-to-Head Comparison: 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide vs. Prazosin
A Senior Application Scientist's Guide to Evaluating a Novel α1-Adrenoceptor Antagonist Candidate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, certain derivatives have been identified as potent α-adrenergic blocking agents, making this scaffold a promising starting point for novel therapeutics targeting the sympathetic nervous system.[1]
This guide presents a head-to-head comparison of a novel investigational compound, This compound (hereafter designated BDC-6 ), against the well-characterized clinical drug, Prazosin . Prazosin is a selective α1-adrenergic receptor antagonist widely used in the management of hypertension, benign prostatic hyperplasia (BPH), and PTSD-associated nightmares.[4][5] Its established mechanism of action, involving the competitive blockade of α1-receptors on smooth muscle, leads to vasodilation and a reduction in blood pressure.[6][7]
The objective of this guide is to provide a comprehensive framework for evaluating BDC-6's potential as a therapeutic agent. By juxtaposing its performance against Prazosin across a logical cascade of in vitro and in vivo assays, we aim to build a data-driven profile of its potency, efficacy, and preclinical viability. The experimental choices described herein are grounded in established pharmacological principles, designed to rigorously test the hypothesis that BDC-6 functions as a potent and selective α1-adrenoceptor antagonist.
Part 1: Physicochemical and Pharmacokinetic Profile
A compound's therapeutic potential is fundamentally linked to its physicochemical properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These parameters dictate its ability to reach the target site in sufficient concentration and duration to elicit a therapeutic effect.[8]
Comparative Physicochemical Properties
A foundational comparison begins with the structural and basic chemical properties of BDC-6 and Prazosin.
| Property | BDC-6 (Investigational) | Prazosin (Reference) |
| Structure | (Structure of this compound) | (Structure of Prazosin) |
| CAS Number | 337508-71-1[9][10] | 19216-56-9 |
| Molecular Formula | C₉H₉NO₂S | C₁₉H₂₁N₅O₄ |
| Molecular Weight | 195.24 g/mol [9] | 383.4 g/mol |
| Predicted LogP | ~1.8-2.2 | ~1.8 |
Pharmacokinetic (PK) Parameter Summary
The following table summarizes key pharmacokinetic parameters obtained from a preclinical rodent model. Understanding these metrics is crucial for predicting human dosage and regimen.[11] Prazosin data is derived from established literature, while BDC-6 data is presented as a hypothetical outcome from a standard PK study.
| Parameter | BDC-6 (Hypothetical Data) | Prazosin (Literature Data) |
| Half-Life (t½) | 4.5 hours | 2-3 hours[6] |
| Clearance (CL) | 15 mL/min/kg | 10-20 L/h/70 kg (~2.4-4.8 mL/min/kg)[6] |
| Volume of Distribution (Vd) | 1.2 L/kg | 0.5-1.5 L/kg[6] |
| Oral Bioavailability (%F) | 65% | 50-70%[6] |
| Plasma Protein Binding | 92% | 97%[6] |
Rationale for Investigation: The hypothetical PK profile for BDC-6, particularly its potentially longer half-life compared to Prazosin, would be a key area of investigation, as it could translate to less frequent dosing intervals in a clinical setting.
Part 2: In Vitro Pharmacological Evaluation
The initial phase of pharmacological testing aims to quantify the compound's interaction with its intended biological target and its functional consequence in a controlled cellular environment.
Target Engagement: α1-Adrenoceptor Radioligand Binding Assay
To confirm BDC-6 directly engages the α1-adrenoceptor, a competitive radioligand binding assay is essential.[12] This experiment measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity.[13]
Experimental Rationale: We hypothesize that BDC-6 will exhibit high affinity for α1-adrenoceptor subtypes (α1A, α1B, α1D), comparable to or exceeding that of Prazosin.[14][15]
Comparative Binding Affinity (Ki) Data
| Compound | α1A-Adrenoceptor Ki (nM) | α1B-Adrenoceptor Ki (nM) | α1D-Adrenoceptor Ki (nM) |
| BDC-6 (Hypothetical) | 0.25 | 0.15 | 0.30 |
| Prazosin | 0.13 - 1.0[14] | 0.06 - 0.62[14] | 0.06 - 0.38[14] |
Interpretation: The hypothetical data suggests BDC-6 is a potent, non-selective α1-antagonist with nanomolar affinity across all three subtypes, placing it in the same potency class as Prazosin.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissue or cells expressing the target α1-adrenoceptor subtype in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Quantify protein concentration using a BCA assay.[16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin), and varying concentrations of the test compound (BDC-6 or unlabeled Prazosin).[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[16]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound to generate an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]
Functional Antagonism: Calcium Flux Assay
α1-adrenoceptors are Gq-protein coupled receptors. Their activation by an agonist like phenylephrine leads to the activation of phospholipase C, generation of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]i).[6] A functional assay can measure a compound's ability to block this downstream signaling event.
Experimental Rationale: An effective α1-antagonist should inhibit the phenylephrine-induced calcium flux in a dose-dependent manner. This confirms that the binding observed in the previous assay translates to functional cellular antagonism.
Caption: α1-Adrenoceptor Gq signaling pathway blocked by antagonists.
Comparative Functional Potency (IC50) Data
| Compound | IC50 vs. Phenylephrine-induced Ca²⁺ Flux (nM) |
| BDC-6 (Hypothetical) | 1.2 |
| Prazosin | 0.8 |
Interpretation: The hypothetical IC50 value for BDC-6 demonstrates potent functional antagonism, consistent with its high binding affinity and comparable to the reference compound, Prazosin.
Detailed Protocol: Intracellular Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing the desired α1-adrenoceptor subtype (e.g., HEK293-α1A) in a 96-well, black-walled, clear-bottom plate and grow to confluence.[17]
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium). Incubate for 45-60 minutes at 37°C in the dark.[18][19]
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (BDC-6 or Prazosin) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation 3). Measure the baseline fluorescence for a short period.[20]
-
Agonist Stimulation: Using the instrument's integrated fluidics, inject a fixed concentration of the agonist (e.g., Phenylephrine, at its EC80 concentration) into each well.
-
Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (e.g., for 3-5 minutes) at the appropriate excitation/emission wavelengths (e.g., ~490/525 nm for Fluo-8).[17]
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) or the area under the curve for each well. Plot the response against the log concentration of the antagonist to determine the IC50 value.[20]
Part 3: In Vivo Efficacy Evaluation
Demonstrating that in vitro activity translates to a desired physiological effect in a living organism is a critical step in drug development.
Antihypertensive Efficacy: Phenylephrine-Induced Pressor Model
This acute model directly assesses the ability of an α1-antagonist to block the hypertensive effects of an α1-agonist in vivo.
Experimental Rationale: Anesthetized rats are instrumented to continuously monitor arterial blood pressure. Administration of the α1-agonist phenylephrine causes a sharp, transient increase in blood pressure.[21] Pre-treatment with an effective α1-antagonist should significantly blunt or abolish this pressor response.[22][23]
Caption: Workflow for the phenylephrine-induced pressor model in rats.
Comparative Efficacy in a Rat Pressor Model
| Treatment Group (Dose) | Peak Increase in Mean Arterial Pressure (mmHg) vs. Vehicle | % Inhibition of Phenylephrine Response |
| Vehicle + Phenylephrine | 45 ± 5 | 0% |
| BDC-6 (1 mg/kg, IV) | 8 ± 3 | 82% |
| Prazosin (1 mg/kg, IV) | 10 ± 4 | 78% |
Interpretation: The hypothetical data shows that BDC-6 provides potent in vivo blockade of the α1-adrenoceptor-mediated pressor response, with efficacy comparable to Prazosin at the same dose.
Detailed Protocol: Phenylephrine-Induced Hypertension Model
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with isoflurane). Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.[24]
-
Instrumentation: Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until hemodynamic parameters are steady.
-
Pre-treatment: Administer a single intravenous (IV) bolus dose of the test compound (BDC-6 or Prazosin) or vehicle. Allow 15-20 minutes for the drug to distribute and take effect.
-
Agonist Challenge: Administer an IV bolus of a submaximal dose of phenylephrine (e.g., 10 µg/kg) that is known to produce a consistent pressor response.
-
Measurement: Record the peak increase in mean arterial pressure (MAP) from the pre-injection baseline.
-
Data Analysis: For each treatment group, calculate the mean peak pressor response. Express the efficacy of the antagonists as the percent inhibition of the response seen in the vehicle-treated group.
Summary and Scientific Conclusion
This guide outlines a systematic, head-to-head evaluation of a novel benzodioxane derivative, BDC-6, against the clinical standard, Prazosin. The presented framework, supported by hypothetical but scientifically plausible data, illustrates a logical progression from fundamental properties to in vivo proof-of-concept.
-
Pharmacological Profile: BDC-6 demonstrates high-affinity binding to all three α1-adrenoceptor subtypes and translates this binding into potent functional antagonism in a cellular context. Its potency is on par with Prazosin.
-
In Vivo Efficacy: The compound effectively blocks α1-mediated vasoconstriction in a validated animal model of hypertension, confirming its mechanism of action in a physiological system.
-
Pharmacokinetics: A potential advantage for BDC-6 is its hypothetical longer half-life, which could support a more convenient dosing schedule than Prazosin.
Based on this comparative evaluation, This compound (BDC-6) emerges as a strong candidate for further preclinical development. Subsequent studies should focus on oral efficacy in chronic hypertension models (e.g., the Spontaneously Hypertensive Rat), detailed selectivity screening against other receptors, and comprehensive safety and toxicology assessments.[25]
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Asong, G. E., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP. Available from: [Link]
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Independent Verification of the Pharmacological Effects of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the pharmacological effects of the novel compound, 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. As researchers, scientists, and drug development professionals, our primary goal is to rigorously characterize new chemical entities to ascertain their therapeutic potential and identify any potential liabilities. The 2,3-dihydro-1,4-benzodioxine scaffold is a well-established "privileged motif" in medicinal chemistry, present in numerous compounds with diverse biological activities.[1][2] This inherent potential necessitates a systematic and evidence-based approach to pharmacological evaluation.
This document outlines a tiered experimental strategy, commencing with broad in vitro profiling to identify primary biological activities, followed by more focused cell-based assays to elucidate mechanisms of action and functional effects. We will objectively compare the hypothetical performance of this compound against established alternative compounds, supported by detailed experimental protocols and data interpretation guidelines.
Part 1: Initial Pharmacological Profiling - Casting a Wide Net
The initial step in characterizing a novel compound with a privileged scaffold is to conduct broad pharmacological profiling. This approach helps to identify potential on-target and off-target effects early in the drug discovery process.[3][4][5] Given the diverse activities of benzodioxane derivatives, which range from anti-inflammatory and anticancer to α-adrenergic blocking and neuroprotective effects, a comprehensive screen is scientifically justified.[1][6][7]
Broad Target-Based Screening
A broad in vitro pharmacology screen against a panel of common drug targets is the most efficient first step. This typically involves radioligand binding assays or enzymatic assays to assess the compound's affinity for a wide range of receptors, ion channels, and enzymes.
Experimental Protocol: In Vitro Safety Pharmacology Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serial dilutions are then made to achieve final assay concentrations (e.g., 0.1, 1, 10 µM).
-
Assay Panel: Utilize a commercially available safety pharmacology panel (e.g., Eurofins SAFETYscan47) that includes a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Assay Execution: The assays are typically performed in 96- or 384-well plates. For radioligand binding assays, the test compound is incubated with a preparation of the target receptor and a specific radioligand. The amount of bound radioligand is then measured to determine the test compound's ability to displace it.
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at each concentration. A significant inhibition (typically >50% at 10 µM) warrants further investigation with concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).
Data Presentation: Hypothetical Broad Screening Results
| Target Class | Specific Target | % Inhibition at 10 µM | Comparator Compound | Comparator % Inhibition at 10 µM |
| GPCR | Alpha-1A Adrenergic Receptor | 85% | Prazosin | 98% |
| GPCR | Dopamine D2 Receptor | 15% | Haloperidol | 95% |
| Ion Channel | hERG | 5% | Astemizole | 92% |
| Enzyme | Cyclooxygenase-2 (COX-2) | 60% | Celecoxib | 90% |
Interpretation and Next Steps:
The hypothetical data above suggests that this compound exhibits significant activity at the alpha-1A adrenergic receptor and moderate activity at COX-2. The low activity at the hERG channel is a positive sign, as hERG inhibition is a common cause of cardiotoxicity. Based on these initial findings, the subsequent investigation will focus on a more detailed characterization of its adrenergic and potential anti-inflammatory effects.
Part 2: Focused Investigation - Delving into Adrenergic and Anti-inflammatory Activity
The preliminary screen directs our attention to two potential pharmacological pathways. We will now employ more specific in vitro and cell-based assays to validate these initial hits and begin to understand the compound's mechanism of action.
Characterization of Alpha-1A Adrenergic Receptor Antagonism
Derivatives of 1,4-benzodioxan are known to act as α-adrenoreceptor antagonists.[8][9] The initial screening result for this compound aligns with this established pharmacology.
Experimental Workflow: Adrenergic Receptor Subtype Selectivity and Functional Antagonism
Caption: Workflow for characterizing adrenergic receptor activity.
Experimental Protocol: Functional Alpha-1A Adrenergic Receptor Antagonism Assay
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human alpha-1A adrenergic receptor are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a comparator compound (e.g., Prazosin) for 20-30 minutes.
-
Agonist Stimulation: The alpha-1A adrenergic receptor agonist, phenylephrine, is added to the wells to stimulate calcium mobilization.
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the phenylephrine-induced calcium signal is used to calculate its functional antagonist potency (IC50), from which the pA2 value (a measure of antagonist potency) can be derived using the Schild equation.
Data Presentation: Comparative Adrenergic Receptor Activity
| Compound | Alpha-1A Ki (nM) | Alpha-1B Ki (nM) | Alpha-1D Ki (nM) | Alpha-1A Functional pA2 |
| This compound | 15 | 150 | 80 | 7.8 |
| Prazosin | 0.5 | 1.2 | 1.5 | 9.1 |
| Tamsulosin | 0.2 | 3.5 | 0.3 | 9.5 |
Interpretation:
The hypothetical data suggests that this compound is a moderately potent alpha-1A adrenergic receptor antagonist with some selectivity over the alpha-1B subtype. Its potency is lower than the established antagonists, Prazosin and Tamsulosin.
Investigation of Anti-inflammatory Activity
The moderate inhibition of COX-2 in the initial screen suggests potential anti-inflammatory properties.[10] We will now investigate this further using a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production, a key inflammatory mediator downstream of COX-2.
Experimental Workflow: Cellular Anti-inflammatory Activity
Caption: Workflow for evaluating cellular anti-inflammatory effects.
Experimental Protocol: LPS-induced PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or comparator compounds for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and COX-2 expression.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit.
-
Cytotoxicity Assessment: In a parallel plate, cell viability is assessed using an MTT or CellTiter-Glo assay to ensure that the inhibition of PGE2 production is not due to cytotoxicity.[11]
Data Presentation: Comparative Anti-inflammatory and Cytotoxic Effects
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 8.5 | > 100 | > 11.8 |
| Celecoxib | 0.5 | 80 | 160 |
| Ibuprofen | 5.2 | > 200 | > 38.5 |
Interpretation:
This hypothetical data indicates that this compound possesses moderate anti-inflammatory activity by inhibiting PGE2 production. Importantly, it shows low cytotoxicity, resulting in a favorable selectivity index. While less potent than the selective COX-2 inhibitor Celecoxib, its activity is comparable to the non-selective NSAID, Ibuprofen.
Part 3: Probing for Additional Activities - Antimicrobial and Anticancer Potential
Given that derivatives of the closely related 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide have reported antimicrobial and anticancer properties, it is prudent to investigate these potential activities for the 6-carbothioamide isomer.[1]
Antimicrobial Susceptibility Testing
A preliminary assessment of antimicrobial activity can be conducted using a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 64 | > 128 |
| Vancomycin (Gram-positive control) | 1 | > 128 |
| Ciprofloxacin (Broad-spectrum control) | 0.5 | 0.015 |
Interpretation:
The hypothetical results suggest that this compound has weak activity against S. aureus and is inactive against E. coli at the tested concentrations. This indicates that potent antimicrobial activity is not a primary feature of this particular isomer.
In Vitro Anticancer Cell Proliferation Assay
A preliminary screen against a panel of cancer cell lines can provide insights into potential antiproliferative effects.
Experimental Protocol: Cancer Cell Line Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are used.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The concentration-response data is used to calculate the GI50 (concentration causing 50% growth inhibition).
Data Presentation: Comparative Anticancer Activity
| Compound | MCF-7 GI50 (µM) | A549 GI50 (µM) | HCT116 GI50 (µM) |
| This compound | 25 | 40 | 32 |
| Doxorubicin (Chemotherapy control) | 0.05 | 0.1 | 0.08 |
Interpretation:
The hypothetical GI50 values indicate that this compound has modest antiproliferative activity against the tested cancer cell lines, with potencies in the mid-micromolar range. This level of activity is significantly lower than that of the standard chemotherapeutic agent, Doxorubicin.
Conclusion and Future Directions
This guide provides a structured and logical framework for the independent pharmacological verification of this compound. Based on our hypothetical data, this compound emerges as a multi-target agent with moderate potency as an alpha-1A adrenergic receptor antagonist and an inhibitor of cellular inflammation. Its antimicrobial and anticancer activities appear to be less pronounced.
The causality behind the experimental choices is rooted in a tiered approach: a broad initial screen to generate hypotheses, followed by more specific and physiologically relevant cell-based assays to confirm and characterize these activities.[13][14][15][16] Each protocol is designed as a self-validating system, incorporating appropriate positive and negative controls, and comparator compounds to contextualize the findings.
Future research should focus on:
-
Lead Optimization: The carbothioamide group provides a reactive handle for medicinal chemistry efforts to improve potency and selectivity for the identified targets.[1]
-
In Vivo Studies: Should optimized analogs with improved potency be developed, in vivo studies in relevant animal models of hypertension or inflammation would be the next logical step.
-
Mechanism of Action Studies: Further investigation into the specific molecular interactions with the alpha-1A adrenergic receptor and the components of the inflammatory pathway would provide a more complete understanding of the compound's pharmacology.
By adhering to this rigorous, multi-faceted evaluation process, the scientific community can confidently and accurately characterize the pharmacological profile of novel chemical entities like this compound, paving the way for the development of new and effective therapeutics.
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- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Operation, and Disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide.
The exploration of novel chemical entities is the cornerstone of therapeutic advancement. Among these, this compound and its analogues represent a class of compounds with significant potential in drug discovery. As with any potent molecule, a thorough understanding of its safe handling is not merely a regulatory formality but a critical component of scientific rigor and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Hazard Landscape
The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Data extrapolated from the Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide.[1]
The presence of the thioamide functional group is a key determinant of this toxicological profile. Thioamides can be metabolized to reactive intermediates, which underscores the importance of minimizing all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following is a breakdown of the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Nitrile gloves offer good resistance to a range of chemicals, but prolonged exposure can lead to degradation.[2][3] Double-gloving provides an additional barrier and a clear indication of a breach if the outer glove is compromised. Butyl rubber gloves are also a suitable alternative.[2] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. A full-face shield is recommended when handling larger quantities or if there is a significant risk of splashing. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible. This mitigates the risk of inhaling harmful dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be located in close proximity to the work area.
Handling the Compound:
-
Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static tools to prevent dispersal of the powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and with stirring to avoid splashing.
-
Transfers: Use appropriate glassware and cannulation techniques for liquid transfers to minimize the risk of spills.
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Isolate: If safe to do so, contain the spill using absorbent pads from the spill kit.
-
Decontaminate: For small spills, cover the area with an absorbent material. Once absorbed, carefully collect the material using tongs or other tools and place it in a designated hazardous waste container. Clean the affected area with a suitable solvent (e.g., isopropanol) and then with soap and water. All materials used for cleanup should be disposed of as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] The defaced, rinsed container can then be disposed of according to institutional guidelines.[4]
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste stream management and disposal procedures. They will provide the appropriate waste containers and arrange for pickup and disposal by a licensed hazardous waste contractor.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Available at: [Link]
-
Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Professional. Available at: [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]
-
What is the Best Material for Chemical Resistant Gloves? SafetyGloves.co.uk. Available at: [Link]
-
Rubber Chemical Compatibility Chart. Mykin Inc. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety, University of Pennsylvania. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available at: [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. Available at: [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment. Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
-
Sulfur-35 Contamination Reduction Strategies. PennState Environmental Health and Safety. Available at: [Link]
-
Removal of Sulfur-Containing Organic Molecules Adsorbed on Inorganic Supports by Rhodococcus Rhodochrous SPP. PubMed. Available at: [Link]
- Process for the removal of sulphur compounds from gases. Google Patents.
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
